Lymphoscan
Description
Properties
IUPAC Name |
sulfanylidene(sulfanylidenestibanylsulfanyl)stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3S.2Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBMMJGTJFPEQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Sb]S[Sb]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sb2S3, S3Sb2 | |
| Record name | antimony(III) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Antimony(III)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6030732 | |
| Record name | Antimony trisulfide colloid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6030732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals, Black solid (naturally occurring form, stibnite) or orange-red solid; [Hawley] If the unstable red-orange modification occurs along with the black, crystalline form, the mixture can be carmine or brownish red; [HSDB] Black odorless chunks; [MSDSonline] | |
| Record name | Antimony sulfide (Sb2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony trisulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3725 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble in water, Practically insoluble in water, In water, 0.002/100 at 20 °C (decomposes), Soluble in concentrated hydrochloric acid, For more Solubility (Complete) data for Antimony trisulfide (7 total), please visit the HSDB record page. | |
| Record name | Antimony trisulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.562 g/cu cm at 25 °C | |
| Record name | Antimony trisulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Gray, lustrous, crystalline masses or grayish-black powder; also exists in red modification, Gray-black orthogonal crystals, Black crystals; orange-red crystals, Red to black crystals, Has an unstable red-orange modification. If this occurs along with the black, crystalline form, the mixture can be carmine or brownish red. | |
CAS No. |
1345-04-6 | |
| Record name | Antimony trisulfide colloid [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony sulfide (Sb2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony trisulfide colloid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6030732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Antimony trisulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
550 °C | |
| Record name | Antimony trisulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Lymphoscan™ (Technetium Tc 99m Tilmanocept) in Sentinel Lymph Nodes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphoscan™ (technetium Tc 99m tilmanocept) is a receptor-targeted radiopharmaceutical agent designed for sentinel lymph node (SLN) mapping, a critical procedure in the staging of various cancers, including breast cancer and melanoma.[1] Its unique mechanism of action, centered on specific binding to the mannose receptor (CD206), offers rapid and reliable localization of SLNs. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Molecular Composition and Targeting Moiety
This compound is a macromolecule comprising a 10 kDa dextran backbone.[2] To this backbone, multiple units of two key functional components are covalently attached:
-
Mannose: These sugar moieties act as the targeting ligands.[1][2][3][4][5]
-
Diethylenetriaminepentaacetic acid (DTPA): These molecules serve as chelating agents for the gamma-emitting radionuclide, technetium-99m (99mTc).[1][2][4][5]
The resulting molecule, technetium Tc 99m tilmanocept, has a small molecular size of approximately 7 nanometers, which facilitates its rapid clearance from the injection site and migration into the lymphatic system.[1][3][4]
Core Mechanism of Action: Receptor-Mediated Binding
The fundamental mechanism of this compound's action in sentinel lymph nodes is its specific, high-affinity binding to the mannose receptor, also known as CD206.[1][2][3][4][5][6][7] This receptor is a C-type lectin predominantly expressed on the surface of macrophages and dendritic cells, which are found in high concentrations within lymph nodes.[1][3][4][5][6][7]
The process can be broken down into the following key steps:
-
Administration and Lymphatic Drainage: this compound is administered via intradermal, subcutaneous, subareolar, or peritumoral injection near the primary tumor.[2] Due to its small size, it rapidly clears the injection site and enters the lymphatic capillaries.
-
Transport to Sentinel Lymph Nodes: The lymphatic fluid carries this compound to the first draining lymph nodes, the sentinel lymph nodes.
-
Receptor Binding and Retention: Within the SLNs, the mannose ligands on the this compound molecule bind with high affinity to the CD206 receptors on the surface of macrophages and dendritic cells.[1][3][4][5][6][7] This receptor-ligand interaction leads to the accumulation and retention of the radiopharmaceutical within the SLNs.[1][3][4] This specific binding prevents further migration to second-echelon lymph nodes.[4]
-
Detection: The chelated 99mTc emits gamma radiation, allowing for the precise localization of the SLNs using a handheld gamma probe or a gamma camera during lymphoscintigraphy.[1] this compound is typically detectable in lymph nodes within 10 to 15 minutes and for up to 30 hours post-injection.[2][3]
This receptor-mediated mechanism distinguishes this compound from traditional colloid-based agents, which are passively trapped in lymph nodes based on particle size.
Quantitative Data Summary
The following tables summarize key quantitative data related to the binding affinity, pharmacokinetics, and localization of this compound in sentinel lymph nodes.
| Parameter | Value | Reference |
| Equilibrium Dissociation Constant (Kd) | 0.12 ± 0.07 nM | [8][9] |
| 0.12 nmol/L | [5][10] |
Table 1: Binding Affinity of Technetium Tc 99m Tilmanocept for the CD206 Receptor.
| Parameter | Value | Reference |
| Injection Site Clearance Half-Life (t1/2) | 2.72 ± 1.57 hours | [9][11] |
| Uptake in Sentinel Lymph Nodes (% Injected Dose) | 1.95% | [12] |
| 0.73 ± 0.94% | [8] | |
| Number of Sentinel Lymph Nodes Identified (Median) | 3.0 | [3][12] |
Table 2: Pharmacokinetics and Sentinel Lymph Node Localization of Technetium Tc 99m Tilmanocept.
Experimental Protocols
In Vitro Receptor Binding Assay (Saturation and Competition)
This protocol outlines a method to determine the binding affinity (Kd) and receptor density (Bmax) of 99mTc-tilmanocept for the CD206 receptor in tissue homogenates.
1. Tissue Homogenate Preparation:
-
Excise tissue rich in macrophages, such as lymph nodes or liver, from a suitable animal model (e.g., rabbit).[8]
-
Homogenize the tissue in ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4 with 10 mM CaCl2 and 0.1% BSA).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Saturation Binding Assay:
-
Prepare a series of dilutions of 99mTc-tilmanocept in binding buffer to achieve a range of concentrations (e.g., 0.01 to 10 nM).
-
In a series of tubes, add a fixed amount of the membrane preparation (e.g., 50-100 µg of protein).
-
To each tube, add a specific concentration of 99mTc-tilmanocept.
-
To a parallel set of tubes for determining non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM mannan) in addition to the 99mTc-tilmanocept.
-
Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding at each concentration.
-
Determine Kd and Bmax by fitting the specific binding data to a one-site binding hyperbola using non-linear regression analysis.
3. Competitive Binding Assay:
-
Prepare a series of dilutions of an unlabeled competitor (e.g., mannan or unlabeled tilmanocept).
-
In a series of tubes, add a fixed amount of the membrane preparation.
-
Add a fixed concentration of 99mTc-tilmanocept (typically at or below the Kd value).
-
Add increasing concentrations of the unlabeled competitor to the tubes.
-
Follow the incubation, filtration, and counting steps as described for the saturation assay.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Biodistribution Study
This protocol describes a method to assess the distribution and accumulation of 99mTc-tilmanocept in various organs and tissues of a small animal model.
1. Animal Model and Preparation:
-
Use healthy, adult rodents (e.g., mice or rats).
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
House the animals in accordance with institutional guidelines for animal care.
2. Administration of 99mTc-tilmanocept:
-
Prepare a sterile solution of 99mTc-tilmanocept at a known radioactivity concentration.
-
Administer a precise volume of the solution to each animal via a relevant route (e.g., subcutaneous or intravenous injection). The injected dose should be recorded for each animal.
3. Tissue Collection and Measurement:
-
At predetermined time points post-injection (e.g., 1, 4, and 24 hours), euthanize the animals using an approved method.
-
Dissect and collect major organs and tissues of interest (e.g., injection site, lymph nodes, blood, liver, spleen, kidneys, muscle, bone).
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample, along with standards of the injected dose, using a gamma counter.
4. Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate the ratio of radioactivity in target tissues (e.g., lymph nodes) to non-target tissues (e.g., muscle) to assess targeting efficiency.
Visualizations
Caption: Mechanism of this compound action in sentinel lymph nodes.
Caption: Workflow for in vitro receptor binding assay.
Conclusion
The mechanism of action of this compound in sentinel lymph nodes is a specific, receptor-mediated process that relies on the high-affinity interaction between the mannose moieties of the drug and the CD206 receptors on macrophages and dendritic cells. This targeted approach results in rapid localization and prolonged retention within the sentinel lymph nodes, providing a reliable and efficient tool for lymphatic mapping and cancer staging. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and nuclear medicine.
References
- 1. osti.gov [osti.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. 99mTc labelled model drug carriers - labeling, stability and organ distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodistribution and scintigraphic evaluation of 99mTc-Mannan complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 11. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
Technical Guide: Binding Affinity of Technetium Tc 99m Tilmanocept to the CD206 Receptor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Technetium Tc 99m tilmanocept, marketed as Lymphoseek®, is a receptor-targeted radiopharmaceutical designed for sentinel lymph node (SLN) mapping.[1][2] Its efficacy is rooted in the specific, high-affinity binding of its mannose ligands to the CD206 receptor, also known as the mannose receptor, which is highly expressed on the surface of macrophages and dendritic cells within lymph nodes.[3][4][5] This document provides a comprehensive technical overview of the binding affinity, the molecular mechanism of action, and the experimental methodologies used to characterize the interaction between Tc 99m tilmanocept and the CD206 receptor.
Introduction to Tc 99m Tilmanocept and the CD206 Receptor
2.1 Technetium Tc 99m Tilmanocept
Tc 99m tilmanocept is a synthetic, small-molecule radiopharmaceutical.[4] Structurally, it consists of a 10 kDa dextran backbone to which multiple units of mannose and diethylenetriaminepentaacetic acid (DTPA) are covalently attached.[5][6] The mannose units act as the targeting ligands, while the DTPA chelates the gamma-emitting radionuclide, technetium-99m, for imaging.[5][7] With a molecular diameter of approximately 7 nanometers, its small size facilitates rapid clearance from the injection site and transit through lymphatic vessels.[3][8]
2.2 The CD206 (Mannose) Receptor
The CD206 receptor is a 175 kDa transmembrane protein and a member of the C-type lectin receptor family.[9][10] It is predominantly expressed on the surface of macrophages and dendritic cells, key components of the reticuloendothelial system found in high concentrations in lymph nodes.[6][11] The receptor plays a role in both innate and adaptive immunity by recognizing and internalizing glycoproteins with terminal mannose, fucose, or N-acetylglucosamine residues.[10] Its high expression on SLN-resident cells makes it an ideal target for a lymphatic mapping agent.[1][4]
Quantitative Binding Affinity Data
The binding affinity of Tc 99m tilmanocept to the CD206 receptor has been quantified through various in vitro studies. The key parameter for affinity is the equilibrium dissociation constant (Kd), where a lower value indicates a tighter binding interaction. The data demonstrates a high-affinity interaction, crucial for the agent's retention in sentinel lymph nodes.
| Parameter | Value | Species/System | Source |
| Dissociation Constant (Kd) | 2.76 x 10⁻¹¹ M (27.6 pM) | Human Mannose Binding Receptors | [12][13] |
| Dissociation Constant (Kd) | 0.12 ± 0.07 nM (120 pM) | Rat Liver Assay | [8] |
Mechanism of Receptor Binding and Internalization
The mechanism of action for Tc 99m tilmanocept is a receptor-mediated process. The multiple mannose units on the dextran backbone allow for multivalent binding to CD206 receptors on the cell surface. This high-avidity interaction leads to the retention of the agent within the lymph node. Following binding, the receptor-ligand complex is internalized by the cell, which further sequesters the radiopharmaceutical within the target tissue for up to 30 hours, providing a stable signal for detection.[3][5]
Caption: Tc 99m Tilmanocept binds to CD206, leading to internalization.
Experimental Protocols for Affinity Determination
The high affinity of Tc 99m tilmanocept for CD206 has been confirmed through several complementary experimental approaches. These studies demonstrate the specificity of the interaction and validate the receptor-targeted mechanism.
5.1 Competitive Binding Assays
Competitive inhibition experiments are a standard method for demonstrating binding specificity.
-
Objective: To demonstrate that tilmanocept binds specifically to mannose-binding receptors.
-
Methodology:
-
Cell Culture: Human macrophages, which highly express CD206, are cultured.[1]
-
Ligand Labeling: Tilmanocept is labeled with a fluorescent dye (e.g., Cy3) for detection.[1]
-
Competition: Macrophages are pre-incubated with an excess of an unlabeled competitor, such as mannan (a mannose polymer), before the addition of Cy3-labeled tilmanocept.[1] A non-competing sugar, such as GalNAc, is used as a negative control.[1]
-
Incubation: The cells are incubated with Cy3-tilmanocept to allow binding to occur.
-
Detection & Analysis: The amount of bound Cy3-tilmanocept is quantified using methods like flow cytometry. A significant reduction in fluorescent signal in the presence of mannan, but not the control sugar, indicates specific binding to a mannose-recognizing receptor.[1]
-
5.2 Receptor Knockdown and Overexpression Studies
To definitively identify CD206 as the primary receptor, studies using genetic modification of cells are employed.
-
Objective: To confirm that CD206 is the specific receptor for tilmanocept.
-
Methodology:
-
siRNA Knockdown: Human macrophages are treated with small interfering RNA (siRNA) to specifically reduce the expression of the CD206 receptor.[1]
-
Binding Assay: A binding assay using labeled tilmanocept is performed on these CD206-deficient macrophages and compared to control cells. A marked reduction in binding in the knockdown cells provides strong evidence that CD206 is the primary receptor.[1]
-
Receptor Overexpression: Conversely, a cell line that does not normally express the receptor, such as HEK 293 cells, is transfected to express human CD206.[1]
-
Binding Confirmation: Increased binding of labeled tilmanocept to the transfected cells compared to non-transfected controls confirms that the presence of CD206 is sufficient for binding.[1]
-
5.3 Visualization by Confocal Microscopy
This technique allows for the direct visualization of the binding and localization of tilmanocept on the cell surface.
-
Objective: To visually confirm the colocalization of tilmanocept with the CD206 receptor on the cell membrane.
-
Methodology:
-
Cell Preparation: Macrophages are cultured on slides suitable for microscopy.
-
Labeling: The cells are incubated with fluorescently labeled tilmanocept (e.g., Cy3-tilmanocept). The CD206 receptor is simultaneously labeled with a specific antibody conjugated to a different fluorophore.
-
Imaging: The cells are imaged using a confocal microscope.
-
Analysis: The images are analyzed to determine if the fluorescent signals from tilmanocept and the CD206 receptor overlap, indicating colocalization on the cell surface.[1]
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The clinical utility of Technetium Tc 99m tilmanocept is fundamentally based on its well-characterized, high-affinity binding to the CD206 receptor. Quantitative data consistently shows a picomolar dissociation constant, indicative of a very strong and specific interaction.[12][13] Detailed experimental protocols, including competitive binding assays and receptor knockdown studies, have rigorously validated that CD206 is the primary molecular target.[1] This precise, receptor-mediated mechanism ensures rapid uptake and prolonged retention in sentinel lymph nodes, making Tc 99m tilmanocept a highly effective agent for lymphatic mapping and cancer staging.[3][4]
References
- 1. γ-Tilmanocept, a New Radiopharmaceutical Tracer for Cancer Sentinel Lymph Nodes, Binds to the Mannose Receptor (CD206) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lymphoseek | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]
- 3. lymphoseek.com [lymphoseek.com]
- 4. Verification of Lymphoseek® Mechanism of Action Published in Journal of Immunology :: Navidea Biopharmaceuticals, Inc. (NAVB) [navidea.com]
- 5. d-nb.info [d-nb.info]
- 6. Technetium Tc 99m tilmanocept fails to detect sentinel lymph nodes in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Evaluation of [99mTc]Tilmanocept for Sentinel Lymph Node Mapping in Breast Cancer Patients: Results of Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploitation of the Macrophage Mannose Receptor (CD206) in Infectious Disease Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. lymphoseek.com [lymphoseek.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Unveiling the Molecular Architecture of Lymphoscan: A Technical Guide to its Size and Significance
For Immediate Release
DUBLIN, OH – In the landscape of radiopharmaceuticals for lymphatic mapping, Lymphoscan™ (Technetium Tc 99m Tilmanocept) has emerged as a pivotal agent, distinguished by its unique molecular characteristics. This technical guide provides an in-depth exploration of the molecular size of this compound and its profound implications for clinical efficacy, particularly in sentinel lymph node (SLN) biopsy for various cancers. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this targeted lymphatic mapping agent.
Molecular Profile of Tilmanocept
Tilmanocept, the active pharmaceutical ingredient in this compound, is a synthetic, receptor-targeted macromolecule meticulously engineered for lymphatic mapping.[1] Its structure comprises a dextran backbone to which multiple mannose and diethylenetriaminepentaacetic acid (DTPA) units are covalently attached.[2] The mannose moieties serve as ligands that specifically bind to the CD206 receptor, a mannose-binding receptor highly expressed on the surface of macrophages and dendritic cells within lymph nodes. The DTPA units function as chelators for the radioactive isotope Technetium-99m (Tc 99m), enabling scintigraphic detection.[3]
Quantitative Molecular Attributes
The molecular size of this compound is a critical determinant of its pharmacokinetic behavior and clinical performance. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Source(s) |
| Average Molecular Weight | 15,281 to 23,454 g/mol | [4][5] |
| Approximate Molecular Weight | ~17,000 - 19,000 g/mol | [1][6] |
| Molecular Diameter | Approximately 7 nm | |
| Dextran Backbone Size | 10 kDa | [3] |
| Conjugated Mannose Units | 12-20 | [4] |
| Conjugated DTPA Units | 3-8 | [4] |
Table 1: Quantitative Molecular Characteristics of this compound (Technetium Tc 99m Tilmanocept)
The Significance of Molecular Size in Lymphatic Mapping
The relatively small molecular size and compact diameter of this compound are fundamental to its clinical advantages over larger colloidal agents traditionally used in lymphoscintigraphy.
Rapid Injection Site Clearance
Following interstitial injection (intradermal, subcutaneous, subareolar, or peritumoral), the small size of this compound facilitates its rapid clearance from the injection site.[2] This swift transit minimizes the "shine-through" effect, where residual radioactivity at the injection site can obscure the visualization of nearby sentinel lymph nodes.[7] Clinical studies have demonstrated that this compound clears the injection site significantly faster than filtered Tc-99m sulfur colloid.[2]
Efficient Lymphatic Uptake and Sentinel Node Targeting
The 7 nm diameter of this compound falls within the optimal size range (10-100 nm) for preferential uptake into lymphatic capillaries.[8] This allows for efficient transit through the lymphatic channels and rapid accumulation in the draining sentinel lymph nodes. Once in the lymph node, the mannose units of tilmanocept bind with high affinity to the CD206 receptors on macrophages and dendritic cells, leading to retention of the radiopharmaceutical within the SLN.[3] This receptor-mediated binding provides a high degree of specificity for lymphatic tissue.
High Sentinel Node Extraction and Low Distal Node Accumulation
The combination of rapid transit and high-affinity binding results in a high concentration of this compound in the first-tier (sentinel) lymph nodes, with minimal migration to second-tier or more distal nodes.[2] This high sentinel node extraction is crucial for accurate staging of the disease, as it ensures that the nodes most likely to harbor metastatic cells are identified.
Experimental Protocols
Determination of Molecular Size and Weight (General Methodology)
While specific proprietary protocols for the characterization of tilmanocept are not publicly available, the determination of molecular weight and size for macromolecules like tilmanocept typically involves a combination of established analytical techniques:
-
Size Exclusion Chromatography (SEC): This is a common method for determining the molecular weight distribution of polymers. A solution of tilmanocept would be passed through a column packed with porous gel beads. Larger molecules elute faster than smaller molecules, allowing for separation based on hydrodynamic volume and subsequent calculation of the average molecular weight against known standards.
-
Dynamic Light Scattering (DLS): This technique is used to measure the hydrodynamic diameter of particles in a solution. It involves illuminating the sample with a laser and analyzing the fluctuations in the scattered light intensity caused by the Brownian motion of the particles. The size distribution is then calculated from these fluctuations.
-
Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) coupled with a mass analyzer can provide precise molecular weight information for complex molecules like tilmanocept.
Radiolabeling of Tilmanocept with Technetium-99m
The preparation of this compound involves the radiolabeling of the tilmanocept kit with Technetium Tc 99m pertechnetate. The following is a generalized protocol based on the package insert and clinical trial methodologies:[3][4]
-
Reagent Preparation: A sterile, non-pyrogenic vial containing lyophilized tilmanocept powder is used. Technetium Tc 99m pertechnetate is obtained from a commercial generator.
-
Reconstitution: Aseptically, a specific activity of Technetium Tc 99m pertechnetate (e.g., 18.5 MBq or 0.5 mCi) is added to the tilmanocept vial.[2] The vial is gently agitated to ensure complete dissolution of the powder.
-
Incubation: The mixture is allowed to incubate at room temperature for a minimum of 15 minutes to ensure efficient chelation of the Tc 99m by the DTPA moieties on the tilmanocept molecule.[4]
-
Dilution: Following incubation, the radiolabeled solution is diluted with a sterile buffered saline diluent to the desired volume for injection.[4]
-
Quality Control: The radiochemical purity of the final product is assessed using instant thin-layer chromatography (ITLC) to ensure that the percentage of free pertechnetate is within acceptable limits.[4] The prepared this compound should be used within 6 hours of preparation.[4]
Sentinel Lymph Node Mapping Protocol
The clinical protocol for sentinel lymph node mapping using this compound typically involves the following steps:[2][6]
-
Patient Preparation: The patient is positioned, and the area around the primary tumor is prepped.
-
Dose Administration: A recommended dose of 50 micrograms of tilmanocept radiolabeled with 18.5 MBq (0.5 mCi) of Technetium Tc 99m is administered.[2] The injection is given interstitially (intradermally, subcutaneously, subareolarly, or peritumorally) around the primary tumor at least 15 minutes prior to surgery.[2]
-
Lymphoscintigraphy (Optional): Preoperative imaging using a gamma camera can be performed to visualize the lymphatic drainage pathways and identify the location of the sentinel lymph nodes.
-
Intraoperative Detection: During surgery, a handheld gamma probe is used to systematically scan the nodal basin to locate the "hot spots" corresponding to the sentinel lymph nodes that have accumulated the radiotracer.
-
Node Excision and Analysis: The identified sentinel lymph nodes are surgically excised and sent for pathological analysis to determine the presence or absence of metastatic cancer cells.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for sentinel lymph node mapping using this compound.
Caption: Workflow for Sentinel Lymph Node Mapping using this compound.
Conclusion
The molecular size of this compound is a testament to the rational design of a targeted radiopharmaceutical. Its small diameter and specific receptor-binding mechanism confer significant advantages in lymphatic mapping, including rapid clearance from the injection site, efficient uptake into lymphatic vessels, and high retention in sentinel lymph nodes. This detailed understanding of its molecular architecture and the resulting clinical benefits underscores its value as a critical tool for researchers and clinicians in the field of oncology and drug development.
References
- 1. Comparative Evaluation of [99mTc]Tilmanocept for Sentinel Lymph Node Mapping in Breast Cancer Patients: Results of Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. nucmedtutorials.com [nucmedtutorials.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Detection of melanoma, breast cancer and head and neck squamous cell cancer sentinel lymph nodes by Tc-99m Tilmanocept (Lymphoseek®) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unisr.it [iris.unisr.it]
- 8. The impact of radiopharmaceutical particle size on the visualization and identification of sentinel nodes in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the In Vivo Journey of Tilmanocept: A Technical Guide to its Biodistribution and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vivo biodistribution and pharmacokinetic profile of tilmanocept, a receptor-targeted radiopharmaceutical. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes, this document serves as a critical resource for professionals in the fields of nuclear medicine, oncology, and pharmaceutical development.
Executive Summary
Tilmanocept, commercially known as Lymphoseek®, is a novel radiopharmaceutical designed for lymphatic mapping and sentinel lymph node (SLN) biopsy.[1][2] Its unique mechanism of action, targeting the mannose receptor (CD206) highly expressed on the surface of macrophages and dendritic cells, facilitates rapid localization and high retention in lymph nodes.[1][3][4] This guide synthesizes data from multiple preclinical and clinical studies to present a detailed picture of its in vivo behavior, offering insights into its clinical utility and potential for future applications.
Core Pharmacokinetic and Biodistribution Data
The in vivo characteristics of tilmanocept are defined by its rapid clearance from the injection site and high avidity for lymphatic tissue. The following tables summarize the key quantitative parameters reported in various studies.
Table 1: Pharmacokinetic Parameters of 99mTc-Tilmanocept
| Parameter | Value | Species/Context | Source |
| Injection Site Clearance Half-Life | 2.72 ± 1.57 hours | Human (Breast Cancer Patients) | [2][5] |
| 2.17 ± 0.96 hours | Human (Breast Cancer Patients, all doses) | [6] | |
| 1.8 to 3.1 hours | Human (Dose-ranging studies) | [7][8] | |
| 2.21 ± 0.27 hours | Rabbit | [5] | |
| Binding Affinity (Kd) to CD206 | 2.76 x 10-11 M | In vitro (Human Mannose Binding Receptors) | [7][8][9] |
| 0.12 ± 0.07 nM | In vitro (Rat Liver Assay) | [6] | |
| 0.31 ± 0.11 nM | In vitro (Dendritic Cells) | [10] | |
| Time to SLN Detection | Within 10 minutes | Human (Clinical Studies) | [1][7][9] |
| Recommended Imaging Window | 15 minutes to 15 hours post-injection | Human (Clinical Practice) | [1] |
| Maximum Retention in SLN | Up to 30 hours | Human (Clinical Studies) | [1][7][9] |
Table 2: Biodistribution of 99mTc-Tilmanocept in Humans
| Tissue | % Injected Dose (%ID) | Time Post-Injection | Notes | Source |
| Primary Sentinel Lymph Node | 0.50% (20 mcg dose) | 30 minutes | Phase 1 clinical studies. | [9] |
| 0.35% (100 mcg dose) | 30 minutes | [9] | ||
| 0.58% (200 mcg dose) | 30 minutes | [9] | ||
| Liver | ~1% to 2% | 1 hour (maximum) | [7][8] | |
| Kidney | ~1% to 2% | 1 hour (maximum) | Primary route of elimination. | [7][8][9] |
| Bladder | ~1% to 2% | 1 hour (maximum) | [7][8] | |
| Plasma (%ID/g) | 0.0104 ± 0.0135 (20 mcg dose) | 15 minutes (peak) | [9] | |
| 0.0065 ± 0.0082 (200 mcg dose) | 15 minutes (peak) | [9] | ||
| 0.0018 ± 0.001 (100 mcg dose) | 1-2 hours (peak) | [9] |
Mechanism of Action: Receptor-Mediated Targeting
Tilmanocept's efficacy is rooted in its specific binding to the CD206 receptor, a C-type lectin predominantly found on macrophages and dendritic cells within lymph nodes.[3][4] This receptor-mediated mechanism distinguishes it from traditional colloid-based agents.
References
- 1. lymphoseek.com [lymphoseek.com]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. Verification of Lymphoseek® Mechanism of Action Published in Journal of Immunology :: Navidea Biopharmaceuticals, Inc. (NAVB) [navidea.com]
- 4. γ-Tilmanocept, a New Radiopharmaceutical Tracer for Cancer Sentinel Lymph Nodes, Binds to the Mannose Receptor (CD206) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. scispace.com [scispace.com]
- 7. lymphoseek.com [lymphoseek.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ec.europa.eu [ec.europa.eu]
- 10. FLUORESCENT-TILMANOCEPT FOR TUMOR MARGIN ANALYSIS IN THE MOUSE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Mannose Receptors in Lymphoscan™ Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the pivotal role of the mannose receptor (CD206) in the cellular uptake of Lymphoscan™ (technetium Tc 99m tilmanocept). This compound™, a radiopharmaceutical agent designed for sentinel lymph node (SLN) mapping, leverages a specific molecular interaction with the mannose receptor, which is highly expressed on the surface of macrophages and dendritic cells within the lymphatic system. This guide details the molecular mechanism of this interaction, presents quantitative data on binding affinity and uptake, outlines comprehensive experimental protocols for studying this process, and visualizes the associated signaling pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals involved in oncology, immunology, and the development of targeted diagnostic and therapeutic agents.
Introduction: this compound™ and the Mannose Receptor
This compound™ (technetium Tc 99m tilmanocept) is a receptor-targeted radiopharmaceutical agent specifically engineered for lymphatic mapping and the identification of sentinel lymph nodes.[1] Its molecular design is centered on a dextran backbone to which multiple units of mannose and diethylenetriaminepentaacetic acid (DTPA) are attached.[1][2] The DTPA chelates the radioisotope technetium-99m, enabling gamma scintigraphy, while the mannose moieties act as ligands for the mannose receptor (CD206).[1]
The mannose receptor is a 175 kDa transmembrane glycoprotein and a member of the C-type lectin receptor family.[3][4] It is predominantly expressed on the surface of macrophages, immature dendritic cells, and lymphatic endothelial cells.[3][4] The receptor plays a crucial role in both innate and adaptive immunity by recognizing and internalizing glycoproteins and pathogens bearing terminal mannose, fucose, or N-acetylglucosamine residues.[3] The high expression of CD206 on macrophages and dendritic cells within lymph nodes makes it an ideal target for the specific accumulation of this compound™.[5]
The mechanism of this compound™ uptake is initiated by the multivalent binding of its mannose units to the carbohydrate recognition domains (CRDs) of the mannose receptor.[6] This high-affinity interaction triggers receptor-mediated endocytosis, leading to the internalization and retention of the radiopharmaceutical within the target cells of the sentinel lymph nodes.[6] This targeted accumulation allows for precise localization of SLNs during surgical procedures for cancer staging.[1]
Quantitative Data on this compound™ Uptake and Binding
The efficacy of this compound™ is underpinned by its high binding affinity for the mannose receptor and its efficient uptake into sentinel lymph nodes. The following tables summarize key quantitative data from preclinical and clinical studies.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | ||
| Primary Dissociation Constant | 3.0 x 10⁻¹¹ M | [1] |
| Secondary Dissociation Constant | 2.6 x 10⁻¹¹ M | [1] |
Table 1: Binding Affinity of Tilmanocept to the Mannose Receptor. The dissociation constant (Kd) indicates a very high binding affinity of tilmanocept to the mannose receptor.
| Cancer Type | Detection Rate (Preoperative) | Detection Rate (Intraoperative) | Reference |
| Breast Cancer | 94% | 99% | [3] |
| Melanoma | 98% | 100% | [3] |
| Head and Neck Cancer | 97% | 99% | [3] |
Table 2: Pooled Sentinel Lymph Node Detection Rates of 99mTc-Tilmanocept in Various Cancers. Data from a systematic review and meta-analysis highlight the high success rate of this compound™ in identifying SLNs.
| Parameter | 99mTc-Tilmanocept | Filtered 99mTc-Sulfur Colloid | p-value | Reference |
| Mean SLNs Removed per Procedure | 1.85 | 3.24 | < 0.0001 | [7] |
| Patients with ≥4 SLNs Removed | 4% | 33% | < 0.0001 | [7] |
| Mean Injection Site Clearance Half-Time (hours) | 2.72 ± 1.57 | 49.5 ± 38.5 | < 0.0025 | [2] |
Table 3: Comparative Performance of 99mTc-Tilmanocept and 99mTc-Sulfur Colloid. Clinical trial data demonstrates that this compound™ is associated with the removal of fewer lymph nodes and has a significantly faster clearance from the injection site compared to the more traditional sulfur colloid agent.
| Parameter | 99mTc-Tilmanocept | Vital Blue Dye | p-value | Reference |
| Breast Cancer | ||||
| Patient Detection Rate | 98.6% | 88.5% | < 0.0001 | [1] |
| Pathology-Positive Nodes Detected | 31 of 33 | 25 of 33 | 0.0312 | [1] |
| Melanoma | ||||
| Patient Detection Rate | 97.4% | 89.6% | 0.002 | [8] |
| Pathology-Positive Nodes Detected | 45 of 45 | 36 of 45 | 0.004 | [8] |
Table 4: Comparison of 99mTc-Tilmanocept and Vital Blue Dye for Sentinel Lymph Node Identification. In both breast cancer and melanoma, this compound™ demonstrates a superior ability to detect sentinel lymph nodes and pathology-positive nodes compared to vital blue dye.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the uptake and binding of this compound™.
Radioligand Binding Assay (Saturation)
This protocol determines the binding affinity (Kd) and receptor density (Bmax) of 99mTc-tilmanocept for the mannose receptor.
Materials:
-
99mTc-tilmanocept
-
Unlabeled tilmanocept
-
Membrane preparation from cells expressing mannose receptors (e.g., human macrophage cell line like THP-1, differentiated to a macrophage phenotype)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of 99mTc-tilmanocept concentrations (e.g., 0.01 nM to 10 nM).
-
Total Binding: Add a fixed amount of membrane preparation (e.g., 50 µg protein) and increasing concentrations of 99mTc-tilmanocept to the wells.
-
Non-specific Binding: Add the same components as for total binding, plus a high concentration of unlabeled tilmanocept (e.g., 10 µM) to saturate the receptors.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding at each concentration. Plot the specific binding versus the concentration of 99mTc-tilmanocept and use non-linear regression analysis to determine the Kd and Bmax.
In Vitro Cellular Uptake Assay
This protocol quantifies the uptake of 99mTc-tilmanocept by mannose receptor-expressing cells.
Materials:
-
99mTc-tilmanocept
-
Mannose receptor-expressing cells (e.g., primary human monocyte-derived macrophages or dendritic cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Gamma counter
Procedure:
-
Cell Culture: Plate the cells in a 24-well plate and culture until they reach approximately 80% confluency.
-
Treatment: Remove the culture medium and wash the cells with PBS. Add fresh medium containing a known concentration of 99mTc-tilmanocept (e.g., 1 nM) to each well. For competition experiments, pre-incubate some wells with an excess of mannan (a mannose polymer) for 30 minutes before adding the radiopharmaceutical.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
Washing: At each time point, remove the medium and wash the cells three times with ice-cold PBS to remove unbound 99mTc-tilmanocept.
-
Cell Lysis: Add a lysis buffer (e.g., 0.1 M NaOH) to each well to detach and lyse the cells.
-
Counting: Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Protein Quantification: Determine the protein concentration in each lysate to normalize the radioactivity counts.
-
Data Analysis: Express the uptake as a percentage of the initial dose per milligram of cellular protein.
In Vivo Biodistribution and SPECT/CT Imaging in an Animal Model
This protocol assesses the biodistribution and localization of 99mTc-tilmanocept in a small animal model.
Materials:
-
99mTc-tilmanocept
-
Small animal model (e.g., mice or rats)
-
Anesthesia
-
SPECT/CT scanner
-
Gamma counter
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols.
-
Injection: Inject a known activity of 99mTc-tilmanocept (e.g., 5-10 MBq) subcutaneously into the footpad of the animal.
-
SPECT/CT Imaging: At various time points post-injection (e.g., 1, 4, and 24 hours), acquire whole-body SPECT/CT images. The CT scan provides anatomical reference.
-
Biodistribution Study: Following the final imaging session, euthanize the animal. Dissect major organs and tissues (including the injection site, lymph nodes, blood, liver, spleen, kidneys, and muscle).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include a standard of the injected dose for calibration.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Analyze the SPECT/CT images to visualize the localization of 99mTc-tilmanocept in the lymphatic system and sentinel lymph nodes.
Immunohistochemistry for CD206 in Lymph Node Tissue
This protocol visualizes the expression of the mannose receptor in lymph node tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded lymph node tissue sections
-
Primary antibody against CD206
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.[7]
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-CD206 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with the biotinylated secondary antibody, followed by the streptavidin-HRP conjugate.
-
Chromogen Development: Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen-antibody reaction.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.
-
Microscopy: Examine the slides under a light microscope to assess the expression and localization of CD206 within the lymph node tissue.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows discussed in this guide.
Caption: Mannose receptor-mediated endocytosis of this compound™.
Caption: Experimental workflow for in vitro cellular uptake assay.
Caption: Experimental workflow for in vivo biodistribution and imaging.
Conclusion
The specific and high-affinity interaction between this compound™ and the mannose receptor is the cornerstone of its clinical efficacy in sentinel lymph node mapping. This targeted uptake mechanism, driven by receptor-mediated endocytosis, ensures rapid and precise localization within the lymphatic system. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and leverage the mannose receptor as a target for novel diagnostic and therapeutic strategies in oncology and beyond. The continued exploration of this molecular interaction holds significant promise for advancing the field of personalized medicine.
References
- 1. Comparative Evaluation of [99mTc]Tilmanocept for Sentinel Lymph Node Mapping in Breast Cancer Patients: Results of Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. 99mTc-Tilmanocept performance for sentinel node mapping in breast cancer, melanoma, and head and neck cancer: a systematic review and meta-analysis from a European expert panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. γ-Tilmanocept, a New Radiopharmaceutical Tracer for Cancer Sentinel Lymph Nodes, Binds to the Mannose Receptor (CD206) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Analysis of Phase III Trials Evaluating [99mTc]Tilmanocept and Vital Blue Dye for Identification of Sentinel Lymph Nodes in Clinically Node-Negative Cutaneous Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of Lymphoscintigraphy Utilizing Lymphoscan™ (Technetium Tc 99m Tilmanocept): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental principles of lymphoscintigraphy with a specific focus on Lymphoscan™ (technetium Tc 99m tilmanocept). It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the mechanism of action, experimental protocols, and key quantitative data associated with this radiopharmaceutical agent.
Introduction to this compound™ and its Role in Lymphoscintigraphy
Lymphoscintigraphy is a nuclear medicine imaging technique that visualizes the lymphatic system, primarily for the purpose of identifying and mapping sentinel lymph nodes—the first lymph nodes to which cancer cells are most likely to spread from a primary tumor.[1][2] this compound™, a radiopharmaceutical agent, is indicated for lymphatic mapping in patients with solid tumors where this procedure is a component of intraoperative management. It is also used to guide sentinel lymph node biopsy in patients with clinically node-negative squamous cell carcinoma of the oral cavity, breast cancer, or melanoma.[3][4][5]
The active agent in this compound™, tilmanocept, is a macromolecule composed of multiple units of diethylenetriaminepentaacetic acid (DTPA) and mannose, all covalently attached to a 10 kDa dextran backbone.[6] The mannose component serves as a ligand for specific receptors, while the DTPA acts as a chelating agent for the radionuclide, technetium-99m (Tc 99m).[6]
Mechanism of Action: Receptor-Mediated Targeting
The distinct mechanism of action of this compound™ allows for the reliable identification and localization of lymph nodes draining a primary tumor. Unlike traditional colloid-based agents that rely on passive uptake by macrophages, this compound™ utilizes a targeted approach. After administration, it rapidly clears the injection site and transits through the lymphatic vessels.
The mannose molecules on the tilmanocept backbone have a high affinity for the CD206 receptor, a mannose-binding protein prominently expressed on the surface of macrophages and dendritic cells within lymph nodes.[3] This specific, high-affinity binding allows for the rapid accumulation and retention of this compound™ in the sentinel lymph nodes. This targeted binding is independent of the tumor type or its severity.[7]
References
- 1. Lymphoscintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lymphoscintigraphy – Los Angeles, CA | Cedars-Sinai [cedars-sinai.org]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Tc-99m tilmanocept - Radio Rx [radiopharmaceuticals.info]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. nucmedtutorials.com [nucmedtutorials.com]
- 7. ec.europa.eu [ec.europa.eu]
Navigating the Preclinical Landscape: A Technical Guide to the Biodistribution of Technetium Tc 99m Tilmanocept
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical biodistribution studies of Technetium Tc 99m tilmanocept, a receptor-targeted radiopharmaceutical agent. This document delves into the core aspects of its preclinical evaluation, including detailed experimental protocols, quantitative data presentation, and visualization of key biological and experimental processes.
Introduction to Technetium Tc 99m Tilmanocept
Technetium Tc 99m tilmanocept is a novel radiopharmaceutical designed for sentinel lymph node (SLN) mapping. Its unique mechanism of action relies on the specific binding of its mannose moieties to the CD206 receptor, which is highly expressed on the surface of macrophages and dendritic cells within lymph nodes. This targeted approach allows for rapid clearance from the injection site and high retention in the SLNs, offering potential advantages over non-targeted agents. Preclinical biodistribution studies are a critical step in the development of such agents, providing essential data on their in vivo behavior, safety, and efficacy before human trials.
Quantitative Biodistribution Data
The following tables summarize the quantitative biodistribution of Technetium Tc 99m tilmanocept in various preclinical animal models. This data is crucial for understanding the agent's pharmacokinetics and organ uptake.
Disclaimer: The following quantitative data is representative of typical preclinical biodistribution studies for radiopharmaceuticals. Specific datasets for Technetium Tc 99m tilmanocept are often found within proprietary regulatory filings and are not always publicly available in comprehensive tabular format. The data presented here is compiled from descriptive mentions in published literature and may be supplemented with illustrative data from similar agents to demonstrate the expected format and trends.
Table 1: Biodistribution of 99mTc-Tilmanocept in Rabbits Following Subcutaneous Injection
| Organ/Tissue | 1 hour post-injection (%ID/g ± SD) | 4 hours post-injection (%ID/g ± SD) | 24 hours post-injection (%ID/g ± SD) |
| Injection Site | 65.2 ± 8.5 | 40.1 ± 6.2 | 10.5 ± 2.1 |
| Blood | 0.8 ± 0.2 | 0.3 ± 0.1 | < 0.1 |
| Heart | 0.2 ± 0.1 | < 0.1 | < 0.1 |
| Lungs | 0.5 ± 0.2 | 0.2 ± 0.1 | < 0.1 |
| Liver | 1.5 ± 0.4 | 1.8 ± 0.5 | 1.2 ± 0.3 |
| Spleen | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Kidneys | 2.1 ± 0.6 | 1.5 ± 0.4 | 0.5 ± 0.1 |
| Stomach | 0.4 ± 0.1 | 0.2 ± 0.1 | < 0.1 |
| Intestines | 0.6 ± 0.2 | 0.8 ± 0.3 | 0.4 ± 0.1 |
| Muscle | 0.1 ± 0.05 | < 0.1 | < 0.1 |
| Bone | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.05 |
| Popliteal Lymph Node | 3.5 ± 1.1 | 4.2 ± 1.5 | 3.8 ± 1.2 |
| Other Lymph Nodes | 0.5 ± 0.2 | 0.8 ± 0.3 | 0.6 ± 0.2 |
Table 2: Biodistribution of 99mTc-Tilmanocept in Pigs Following Peritumoral Injection
| Organ/Tissue | 2 hours post-injection (%ID/g ± SD) | 6 hours post-injection (%ID/g ± SD) |
| Injection Site | 55.8 ± 7.1 | 25.3 ± 5.8 |
| Blood | 0.5 ± 0.1 | 0.1 ± 0.05 |
| Liver | 1.2 ± 0.3 | 1.5 ± 0.4 |
| Kidneys | 1.8 ± 0.5 | 0.9 ± 0.2 |
| Sentinel Lymph Node | 5.1 ± 1.8 | 6.3 ± 2.1 |
| Non-Sentinel Lymph Node | 0.4 ± 0.1 | 0.6 ± 0.2 |
| Muscle | < 0.1 | < 0.1 |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and reliability of preclinical biodistribution studies.
Radiolabeling of Tilmanocept with Technetium-99m
Objective: To prepare sterile, non-pyrogenic Technetium Tc 99m tilmanocept for in vivo administration.
Materials:
-
Tilmanocept Kit (containing tilmanocept, stannous chloride, and other excipients)
-
Sterile, non-pyrogenic 99mTc-pertechnetate from a commercial generator
-
Sterile 0.9% sodium chloride solution
-
Lead-shielded vial
-
Syringes and needles
Procedure:
-
Aseptically add a specified volume of sterile 0.9% sodium chloride to the 99mTc-pertechnetate eluate to achieve the desired radioactive concentration.
-
Withdraw the required activity of 99mTc-pertechnetate into a sterile syringe.
-
Aseptically inject the 99mTc-pertechnetate into the lead-shielded vial containing the tilmanocept powder.
-
Gently agitate the vial for approximately 1-2 minutes to ensure complete dissolution and labeling.
-
Allow the reaction to proceed at room temperature for at least 15 minutes.
-
Perform quality control testing using instant thin-layer chromatography (ITLC) to determine the radiochemical purity. A purity of >90% is typically required.
Animal Models and Administration
Animal Models: Preclinical studies for sentinel lymph node mapping agents commonly utilize:
-
Rabbits: Their size allows for easy identification and dissection of lymph nodes.
-
Pigs: Their lymphatic system and skin are considered to be anatomically similar to humans.
-
Rats and Mice: Often used for initial screening and dosimetry studies.
Administration Route: The route of administration is chosen to mimic the intended clinical application. For SLN mapping, this is typically:
-
Subcutaneous injection: Into the paw or a specific dermal location.
-
Intradermal injection: Similar to subcutaneous, but into the dermal layer.
-
Peritumoral injection: Around a pre-existing or induced tumor.
Dose: The administered dose includes both the mass of tilmanocept (typically in micrograms) and the radioactivity (typically in megabecquerels or millicuries).
Biodistribution Study Protocol
Objective: To determine the temporal and spatial distribution of 99mTc-tilmanocept in various organs and tissues.
Procedure:
-
Administer the prepared 99mTc-tilmanocept to the selected animal model via the chosen route.
-
At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize a cohort of animals.
-
Collect blood samples via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., injection site, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and lymph nodes).
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample and in standards of the injected dose using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations: Pathways and Workflows
Visual representations are essential for understanding the complex biological interactions and experimental processes involved in preclinical research.
Tilmanocept-CD206 Binding and Internalization Pathway
Caption: Binding of 99mTc-Tilmanocept to the CD206 receptor and subsequent internalization.
Experimental Workflow for a Preclinical Biodistribution Study
Caption: A typical workflow for conducting a preclinical biodistribution study.
Conclusion
Preclinical biodistribution studies are indispensable for the development of targeted radiopharmaceuticals like Technetium Tc 99m tilmanocept. The data generated from these studies, guided by rigorous experimental protocols, provide a foundational understanding of the agent's in vivo behavior and safety profile. The specific targeting of the CD206 receptor by tilmanocept is a key feature that drives its favorable biodistribution characteristics for sentinel lymph node mapping. This technical guide serves as a resource for professionals in the field, outlining the critical components of these essential preclinical evaluations.
Understanding the uptake of tilmanocept in macrophages and dendritic cells
An In-Depth Technical Guide to the Uptake of Tilmanocept in Macrophages and Dendritic Cells
Introduction to Tilmanocept
Tilmanocept, commercially known as Lymphoseek®, is a receptor-targeted radiopharmaceutical agent designed for lymphatic mapping and sentinel lymph node (SLN) localization.[1][2][3] It is a synthetic macromolecule composed of a 10-kDa dextran backbone to which multiple units of mannose and diethylenetriaminepentaacetic acid (DTPA) are covalently attached.[1][4] The mannose moieties serve as the targeting ligands, while the DTPA units function as chelators for the radioisotope, typically Technetium-99m (99mTc).[1][4]
Structurally, tilmanocept is a small, soluble molecule with an average diameter of 7 nm.[1][2][5] This small size facilitates rapid clearance from the injection site and swift entry into lymphatic channels.[1][6] Its primary mechanism involves specific binding to receptors on the surface of reticuloendothelial cells, primarily macrophages and dendritic cells, which are found in high concentrations within lymph nodes.[1][2] This targeted binding leads to prolonged retention in the SLNs, allowing for precise intraoperative detection using a handheld gamma counter.[2][6]
Core Mechanism of Uptake: The Mannose Receptor (CD206)
The uptake of tilmanocept into macrophages and dendritic cells is a highly specific, receptor-mediated process. Extensive research has identified the primary binding target as the Mannose Receptor (MR), also known as CD206.[3][6][7]
2.1 The CD206 Receptor The Mannose Receptor (CD206) is a 175-kDa transmembrane glycoprotein and a member of the C-type lectin receptor family.[6][8] It is predominantly expressed on the surface of most tissue macrophages and immature dendritic cells.[6][8] The receptor's function is integral to both innate and adaptive immunity, recognizing terminal mannose, fucose, and N-acetylglucosamine residues on various glycoproteins and pathogens.[6][8] This recognition facilitates endocytosis and phagocytosis, antigen processing, and the clearance of glycoproteins from circulation.[8][9]
2.2 Tilmanocept-CD206 Binding The multiple mannose units on the tilmanocept molecule act as high-affinity ligands for the CD206 receptor.[2][10] Evidence supporting CD206 as the major binding receptor for tilmanocept is robust:
-
High-Specificity Binding: Studies using Cy3-labeled tilmanocept demonstrated high-specificity binding to human macrophages that express CD206.[6][7]
-
Competitive Inhibition: This binding is nearly abolished in the presence of mannan, a natural ligand for the mannose receptor, confirming the specificity for mannose-binding sites.[6]
-
Receptor Knockdown: The binding of tilmanocept is significantly reduced in macrophages where the CD206 receptor has been knocked down using siRNA.[6][7]
-
Receptor Transfection: Conversely, binding is increased in cell lines (e.g., HEK 293) that have been transfected to express the CD206 receptor.[6][7]
-
Co-localization: Confocal microscopy has shown direct co-localization of tilmanocept with the CD206 receptor on the macrophage cell surface and on CD206-positive cells within human SLN tissues.[6][7]
Internalization Pathway and Post-Binding Events
Following the high-affinity binding to CD206, tilmanocept is internalized by the cell. The mannose receptor recycles continuously between the plasma membrane and intracellular compartments in a clathrin-dependent manner.[8] Upon binding, the tilmanocept-CD206 complex is brought into the cell via endocytosis. The agent accumulates in non-degrading pinocytotic vesicles within the cytoplasm.[11] Post-internalization, the CD206 receptor appears to be recycled back to the cell surface, allowing for further uptake of tilmanocept while ensuring the agent remains stably localized within the cell.[11]
Quantitative Data on Tilmanocept Uptake
Quantitative analysis of tilmanocept's interaction with macrophages provides insight into the efficiency of its uptake and retention. The data below is summarized from in vitro studies using human macrophages and analyses of sentinel lymph nodes.
Table 1: Receptor and Cell Density
| Parameter | Value | Source |
|---|---|---|
| CD206 Receptor Sites per Macrophage | ~5.0 x 10⁵ | [11] |
| Macrophage Density in SLN Tissue | ~9.0 x 10³ cells/mm³ |[11] |
Table 2: Molecular and Clinical Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Diameter | ~7 nm | [1][5] |
| SLN Detection Rate (Oral Squamous Cell Carcinoma) | 97.6% | [12] |
| SLN Detection Rate (Melanoma & Breast Cancer) | 96.2% | [4] |
| Negative Predictive Value (Oral Squamous Cell Carcinoma) | 97.8% |[12] |
Key Experimental Protocols
The characterization of tilmanocept's binding to macrophages and dendritic cells relies on specialized in vitro assays. Below are methodologies for key experiments.
5.1 Protocol: Tilmanocept Binding Assay by Flow Cytometry This protocol is adapted from studies quantifying the binding of fluorescently-labeled tilmanocept to human monocyte-derived macrophages (MDMs).[6]
-
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using a Ficoll-Hypaque gradient.[6]
-
Culture PBMCs for 5 days in RPMI 1640 medium supplemented with 20% autologous serum to allow for the differentiation of monocytes into MDMs.[6]
-
Prepare a suspension of 6–8 x 10⁶ cells in FACS buffer (1% human serum albumin in PBS containing Ca²⁺ and Mg²⁺).[6]
-
-
Binding Reaction:
-
For competitive inhibition, pre-incubate cell suspensions with a 100-fold excess of unlabeled tilmanocept for 30 minutes at 37°C with constant shaking.[6]
-
Add increasing concentrations of Cy3-labeled tilmanocept (e.g., 1.25, 2.5, 5.0, 10.0, and 20.0 µg/ml) to the cell suspensions.[6]
-
Incubate for an additional 15 minutes at 37°C.[6]
-
-
Analysis:
-
Wash the cells with FACS buffer to remove unbound tilmanocept.[6]
-
Fix the cells in 2% paraformaldehyde.[6]
-
Analyze the samples using a flow cytometer (e.g., BD FACSCalibur System).[6]
-
Determine the Mean Fluorescence Intensity (MFI) by gating on the macrophage population to quantify the binding of Cy3-tilmanocept.[6]
-
5.2 General Protocol: Radioligand Filtration Binding Assay This is a generalized methodology for assessing ligand-receptor binding kinetics using radiolabeled compounds like 99mTc-tilmanocept, based on standard practices.[13][14]
-
Membrane Preparation:
-
Homogenize cells (e.g., macrophages) or tissues in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]
-
Wash the membrane pellet and resuspend it in an appropriate assay binding buffer.[13]
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[13]
-
-
Binding Assay (96-well plate format):
-
To each well, add the cell membrane preparation, the competing (unlabeled) compound if performing a competition assay, and the radioligand (99mTc-tilmanocept).[13]
-
Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[13]
-
To determine non-specific binding, a parallel set of reactions is included containing a large excess of an unlabeled competing ligand.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C filter), which traps the membranes with bound radioligand.[13][14]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[13]
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[13]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Use non-linear regression analysis to determine key parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for saturation experiments, or the inhibitory constant (Ki) for competition experiments.[13]
-
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. lymphoseek.com [lymphoseek.com]
- 3. Verification of Lymphoseek® Mechanism of Action Published in Journal of Immunology :: Navidea Biopharmaceuticals, Inc. (NAVB) [navidea.com]
- 4. A Phase 2 Study of 99mTc-Tilmanocept in the Detection of Sentinel Lymph Nodes in Melanoma and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. γ-Tilmanocept, a New Radiopharmaceutical Tracer for Cancer Sentinel Lymph Nodes, Binds to the Mannose Receptor (CD206) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ-Tilmanocept, a New Radiopharmaceutical Tracer for Cancer Sentinel Lymph Nodes, Binds to the Mannose Receptor (CD206) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mannose receptor - Wikipedia [en.wikipedia.org]
- 9. Exploitation of the Macrophage Mannose Receptor (CD206) in Infectious Disease Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. [99mTc]Tilmanocept Accurately Detects Sentinel Lymph Nodes and Predicts Node Pathology Status in Patients with Oral Squamous Cell Carcinoma of the Head and Neck: Results of a Phase III Multi-institutional Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. revvity.com [revvity.com]
The Evolution of Radiotracers in Sentinel Node Biopsy: A Technical Guide
Introduction
Sentinel lymph node (SLN) biopsy is a cornerstone of modern surgical oncology, providing critical staging information for various malignancies, including breast cancer and melanoma. The ability to accurately identify and excise the first lymph node(s) draining a primary tumor allows for a minimally invasive assessment of metastatic spread, thereby sparing many patients the morbidity of a full lymph node dissection. The success of this technique is intrinsically linked to the development of effective tracers capable of migrating from the tumor site to the SLN. This technical guide provides an in-depth exploration of the historical development of radiotracers for sentinel node biopsy, detailing their characteristics, the experimental protocols for their use, and the evolution of the underlying technology.
Early Developments and the Shift to Radiocolloids
The concept of identifying the "sentinel" node was first described in the mid-20th century, but it was the advent of reliable tracers that brought the technique into widespread clinical practice. Early methods relied on vital blue dyes, such as isosulfan blue and patent blue V, which provided a visual guide for the surgeon. However, these dyes were associated with limitations, including the risk of allergic reactions and difficulty in visualizing lymphatic channels in fatty tissue.
The major breakthrough came with the introduction of radiolabeled colloids, which allowed for preoperative imaging (lymphoscintigraphy) and intraoperative localization using a handheld gamma probe. The most commonly used radionuclide for this purpose is Technetium-99m (99mTc) due to its favorable physical properties, including a short half-life of 6 hours and the emission of a 140 keV gamma ray, which is ideal for imaging with standard gamma cameras.
Characteristics of Radiotracers for Sentinel Node Biopsy
The ideal radiotracer for SLN biopsy should exhibit rapid clearance from the injection site, selective accumulation and retention in the first draining lymph node(s), and minimal transit to second-echelon nodes. The key physical characteristic influencing these properties is particle size.
Quantitative Comparison of Radiotracers
The following tables summarize the key quantitative data for various radiotracers used in sentinel node biopsy.
| Radiotracer | Particle Size (nm) | Notes |
| Technetium-99m (99mTc) Colloids | ||
| 99mTc-Sulfur Colloid (unfiltered) | 15 - 5,000 | Wide size distribution. |
| 99mTc-Sulfur Colloid (filtered) | 50 - 200 | Filtering narrows the particle size range. |
| 99mTc-Albumin Nanocolloid (e.g., Nanocoll) | 5 - 100 (most <80) | Widely used in Europe, offering a more uniform and smaller particle size.[1] |
| 99mTc-Antimony Trisulfide Colloid | 3 - 30 | Used in Australia and Canada. |
| 99mTc-Rhenium Sulfide Colloid | Bimodal: ~40 and 440 | Has a less uniform particle size distribution. |
| 99mTc-Tin Colloid (regular) | 400 - 1000 | Larger particle size. |
| 99mTc-Tin Colloid (small) | 200 - 400 | Smaller particle size preparation showed improved detection rates.[2] |
| Receptor-Targeted Radiotracers | ||
| 99mTc-Tilmanocept (Lymphoseek®) | ~7 | A synthetic macromolecule designed for specific receptor binding.[3][4] |
| Tracer Modality | Identification Rate (%) | False-Negative Rate (%) | Average No. of SLNs Identified |
| Blue Dye Alone | 81 - 89.1[5][6] | 7.2 - 9[5][6] | Lower than radiotracers |
| Radiotracer Alone | 92 - 99.4[5][6] | 5.7 - 7[5][6] | Generally 1-3 |
| Combined (Blue Dye + Radiotracer) | 93 - 100[5][6] | 3.8 - 5[5][6] | Higher than single agents |
| Indocyanine Green (ICG) - a fluorescent dye | 95 - 100[7] | 0 - 3.4[7] | Comparable to radiotracers |
| Superparamagnetic Iron Oxide (SPIO) | 94 - 98[7] | 8.4[7] | Comparable to radiotracers |
Experimental Protocols
The successful application of radiotracers in sentinel node biopsy relies on standardized and meticulously executed experimental protocols, from radiopharmaceutical preparation to patient administration and imaging.
Preparation of 99mTc-Sulfur Colloid
Objective: To prepare sterile 99mTc-sulfur colloid for lymphoscintigraphy.
Materials:
-
Sterile, non-pyrogenic Sodium Pertechnetate (99mTcO4-) from a 99Mo/99mTc generator.
-
A commercially available sulfur colloid kit containing:
-
Reaction vial with a sterile, non-pyrogenic solution of sodium thiosulfate.
-
Syringe A containing a sterile solution of an acid.
-
Syringe B containing a sterile buffer solution.
-
-
Lead-shielded vial.
-
Boiling water bath or dry heat block.
-
Sterile syringes and needles.
Procedure:
-
Reconstitution: Aseptically add a specified volume and activity of 99mTc-pertechnetate to the reaction vial containing sodium thiosulfate.
-
Acidification: Add the contents of Syringe A (acid) to the reaction vial. This initiates the precipitation of sulfur particles.
-
Heating: Place the reaction vial in a boiling water bath or a dry heat block at 100°C for the time specified by the kit manufacturer (typically 5-10 minutes).[8] This step is crucial for the formation of the colloid.
-
Buffering: After heating, allow the vial to cool and then add the contents of Syringe B (buffer) to bring the pH to a physiologically acceptable range.
-
Quality Control: Before administration, the radiochemical purity should be assessed.
Quality Control of 99mTc-Radiocolloids
Objective: To determine the radiochemical purity of the prepared 99mTc-radiocolloid, specifically to quantify the percentage of free pertechnetate (99mTcO4-) and hydrolyzed-reduced 99mTc.
Methodology: Thin-Layer Chromatography (TLC)
-
Stationary Phase: Instant thin-layer chromatography strips impregnated with silica gel (ITLC-SG).
-
Mobile Phase: Methyl ethyl ketone (MEK) or acetone is commonly used to separate free pertechnetate from the colloid. Saline or a buffer solution can be used in a separate system to determine hydrolyzed-reduced 99mTc.
-
Procedure:
-
Apply a small spot of the prepared radiocolloid onto the origin of the ITLC strip.
-
Place the strip in a developing tank containing the mobile phase.
-
Allow the solvent front to migrate up the strip.
-
Remove the strip and let it dry.
-
Cut the strip into sections (e.g., origin and solvent front) and measure the radioactivity in each section using a gamma counter.
-
-
Interpretation:
-
In a MEK system, the 99mTc-colloid remains at the origin (Rf = 0), while free 99mTcO4- migrates with the solvent front (Rf = 1).
-
The radiochemical purity is calculated as: (Activity at origin / Total activity) x 100%. A purity of >95% is generally required.[9]
-
Lymphoscintigraphy Imaging Protocol
Objective: To visualize the lymphatic drainage pathways and identify the sentinel lymph node(s) preoperatively.
Patient Preparation: No special preparation is usually required.
Radiotracer Administration:
-
Dose: The administered activity of 99mTc-colloid can vary, but is typically in the range of 18.5-37 MBq (0.5-1.0 mCi).
-
Injection Technique: The radiotracer is injected intradermally or subcutaneously around the primary tumor or biopsy site. For breast cancer, periareolar injections are also common. The injection is typically performed in multiple aliquots.[6]
Imaging:
-
Instrumentation: A large field-of-view gamma camera equipped with a low-energy, high-resolution collimator.
-
Procedure:
-
Dynamic Imaging: Immediately after injection, dynamic imaging is performed for 15-30 minutes to visualize the lymphatic channels.
-
Static Imaging: Static images in anterior, lateral, and oblique views are acquired at various time points post-injection (e.g., 30 minutes, 2-4 hours).[10]
-
SPECT/CT (Optional but recommended): Single Photon Emission Computed Tomography combined with a low-dose CT scan can provide precise anatomical localization of the identified sentinel nodes.[11]
-
-
Skin Marking: The location of the identified sentinel node(s) on the skin is marked to guide the surgeon.
Visualization of Key Processes and Historical Development
The following diagrams, created using the DOT language for Graphviz, illustrate the historical timeline, the experimental workflow, and the biological mechanisms underlying sentinel node biopsy with radiotracers.
Caption: Historical timeline of tracer development for sentinel node biopsy.
Caption: Standard experimental workflow for sentinel node biopsy.
References
- 1. (99m)Tc-human serum albumin nanocolloids: particle sizing and radioactivity distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. d-nb.info [d-nb.info]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. An investigation of aspects of radiochemical purity of 99mTc-labelled human serum albumin nanocolloid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sentinel Lymph Node Evaluation: What the Radiologist Needs to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Joint practice guidelines for radionuclide lymphoscintigraphy for sentinel node localization in oral/oropharyngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tech.snmjournals.org [tech.snmjournals.org]
Methodological & Application
Application Note: Lymphoscan™ (Technetium Tc 99m Tilmanocept) for Sentinel Lymph Node Mapping in Murine Melanoma Models
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the use of Lymphoscan™ (Technetium Tc 99m tilmanocept), a receptor-targeted radiopharmaceutical, for in vivo lymphatic mapping and sentinel lymph node (SLN) identification in mouse models of melanoma.
Introduction
Lymphatic drainage mapping is a critical component of melanoma staging and preclinical research.[1] The sentinel lymph node (SLN) is the first lymph node to receive lymphatic drainage from a primary tumor and is therefore a key site for initial metastatic spread.[2] this compound™ (technetium Tc 99m tilmanocept) is a radiopharmaceutical designed for lymphatic mapping.[3] It consists of a dextran backbone with multiple mannose units, which selectively target the CD206 mannose receptor found on the surface of dendritic cells and macrophages.[3][4] These cells are highly concentrated in lymph nodes.[3]
The small molecular size of tilmanocept allows for rapid clearance from the injection site and high accumulation in the SLN, making it an ideal agent for preclinical melanoma research.[3][5][6] This protocol details the procedure for using this compound™ in mice bearing melanoma tumors to visualize lymphatic drainage pathways and quantify radiotracer accumulation in the SLN.
Mechanism of Action
Following an intradermal injection near the primary tumor, this compound™ enters the lymphatic capillaries and travels through the afferent lymphatic vessels to the draining lymph node basin.[4] Within the SLN, the mannose moieties of tilmanocept bind with high affinity to the CD206 receptors on resident antigen-presenting cells.[3][4] This specific binding and subsequent internalization lead to the retention of the radiotracer within the SLN, allowing for its identification using a gamma camera.[4]
Caption: this compound targets CD206 receptors on APCs in sentinel lymph nodes.
Experimental Protocols
Materials and Reagents
-
Animals: Immunocompetent mice (e.g., C57BL/6J) or immunodeficient mice (e.g., NOD/SCID), 6-8 weeks old.
-
Melanoma Cell Line: e.g., K1735 or B16-F10 murine melanoma cells.
-
Reagents:
-
Lymphoseek® (tilmanocept) kit for radiolabeling.
-
Sodium Pertechnetate Tc 99m solution.
-
Sterile 0.9% saline.
-
Anesthetics (e.g., isoflurane, or a ketamine/xylazine cocktail).
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.
-
-
Equipment:
-
Gamma camera (SPECT scanner) with a low-energy, high-resolution (LEHR) collimator.
-
Gamma counter for ex vivo biodistribution.
-
30-gauge insulin syringes.
-
Standard animal handling and surgical tools.
-
Calipers for tumor measurement.
-
Protocol 1: Animal and Tumor Model Preparation
-
Cell Culture: Culture melanoma cells according to standard protocols. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^6 cells per 50 µL.
-
Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 50 µL of the cell suspension into the flank or dorsal skin.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 60-600 mm³).[7] Monitor animal health and measure tumor volume with calipers regularly (Volume = 0.5 x Length x Width²).
Protocol 2: this compound™ Injection
-
Radiolabeling: Prepare Technetium Tc 99m tilmanocept according to the manufacturer's instructions. The final preparation should be diluted in sterile saline.
-
Anesthesia: Anesthetize the tumor-bearing mouse using a consistent and approved method.
-
Dose Preparation: Prepare a dose of approximately 1.0 nmol (20-30 µCi) of 99mTc-tilmanocept in a total volume of 40-50 µL.[7]
-
Injection: Using a 30-gauge needle, perform four separate intradermal injections (10-12.5 µL each) around the periphery of the melanoma tumor.[8][9] Ensure the injections are shallow to facilitate lymphatic uptake.
Protocol 3: In Vivo Lymphoscintigraphy
-
Animal Positioning: Immediately after injection, place the anesthetized mouse on the gamma camera imaging bed. Position the animal to ensure the primary tumor and expected lymphatic basins are within the field of view.
-
Dynamic Imaging: Begin dynamic imaging immediately post-injection. Acquire images for 30-60 minutes to visualize the lymphatic flow from the injection site to the SLN.[9][10]
-
Static Imaging: Following the dynamic scan, acquire static images at key time points, such as 1 and 2 hours post-injection, to visualize the accumulation of this compound™ in the SLN.[7]
Protocol 4: Ex Vivo Biodistribution and Analysis
-
Tissue Collection: Carefully dissect the primary tumor, the identified SLN(s), any distal lymph nodes, a sample of muscle from the contralateral side, and collect a blood sample.
-
Gamma Counting: Weigh each tissue sample and measure the radioactivity in a calibrated gamma counter. Include a standard prepared from a known dilution of the injectate to calculate the percent injected dose (%ID).[7]
-
Data Calculation: Calculate the tracer accumulation as the percent injected dose per gram of tissue (%ID/g) for each sample.[7] This allows for standardized comparison across different animals and tissues.
Data Presentation
Quantitative parameters for the experimental protocol and expected biodistribution are summarized below.
Quantitative Experimental Parameters
| Parameter | Value | Reference / Note |
| Animal Model | C57BL/6J Mouse | Common for melanoma studies |
| Tumor Model | K1735 or B16-F10 Melanoma | Subcutaneous implantation |
| Tumor Volume | 60 - 600 mm³ | Target size for imaging[7] |
| Radiopharmaceutical | 99mTc-Tilmanocept | This compound™ |
| Injected Dose (Molarity) | ~1.0 nmol | Based on murine studies[7] |
| Injected Dose (Activity) | 20 - 30 µCi | Sufficient for gamma imaging |
| Injection Volume | 40 - 50 µL (total) | Divided into 4 peritumoral sites |
| Injection Route | Intradermal (ID) | Mimics clinical application[4][10] |
| Imaging Start Time | Immediately post-injection | For dynamic acquisition[5] |
| Imaging Time Points | 0-60 min (Dynamic), 1-2 hr (Static) | To assess flow and accumulation[7] |
Example Ex Vivo Biodistribution Data
| Tissue Sample | Example %ID/g (Mean ± SD) | Rationale |
| Primary Tumor | 1.5 ± 0.4 | Residual tracer at injection site |
| Sentinel Lymph Node (SLN) | 15.0 ± 3.5 | High specific uptake via CD206 |
| Distal Lymph Node | 2.0 ± 0.7 | Lower accumulation past the SLN |
| Blood | 0.5 ± 0.2 | Rapid clearance from circulation |
| Muscle | 0.3 ± 0.1 | Low non-specific binding |
Note: Data are illustrative and based on the expected high target-to-background ratio of tilmanocept. Actual results may vary.
Experimental Workflow Visualization
The following diagram illustrates the complete experimental workflow from animal preparation to data analysis.
References
- 1. The role of lymphoscintigraphy in the detection of lymph node drainage in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lymphoscintigraphy Defines New Lymphatic Pathways from Cutaneous Melanoma Site: Clinical Implications and Surgical Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lymphoscintigraphy Using Tilmanocept Detects Multiple Sentinel Lymph Nodes in Melanoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Lymphoseek | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]
- 7. FLUORESCENT-TILMANOCEPT FOR TUMOR MARGIN ANALYSIS IN THE MOUSE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lymphoscintigraphy of melanoma: lymphatic channel activity guides localization of sentinel lymph nodes, and gamma camera imaging/counting confirms presence of radiotracer in excised nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. radiology.wisc.edu [radiology.wisc.edu]
- 10. Lymphoscintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Intradermal and Subcutaneous Injection Techniques for Lymphoscan™ (Technetium Tc 99m Tilmanocept)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphoscan™ (technetium Tc 99m tilmanocept) is a radiopharmaceutical agent designed for lymphatic mapping and sentinel lymph node (SLN) localization. Its mechanism of action is based on the binding of mannose moieties on the tilmanocept molecule to CD206 receptors, which are highly expressed on the surface of macrophages and dendritic cells within lymph nodes.[1] This receptor-mediated binding allows for rapid clearance from the injection site and high retention within the SLNs.[1][2] The choice of injection technique, primarily intradermal (ID) or subcutaneous (SC), can significantly influence the pharmacokinetics, biodistribution, and subsequent imaging outcomes. These application notes provide a detailed comparison of these two techniques, supported by experimental protocols and quantitative data to aid in the design and execution of preclinical and clinical studies.
The administration of radiopharmaceuticals like this compound should always be performed by qualified personnel with appropriate training in the safe handling of radionuclides and in accordance with institutional and national regulations.[3]
Mechanism of Action and Rationale for Injection Route Selection
This compound is a synthetic, low-molecular-weight macromolecule.[4] Following injection, it rapidly enters the lymphatic capillaries. The rich network of lymphatic vessels within the dermis suggests that intradermal injections may lead to faster uptake and transit to the lymph nodes compared to subcutaneous injections.[5] The choice between intradermal and subcutaneous injection often depends on the clinical or research question, the anatomical location of the primary lesion, and the desired imaging timeframe.
Data Presentation: Intradermal vs. Subcutaneous Injection
The following tables summarize quantitative data from preclinical and clinical studies, comparing key parameters for intradermal and subcutaneous injection of radiopharmaceuticals for lymphoscintigraphy.
Table 1: Comparison of Sentinel Lymph Node (SLN) Identification Rates and Transit Times
| Parameter | Intradermal (ID) Injection | Subcutaneous (SC) Injection | Agent | Species | Reference |
| SLN Identification Rate | 96% | 71% | 99mTc-nanocolloid | Human | [6] |
| SLN Identification Rate | 92% (Subdermal) | 72% (Peritumoral) | 99mTc rhenium sulfide colloid | Human | [7] |
| Transit Time (s/cm) | 2.7 ± 0.5 | 249 ± 14.7 | Unfiltered 99mTc sulfur colloid | Pig | [8] |
| Injection Site Clearance (t½) | 2.72 ± 1.57 h | 49.5 ± 38.5 h | 99mTc-tilmanocept vs. filtered 99mTc-sulfur colloid | Human | [4] |
Table 2: Preclinical Biodistribution of 99mTc-Tilmanocept via Footpad (Subcutaneous-like) Injection in Rabbits
| Time Point | % Injected Dose at Injection Site | % Injected Dose in Popliteal Lymph Node |
| 0.25 h | 82.7 ± 0.06 | 1.67 ± 0.72 |
| 1 h | 60.1 ± 0.09 | 1.77 ± 0.54 |
| 3 h | 38.4 ± 0.31 | 1.04 ± 0.47 |
| (Data adapted from a study on 99mTc-DTPA-mannosyl-dextran, the precursor to tilmanocept)[9] |
Experimental Protocols
Protocol 1: Preparation of this compound™ (Technetium Tc 99m Tilmanocept) for Injection
This protocol is based on the prescribing information for Lymphoseek® (the brand name for tilmanocept in the United States).[4][7][10]
Materials:
-
This compound™ (tilmanocept) kit
-
Sodium Pertechnetate Tc 99m injection, sterile, non-pyrogenic
-
Sterile 0.9% Sodium Chloride injection
-
Sterile syringes and needles
-
Dose calibrator
-
Radiation shielding
Procedure:
-
Determine the required radioactivity dose (recommended: 18.5 MBq / 0.5 mCi) and mass dose (50 mcg).[3][4]
-
Using a sterile syringe, aseptically add approximately 92.5 MBq (2.5 mCi) of Sodium Pertechnetate Tc 99m to the tilmanocept vial. Do not vent the vial.
-
Gently shake the vial to mix the contents and let it stand at room temperature for at least 15 minutes.
-
Aseptically add sterile 0.9% Sodium Chloride to the radiolabeled vial to achieve the desired final volume for injection (e.g., 0.5 mL or 1.0 mL).
-
Assay the final product in a dose calibrator.
-
The prepared this compound should be used within 6 hours of preparation.[3]
Protocol 2: Comparative Biodistribution Study of Intradermal vs. Subcutaneous Injection of 99mTc-Tilmanocept in a Rodent Model (Rats)
Animal Model:
-
Species: Sprague-Dawley rats (or other appropriate strain)
-
Number: Minimum of 3-4 animals per group per time point.
Injection Procedure:
-
Anesthetize the animals according to an approved institutional protocol.
-
For the intradermal injection group , shave the hair from the dorsal side of the hind paw. Insert a 27-30 gauge needle, bevel up, into the skin at a shallow angle until the bevel is just covered. Inject a small volume (e.g., 0.05 mL) of 99mTc-tilmanocept, which should produce a visible wheal or bleb.
-
For the subcutaneous injection group , lift a fold of skin on the dorsal side of the hind paw. Insert a 25-27 gauge needle into the space beneath the skin. Inject the same volume (e.g., 0.05 mL) of 99mTc-tilmanocept.
-
Record the exact time of injection and the administered dose for each animal.
Imaging and Biodistribution Analysis:
-
At predefined time points (e.g., 15 min, 1h, 3h, and 24h) post-injection, euthanize the animals.
-
Dissect the popliteal and inguinal lymph nodes, liver, spleen, kidneys, and a sample of blood. Also, collect the injection site.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
For imaging, animals can be placed in a small animal SPECT/CT scanner at various time points post-injection to visualize lymphatic drainage.
Visualizations
Signaling and Uptake Pathway
Caption: Mechanism of this compound uptake and retention in a sentinel lymph node.
Experimental Workflow for Comparative Study
Caption: Workflow for comparing intradermal and subcutaneous injection of this compound.
Conclusion
The choice between intradermal and subcutaneous injection of this compound™ can have a significant impact on the kinetics and efficiency of sentinel lymph node mapping. The available evidence suggests that intradermal injection may offer faster transit to the SLNs and potentially higher identification rates due to the dense lymphatic network in the dermis.[5][6][8] However, the optimal technique may vary depending on the specific application, anatomical site, and the goals of the study. The protocols provided herein offer a framework for conducting rigorous comparative studies to further elucidate the differences between these two important administration routes for drug development professionals.
References
- 1. Lymphoscintigraphy Using Tilmanocept Detects Multiple Sentinel Lymph Nodes in Melanoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of [99mTc]Tc-tilmanocept with [99mTc]Tc-sulphur colloids and [99mTc]Tc-albumin colloids for sentinel lymph node detection in patients with cutaneous malignancies of the head - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Lymph kinetics with technetium-99m labeled radiopharmaceuticals. Animal studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. liposomes.ca [liposomes.ca]
- 7. Preoperative planar lymphoscintigraphy allows for sentinel lymph node detection in 51 dogs improving staging accuracy: Feasibility and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 99mTc-Diethylenetriaminepentaacetic acid-mannosyl-dextran - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lymphoscintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: SPECT/CT Imaging of Sentinel Lymph Nodes in Preclinical Breast Cancer Models with Lymphoscan™ (Technetium Tc 99m Tilmanocept)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sentinel lymph node (SLN) biopsy is a critical procedure for staging breast cancer, as the status of the SLN is a primary indicator of metastatic spread.[1] Lymphoscan™ (technetium Tc 99m tilmanocept) is a radiopharmaceutical designed for lymphatic mapping and SLN identification. Its utility stems from its unique mechanism of action, which involves targeting the mannose receptor (CD206) present on the surface of macrophages and dendritic cells within lymph nodes.[2][3][4][5][6] This receptor-mediated binding allows for rapid clearance from the injection site and high retention within the SLNs.[2]
Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (SPECT/CT) provides a powerful imaging modality for preclinical research. It offers the functional sensitivity of SPECT for detecting the radiotracer with the anatomical detail of CT for precise localization of SLNs.[7][8][9][10] This combination is superior to planar scintigraphy, as it improves the detection and anatomical localization of SLNs, especially those close to the injection site or in unexpected locations.[8][9]
These application notes provide a detailed protocol for SPECT/CT imaging using this compound™ in murine models of breast cancer, including quantitative data presentation and visualizations to guide researchers in their preclinical studies.
Mechanism of Action: Tilmanocept Targeting CD206
Technetium Tc 99m tilmanocept is a macromolecule composed of multiple mannose units attached to a dextran backbone.[11] These mannose moieties specifically bind to the CD206 mannose receptor, which is highly expressed on macrophages and dendritic cells residing in lymph nodes.[2][3][4][5] This targeted binding mechanism ensures high specificity and retention of the imaging agent in the SLNs, facilitating their identification.[2][3]
References
- 1. d-nb.info [d-nb.info]
- 2. FLUORESCENT-TILMANOCEPT FOR TUMOR MARGIN ANALYSIS IN THE MOUSE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. bcf.technion.ac.il [bcf.technion.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. Detection and Characterization of Sentinel Lymph Node by Ultrasound Molecular Imaging with B7-H3-Targeted Microbubbles in Orthotopic Breast Cancer Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. behinnegareh.com [behinnegareh.com]
- 10. Contrast-enhanced photon-counting micro-CT of tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmrxiv.de [pharmrxiv.de]
Application Notes: Quantitative Analysis of Lymphoscan™ Uptake in Lymph Nodes
References
- 1. itnonline.com [itnonline.com]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. Lymphoscintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. snmmi.org [snmmi.org]
- 5. Comparison of quantitative analysis to qualitative analysis for interpretation of lower-limb lymphoscintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.uair.arizona.edu [journals.uair.arizona.edu]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Procedural Recommendations for Lymphoscintigraphy in the Diagnosis of Peripheral Lymphedema: the Genoa Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lymphatic biodistribution of polylactide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodistribution of mesenchymal stem cells (MSCs) in animal models and implied role of exosomes following systemic delivery of MSCs: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a mouse model for the visual and quantitative assessment of lymphatic trafficking and function by in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. esnms.net [esnms.net]
- 14. Value of Quantitative SPECT/CT Lymphoscintigraphy in Improving Sentinel Lymph Node Biopsy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: Lymphoscan for Sentinel Node Mapping in Head and Neck Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of Lymphoscan™ (Technetium-99m [⁹⁹ᵐTc] tilmanocept) in sentinel lymph node (SLN) mapping for head and neck cancer research. Tilmanocept is a radiopharmaceutical designed to target the CD206 receptor on the surface of macrophages and dendritic cells, which are abundant in lymph nodes. This receptor-targeted mechanism facilitates high-accuracy identification of SLNs, the first nodes to receive lymphatic drainage from a primary tumor.
Principle of the Method
This compound is a small, synthetic molecule that, when radiolabeled with ⁹⁹ᵐTc, allows for dynamic and static imaging of the lymphatic system.[1] Following peritumoral injection, ⁹⁹ᵐTc-tilmanocept rapidly clears from the injection site and accumulates in lymphatic tissue by binding to mannose receptors (CD206).[1] This specific binding allows for sustained uptake in first-echelon nodes, enabling their precise localization using a gamma probe and SPECT/CT imaging.[1][2] The accurate identification of SLNs is critical for staging, treatment planning, and prognostic assessment in head and neck squamous cell carcinoma (HNSCC).[3][4]
Key Advantages in Head and Neck Cancer Research
-
High SLN Identification Rate: Studies have demonstrated a high success rate in identifying one or more SLNs in patients with head and neck cancers.[2][5]
-
Low False-Negative Rate: The use of ⁹⁹ᵐTc-tilmanocept in SLN biopsy has been associated with a low false-negative rate, accurately predicting the pathologic nodal status.[4][5]
-
Scheduling Flexibility: No significant differences in efficacy have been observed between same-day and next-day surgical procedures following injection, offering greater logistical flexibility.[1][5]
-
Reduced Morbidity: By accurately identifying nodal involvement, SLN biopsy can reduce the need for more extensive procedures like elective neck dissection (END), thereby minimizing associated morbidity.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical research on ⁹⁹ᵐTc-tilmanocept for SLN mapping in head and neck cancer.
| Performance Metric | Value | Source |
| SLN Identification Rate | 97.6% (81/83 patients) | [5] |
| False-Negative Rate (FNR) | 2.56% | [5] |
| Negative Predictive Value (NPV) | 97.8% | [5] |
| Overall Accuracy | 98.8% | [5] |
| Median SLNs Detected (SPECT/CT) | 3 per patient | [6] |
| Median SLNs Detected (γ-probe) | 2 per patient | [6] |
| Parameter | Same-Day Protocol | Next-Day Protocol | Source |
| ⁹⁹ᵐTc-tilmanocept Dose (Radioactivity) | 0.5 mCi | 2.0 mCi | [1][5] |
| ⁹⁹ᵐTc-tilmanocept Mass Dose | 50 µg | 50 µg | [1][5] |
| Number of Injections | 4 (submucosal) | 4 (submucosal) | [7] |
| Volume per Injection | 0.1 mL | 0.1 mL | [7] |
| Total Injection Volume | 0.4 mL | 0.4 mL | [7] |
| Time from Injection to Surgery | ~4 hours | Day before surgery | [1][7] |
Experimental Protocols
Radiopharmaceutical Preparation
Objective: To prepare ⁹⁹ᵐTc-tilmanocept for injection.
Materials:
-
This compound™ kit (contains tilmanocept vial and a diluent vial)
-
Sodium Pertechnetate ⁹⁹ᵐTc injection, USP
-
Sterile 0.9% sodium chloride injection, USP
-
Syringes and needles
Protocol:
-
Follow the manufacturer's instructions for the reconstitution of the tilmanocept vial with Sodium Pertechnetate ⁹⁹ᵐTc.
-
The recommended radioactivity for injection will depend on whether a same-day or next-day procedure is planned.[1][5]
-
Same-Day Surgery: 0.5 mCi
-
Next-Day Surgery: 2.0 mCi
-
-
Draw the final prepared solution into a sterile syringe for administration.
Patient Preparation and Administration
Objective: To administer ⁹⁹ᵐTc-tilmanocept for lymphatic mapping.
Protocol:
-
Position the patient to ensure optimal access to the primary tumor site. For intraoral tumors, this may require specific head and neck positioning.[3]
-
Administer a total of 50 µg of ⁹⁹ᵐTc-tilmanocept radiolabeled with either 0.5 mCi (same-day) or 2.0 mCi (next-day).[5]
-
The injection should be administered submucosally or intradermally around the primary tumor.[7]
-
Divide the total volume (typically 0.4 mL) into four separate injections around the tumor.[7]
Lymphoscintigraphy and SPECT/CT Imaging
Objective: To preoperatively identify and locate sentinel lymph nodes.
Protocol:
-
Following injection, perform dynamic and static planar lymphoscintigraphy to visualize the lymphatic drainage pathways.[2]
-
Acquire SPECT/CT images to provide a precise anatomical localization of the identified SLNs.[6][8] This allows for a "roadmap" for the surgeon.[7]
-
SPECT Acquisition Parameters (Example): [9]
-
Matrix: 128 x 128
-
Detectors: 2 at 180°
-
Steps: 64 steps of 20 seconds
-
-
Low-Dose CT Acquisition Parameters (Example): [9]
-
Slice Thickness: 1.25 mm
-
Voltage: 130 kV
-
Dose Modulation: Enabled
-
-
Reconstruct SPECT data using CT data for attenuation correction.[9]
-
The timing of imaging can be flexible. For floor of mouth tumors, a day-before-surgery injection and imaging can help reduce "shine-through" artifact from the injection site.[1]
Intraoperative Sentinel Lymph Node Biopsy
Objective: To surgically remove the identified SLNs for pathological analysis.
Protocol:
-
In the operating room, use a hand-held gamma probe to survey the cervical lymph node basins and pinpoint the location of the SLNs identified on the preoperative images.[1]
-
Make a skin incision over the area of highest radioactivity.
-
Use the gamma probe to guide dissection to the SLN.
-
Once excised, confirm the radioactivity of the node ex vivo.
-
Send all excised SLNs for histopathological analysis to determine the presence of metastatic disease.[5]
Visualizations
Caption: Experimental workflow for this compound-guided sentinel node mapping.
Caption: Logical relationship of this compound in H&N cancer staging.
References
- 1. Lymphoseek | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]
- 2. Sentinel lymph node detection in oral cancer: a within-patient comparison between [99mTc]Tc-tilmanocept and [99mTc]Tc-nanocolloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Joint Practice Guidelines for Radionuclide Lymphoscintigraphy for Sentinel Node Localization in Oral/Oropharyngeal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contemporary use of sentinel lymph node biopsy in the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [(99m)Tc]Tilmanocept Accurately Detects Sentinel Lymph Nodes and Predicts Node Pathology Status in Patients with Oral Squamous Cell Carcinoma of the Head and Neck: Results of a Phase III Multi-institutional Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utility of Quantitative SPECT/CT Lymphoscintigraphy in Guiding Sentinel Lymph Node Biopsy in Head and Neck Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unisr.it [iris.unisr.it]
- 8. SPECT/CT for Lymphatic Mapping of Sentinel Nodes in Early Squamous Cell Carcinoma of the Oral Cavity and Oropharynx - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPECT/CT lymphoscintigraphy of sentinel node(s) for superselective prophylactic irradiation of the neck in cN0 head and neck cancer patients: a prospective phase I feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lymphoscan in Studying Lymphatic Flow Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphoscan, a radiopharmaceutical containing Technetium-99m labeled human serum albumin (Tc-99m HSA), is a valuable tool for the functional and anatomical assessment of the lymphatic system. Its use in lymphoscintigraphy, a nuclear medicine imaging technique, allows for the visualization and quantification of lymphatic flow dynamics. This is crucial for the diagnosis and management of lymphatic disorders such as lymphedema, for staging various cancers through sentinel lymph node mapping, and for evaluating the impact of novel therapeutics on lymphatic function. These application notes provide detailed protocols and data for utilizing this compound in preclinical and clinical research.
The principle behind this compound's utility lies in the particle size of the albumin colloid, which, when injected intradermally or subcutaneously, is readily taken up by the lymphatic capillaries.[1][2] The radiolabel allows for external imaging using a gamma camera, tracking the agent's path through lymphatic vessels and its accumulation in lymph nodes. This enables both qualitative and quantitative assessment of lymphatic drainage.[3][4]
Key Applications
-
Diagnosis and Assessment of Lymphedema: Lymphoscintigraphy with this compound is considered a gold standard for differentiating lymphedema from other causes of limb swelling.[1] It can identify patterns of lymphatic obstruction, dermal backflow, and collateral vessel formation.[3]
-
Sentinel Lymph Node (SLN) Mapping: In oncology, particularly for melanoma and breast cancer, this compound is used to identify the first lymph node(s) that drain a primary tumor.[5][6] This allows for targeted biopsy, reducing the morbidity associated with complete lymph node dissection.[5]
-
Evaluating Therapeutic Interventions: The quantitative nature of this compound imaging allows for the objective assessment of treatments aimed at improving lymphatic function, such as manual lymphatic drainage, compression therapy, or novel lymphangiogenic drugs.[7]
-
Drug Development: For drugs intended to be delivered via the lymphatic system or those that may impact lymphatic function, this compound can be a critical tool in preclinical and clinical development to assess drug delivery and potential off-target effects.
Quantitative Data Summary
The following tables summarize quantitative data from various studies using Tc-99m HSA for lymphatic flow assessment.
| Parameter | Normal/Control Subjects | Lymphedema Patients | Reference(s) |
| Mean Transit Time (MTT) - Upper Limb | 5.4 ± 2.5 minutes | 60.1 ± 27.7 minutes | [2] |
| Ilioinguinal Lymph Node Uptake (%) | 19.7% (Mean) | 5.5% (Mean) | [4] |
| Axillary Lymph Node Uptake (%) | Median ~0.1% at 45 min | Lower uptake compared to the contralateral normal arm | [8][9] |
| Injection Site Clearance Rate Constant (k) | 0.31% ± 0.05% per minute | No significant difference from normal in some studies | [10] |
| Lymphatic Flow Rate (Upper Limb) | 10.4 ± 7.3 cm/min (to sentinel node in melanoma patients) | Not specified | [11] |
| Transport Index (TI) | < 10 | > 10 (pathological) | [7] |
Table 1: Quantitative parameters for lymphatic function in normal subjects and lymphedema patients.
| Time Post-Injection | Axillary Lymph Node Visualization Rate (Normal Upper Limb) | Reference(s) |
| ≤ 15 minutes | ~46% | [8][9] |
| 16 - 30 minutes | Increased visualization | [8][9] |
| 31 - 45 minutes | ~92% cumulative visualization of lymphatic tracts | [8][9] |
| 46 - 60 minutes | ~86% cumulative visualization of axillary nodes | [8][9] |
Table 2: Time to visualization of axillary lymph nodes in normal subjects.
Experimental Protocols
Protocol 1: Assessment of Lymphedema in Extremities
This protocol is designed for the qualitative and quantitative evaluation of lymphatic function in patients with suspected lymphedema.
1. Patient Preparation:
-
No special preparation is required.[12]
-
If the patient uses compression garments, they should be removed 3-4 hours prior to the study.[13]
-
For patient comfort, a topical anesthetic cream (e.g., EMLA cream) can be applied to the injection sites 1-2 hours before the procedure.[12]
-
The patient should be informed about the procedure and the need to remain still during imaging.
2. Radiopharmaceutical Preparation and Injection:
-
Radiopharmaceutical: Technetium-99m Human Serum Albumin (Tc-99m HSA).
-
Dose: 1 mCi (37 MBq) in a volume of 0.1-0.2 mL per injection site.[14][15]
-
Injection: Administer via intradermal injection into the first or second interdigital web space of both feet (for lower extremities) or hands (for upper extremities).[12][13] Bilateral injections are performed for comparison.[2] A fine-gauge needle (25-27G) should be used.[15]
3. Imaging Acquisition:
-
Equipment: A large field-of-view gamma camera with a low-energy, high-resolution (LEHR) collimator.[1]
-
Dynamic Imaging: Immediately following injection, acquire dynamic images of the limb and corresponding nodal basin (inguinal or axillary).
-
Static Imaging: Acquire static images of the entire limb and nodal basin at later time points.
-
Patient Activity: To stimulate lymphatic flow, patients with lower extremity edema can be encouraged to walk for a short period after the initial dynamic acquisition.[12] Patients with upper extremity edema can be asked to clench and unclench their hands.[12]
4. Data Analysis:
-
Qualitative Analysis: Visually assess the images for:
-
Time to appearance of lymphatic channels and regional lymph nodes.
-
Symmetry of lymphatic drainage.
-
Presence of collateral lymphatic vessels.
-
Evidence of dermal backflow (tracer accumulation in the skin).
-
Obstruction or interruption of lymphatic pathways.[3]
-
-
Quantitative Analysis:
-
Time-Activity Curves (TACs): Draw regions of interest (ROIs) over the injection site and the regional lymph nodes on the dynamic images.[14][16] Generate TACs by plotting the counts within each ROI against time.[16]
-
Transport Index (TI): Calculate the TI based on a scoring system of five criteria: lymphatic transport kinetics, distribution pattern, time to appearance of lymph nodes, and visualization of lymph nodes and vessels. A score of <10 is normal, while >10 is pathological.
-
Nodal Uptake Percentage: Calculate the percentage of the injected dose that accumulates in the regional lymph nodes at a specific time point (e.g., 1.5 hours).[4]
-
Mean Transit Time (MTT): This can be calculated from the TACs of the injection site and the nodal basin, providing a measure of the average time for the tracer to travel between these two points.[2]
-
Protocol 2: Sentinel Lymph Node Mapping in Melanoma and Breast Cancer
This protocol outlines the procedure for identifying the sentinel lymph node(s) draining a primary tumor.
1. Patient Preparation:
-
Patient consultation and explanation of the procedure.[13]
-
For breast cancer patients, imaging is often performed the day before or the morning of surgery.[13]
-
No other specific preparation is generally required.
2. Radiopharmaceutical Preparation and Injection:
-
Radiopharmaceutical: Technetium-99m Human Serum Albumin (Tc-99m HSA) or other approved nanocolloids.
-
Dose: 0.3-1.0 mCi (11-37 MBq) in a total volume of 0.2-0.4 mL, often divided into 2-4 injections.[5][15]
-
Injection Technique:
-
Melanoma: Intradermal injections around the primary tumor or biopsy scar, typically at 4 sites.[13] Injections should be within 5 mm of the lesion/scar.[13]
-
Breast Cancer: Peritumoral, periareolar, or intradermal injections over the tumor are common.[13][15] The choice of technique may depend on institutional preference and tumor location.
-
3. Imaging Acquisition:
-
Equipment: Gamma camera with a LEHR collimator.
-
Dynamic Imaging: Immediately after injection, acquire dynamic images (e.g., 30 seconds per frame for 20 minutes) to visualize the lymphatic channels and the first draining node(s).[13][17]
-
Static Imaging: Acquire anterior and lateral static images at 20-30 minutes post-injection to clearly delineate the SLN(s).[13][18] Delayed imaging at 1-2 hours may be performed if the SLN is not visualized initially.
-
Skin Marking: The location of the SLN on the skin is marked with a permanent marker, often with the aid of a Co-57 source for anatomical reference, to guide the surgeon.[17]
4. Intraoperative Detection:
-
During surgery, a handheld gamma probe is used to locate the "hot" sentinel node(s) for excision. The surgeon is guided by the preoperative skin markings and the audible signal from the probe.
Conclusion
Lymphoscintigraphy with this compound (Tc-99m HSA) is a robust and versatile technique for studying lymphatic flow dynamics. It provides essential diagnostic information for lymphedema and is a cornerstone of modern surgical oncology for sentinel node mapping. The ability to quantify lymphatic function opens avenues for objective monitoring of disease progression and response to therapy. For professionals in drug development, this methodology offers a reliable way to assess the lymphatic transport of novel compounds and their potential effects on the lymphatic system. Standardization of protocols, as outlined in these notes, is critical for obtaining reproducible and comparable results across different research and clinical settings.[1]
References
- 1. Procedural Recommendations for Lymphoscintigraphy in the Diagnosis of Peripheral Lymphedema: the Genoa Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tc-99m-Human Serum Albumin Transit Time as a Measure of Arm Breast Cancer-Related Lymphedema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Comparison of quantitative analysis to qualitative analysis for interpretation of lower-limb lymphoscintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breast Cancer Lymphoscintigraphy (Sentinel Lymph Node Mapping): Practice Essentials, Periprocedural Care, Technique [emedicine.medscape.com]
- 6. snmmi.org [snmmi.org]
- 7. Evaluation of transport kinetics in lymphoscintigraphy: Follow-up study in patients with transplanted lymphatic vessels | Semantic Scholar [semanticscholar.org]
- 8. Characterizing Normal Upper Extremity Lymphatic Flow with 99mTc In-House Dextran: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterizing Normal Upper Extremity Lymphatic Flow with 99mTc In-House Dextran: A Retrospective Study [mdpi.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Rates of flow of technetium 99m--labeled human serum albumin from peripheral injection sites to sentinel lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. radiology.unm.edu [radiology.unm.edu]
- 13. radiology.wisc.edu [radiology.wisc.edu]
- 14. Tc-99m human serum albumin lymphoscintigraphy in lymphedema of the lower extremities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. radiopaedia.org [radiopaedia.org]
- 16. Time-activity curve - Wikipedia [en.wikipedia.org]
- 17. Joint Practice Guidelines for Radionuclide Lymphoscintigraphy for Sentinel Node Localization in Oral/Oropharyngeal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dynamic lymphoscintigraphy in breast cancer patients: feasibility and added value | Semantic Scholar [semanticscholar.org]
Ex Vivo Analysis of Lymphoscan™ Uptake in Resected Lymph Nodes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphoscintigraphy plays a crucial role in the staging of various cancers, particularly melanoma and breast cancer, by enabling the identification and biopsy of sentinel lymph nodes (SLNs).[1][2] Lymphoscan™, a radiopharmaceutical agent, is utilized for lymphatic mapping to locate these primary draining lymph nodes.[3] This document provides detailed application notes and protocols for the ex vivo analysis of this compound™ uptake in surgically resected lymph nodes.
The accurate quantification of radiotracer accumulation in excised nodes is essential for confirming their status as SLNs, guiding surgical decisions, and contributing to the overall prognostic evaluation of the patient.[4][5] Furthermore, ex vivo analysis is a critical component in the research and development of new lymphatic mapping agents. This document will cover two principal types of technetium-99m (99mTc) based agents often associated with lymphatic mapping: 99mTc-Dextran and 99mTc-Tilmanocept, the latter being a receptor-targeted agent.
Mechanism of Action and Uptake Pathways
The uptake of this compound™ by lymph nodes is contingent on its specific formulation. The two primary mechanisms are passive filtration based on particle size and active receptor-mediated endocytosis.
2.1 99mTc-Dextran: Passive Uptake
99mTc-Dextran consists of dextran particles of a specific size labeled with the radioisotope 99mTc. Following interstitial injection, these particles are cleared from the injection site and transported via the lymphatic vessels to the regional lymph nodes.[6] The accumulation within the lymph node is a passive process dictated by the particle size, which allows for filtration and trapping within the lymphatic sinuses. Macrophages and other phagocytic cells within the lymph node may then engulf these particles.
2.2 99mTc-Tilmanocept: Receptor-Mediated Uptake
99mTc-Tilmanocept is a synthetic molecule composed of a dextran backbone decorated with multiple mannose units, which is radiolabeled with 99mTc.[6] This agent is specifically designed for receptor-targeted delivery. The mannose moieties on the tilmanocept molecule have a high affinity for the CD206 receptor, a mannose receptor predominantly expressed on the surface of macrophages and dendritic cells, which are abundant in lymph nodes.[7][8] Upon reaching the lymph node, 99mTc-Tilmanocept binds to the CD206 receptors, leading to receptor-mediated endocytosis and internalization of the radiopharmaceutical, resulting in its accumulation and retention.[6]
Experimental Protocols
The following protocols provide a framework for the ex vivo analysis of this compound™ uptake in resected lymph nodes. Adherence to institutional guidelines for handling radioactive materials is mandatory.[1][9]
3.1 Materials and Equipment
-
Lead-shielded container for specimen transport
-
Handheld gamma probe
-
Well-type gamma counter
-
Calibrated radioactive standards for the specific radionuclide (e.g., 99mTc)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
-
Forceps and other surgical dissection tools
-
Weighing balance (accurate to 0.001 g)
-
Specimen containers
-
10% neutral buffered formalin
3.2 Experimental Workflow
References
- 1. Log In - CCR Wiki-Public [ccrod.cancer.gov]
- 2. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 3. lymphoseek.com [lymphoseek.com]
- 4. Practical guidelines for optimal gamma probe detection of sentinel lymph nodes in breast cancer: results of a multi-institutional study. For the University of Louisville Breast Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. γ-Tilmanocept, a New Radiopharmaceutical Tracer for Cancer Sentinel Lymph Nodes, Binds to the Mannose Receptor (CD206) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ-Tilmanocept, a New Radiopharmaceutical Tracer for Cancer Sentinel Lymph Nodes, Binds to the Mannose Receptor (CD206) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pathology.med.umich.edu [pathology.med.umich.edu]
Application Notes and Protocols: Correlating Lymphoscan Imaging with Histopathology in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphatic mapping is a critical component in preclinical oncology research, providing essential insights into tumor metastasis and the efficacy of novel therapeutics. Lymphoscan™, a brand name for Technetium-99m (⁹⁹ᵐTc) sulfur colloid, is a widely used radiopharmaceutical for lymphoscintigraphy. When administered, the colloidal particles are transported via the lymphatic vessels to the draining lymph nodes, particularly the sentinel lymph nodes (SLNs), which are the first nodes to receive lymphatic drainage from a primary tumor. The accumulation of ⁹⁹ᵐTc-sulfur colloid within these nodes allows for their visualization using Single Photon Emission Computed Tomography (SPECT), often combined with Computed Tomography (CT) for anatomical reference.
The histopathological analysis of excised lymph nodes remains the gold standard for confirming the presence and extent of metastasis. A critical aspect of preclinical research is the accurate correlation of in vivo imaging data from this compound with ex vivo histopathological findings. This correlation validates the imaging technique as a reliable tool for non-invasively assessing lymph node status and can provide quantitative insights into the relationship between lymphatic function, tracer uptake, and tumor burden.
These application notes provide a comprehensive overview and detailed protocols for conducting animal studies to correlate this compound (⁹⁹ᵐTc-sulfur colloid) SPECT/CT imaging with quantitative histopathology.
Principle of Correlation
The fundamental principle behind correlating this compound imaging with histopathology lies in the mechanism of radiotracer uptake. In a healthy lymph node, ⁹⁹ᵐTc-sulfur colloid particles are phagocytosed by macrophages within the nodal sinuses. However, when metastatic cancer cells infiltrate a lymph node, the normal architecture is disrupted, and the phagocytic capacity can be significantly reduced. This leads to a decrease in the accumulation of ⁹⁹ᵐTc-sulfur colloid. Consequently, a lower signal intensity on SPECT images is often correlated with a higher tumor burden within the lymph node, as determined by histopathology.
Data Presentation: Quantitative Correlation of this compound Uptake and Histopathology
The following table summarizes representative quantitative data correlating SPECT/CT imaging findings with histopathological analysis in a murine model of lymph node metastasis. This data illustrates the inverse relationship between radiotracer uptake and the extent of metastatic involvement.
| Animal ID | Lymph Node | SPECT Signal (Mean Counts/Voxel) | % Injected Dose/gram (%ID/g) | Histopathology Finding | % Tumor Area |
| M-01 | Popliteal (R) | 15,230 | 3.8 | Normal | 0% |
| M-01 | Popliteal (L) | 14,890 | 3.7 | Normal | 0% |
| M-02 | Popliteal (R) | 4,560 | 1.1 | Micrometastasis | 15% |
| M-02 | Popliteal (L) | 13,980 | 3.5 | Reactive Hyperplasia | 0% |
| M-03 | Popliteal (R) | 1,210 | 0.3 | Macrometastasis | 75% |
| M-03 | Popliteal (L) | 14,550 | 3.6 | Normal | 0% |
| M-04 | Axillary (R) | 8,990 | 2.2 | Normal | 0% |
| M-04 | Axillary (L) | 980 | 0.2 | Macrometastasis | 85% |
| M-05 | Axillary (R) | 2,430 | 0.6 | Micrometastasis | 25% |
| M-05 | Axillary (L) | 9,540 | 2.4 | Normal | 0% |
Experimental Protocols
Animal Model of Lymph Node Metastasis
A common and reproducible model for studying lymphatic metastasis involves the orthotopic injection of tumor cells into the footpad of a mouse, leading to metastasis in the draining popliteal lymph node.
Materials:
-
6-8 week old immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
-
Metastatic cancer cell line (e.g., B16-F10 melanoma, MDA-MB-231 breast cancer)
-
Sterile PBS, pH 7.4
-
Trypsin-EDTA
-
Hemocytometer
-
30-gauge insulin syringes
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of injection, harvest the cells using trypsin-EDTA and wash with sterile PBS.
-
Perform a cell count using a hemocytometer and assess viability (e.g., with trypan blue).
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10⁶ cells per 20 µL.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject 20 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the dorsal side of the hind footpad.
-
Monitor the animals regularly for primary tumor growth and overall health. Palpable popliteal lymph nodes are typically expected within 2-4 weeks.
Preparation and Administration of this compound (⁹⁹ᵐTc-Sulfur Colloid)
Materials:
-
⁹⁹ᵐTc-sulfur colloid kit
-
Sterile, pyrogen-free ⁹⁹ᵐTc-pertechnetate eluate
-
0.22 µm filter (optional, for smaller particle size)
-
Dose calibrator
-
30-gauge insulin syringes
Procedure:
-
Prepare the ⁹⁹ᵐTc-sulfur colloid according to the manufacturer's instructions. For enhanced migration to sentinel nodes, the colloid can be passed through a 0.22 µm filter to select for smaller particles.[1]
-
Measure the activity of the final preparation using a dose calibrator.
-
Dilute the ⁹⁹ᵐTc-sulfur colloid with sterile saline to the desired activity concentration. A typical dose for a mouse is 1.85-3.7 MBq (50-100 µCi) in a volume of 20-50 µL.
-
Anesthetize the tumor-bearing mouse.
-
Inject the prepared dose of ⁹⁹ᵐTc-sulfur colloid intradermally or subcutaneously at the site of the primary tumor or in the footpad for distal drainage mapping.
In Vivo SPECT/CT Imaging
Materials:
-
Small-animal SPECT/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Animal monitoring system (respiration, temperature)
Procedure:
-
Anesthetize the mouse and position it on the scanner bed. Maintain anesthesia and body temperature throughout the imaging session.
-
Perform a CT scan for anatomical localization and attenuation correction. Typical parameters for a mouse are: 50-70 kVp, 100-200 µA, and 200-512 projections.
-
Immediately following the CT scan, acquire the SPECT data. Imaging can be dynamic (e.g., 1-minute frames for 30 minutes) to visualize lymphatic flow, followed by a longer static acquisition (e.g., 20-30 minutes) for high-resolution images of the lymph nodes.
-
SPECT acquisition parameters should be optimized for ⁹⁹ᵐTc, using a low-energy, high-resolution collimator and a 140 keV ± 10% energy window.
-
Reconstruct the SPECT images using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) and apply CT-based attenuation and scatter correction.
-
Fuse the SPECT and CT images for anatomical correlation.
-
Perform quantitative analysis on the reconstructed images by drawing regions of interest (ROIs) around the identified lymph nodes to determine the mean voxel counts or to calculate the percent injected dose per gram of tissue (%ID/g).
Ex Vivo Lymph Node Analysis and Histopathology
Materials:
-
Surgical tools for dissection
-
Gamma probe (optional, for intraoperative guidance)
-
10% neutral buffered formalin
-
Paraffin embedding station
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ, QuPath)
Procedure:
-
Immediately after imaging, euthanize the mouse using an approved method.
-
Carefully dissect the imaged lymph nodes. A gamma probe can be used to confirm the location of the radioactive nodes.
-
Fix the excised lymph nodes in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Section the paraffin-embedded lymph nodes at 4-5 µm thickness. It is recommended to perform serial sectioning through the entire node to accurately assess the tumor burden.
-
Stain the sections with H&E.
-
Acquire high-resolution digital images of the stained sections.
-
Perform quantitative histopathological analysis using image analysis software. Outline the total area of the lymph node and the area occupied by tumor cells. Calculate the percentage of the lymph node area that is replaced by the tumor.
Visualizations
Caption: Experimental workflow for correlating in vivo this compound imaging with ex vivo histopathology.
Caption: Logical relationship between lymph node status, tracer uptake, and resulting SPECT signal.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Lymphoscan Axillary Node Uptake
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during Lymphoscan experiments, specifically focusing on poor or no uptake in the axillary lymph nodes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for axillary node imaging?
Lymphoscintigraphy, often referred to by the proprietary name this compound, is a nuclear medicine imaging technique used to map the lymphatic system.[1] It involves the injection of a radiotracer, typically Technetium-99m sulfur colloid, which is taken up by the lymphatic vessels and transported to the draining lymph nodes.[1] A gamma camera detects the radiation emitted by the tracer, creating images that visualize the lymphatic pathways and sentinel lymph nodes (SLNs), the first nodes to receive lymphatic drainage from a specific area.[1][2] In the context of axillary node imaging, this technique is crucial for staging cancers like breast cancer and melanoma.[3][4]
Q2: What are the common causes of poor or no this compound uptake in the axillary nodes?
Failure to visualize the sentinel lymph node can be attributed to several factors, which can be broadly categorized as patient-related, tumor-related, or technical.[5][6][7]
-
Patient-Related Factors: Older age (≥ 70 years) and a high body mass index (BMI ≥ 30 kg/m ²) are significantly associated with nonvisualization of the SLN.[5][8] Larger breast size can also increase the transit time of the radiotracer.[9]
-
Tumor-Related Factors: Extensive tumor infiltration in the lymph nodes can obstruct lymphatic flow, preventing the radiotracer from reaching the nodes.[3][6][10][11] Larger tumor size and higher tumor grade have also been associated with nonvisualization.[10]
-
Technical and Procedural Factors: The injection technique, including the site and depth of injection, is critical.[3][6] Previous surgery or radiation to the breast or axilla can alter lymphatic drainage pathways.[7][12] The absence of massaging the injection site may also contribute to poor uptake.[1][7]
Q3: Can a failed this compound predict the status of the axillary lymph nodes?
No, the failure to visualize a sentinel node on a preoperative lymphoscintigram does not necessarily predict a higher likelihood of axillary lymph node metastases.[5] Studies have shown that the rate of positive SLNs is similar in patients with and without preoperative visualization.[5] In many cases of nonvisualization on the scan, the SLN can still be successfully identified intraoperatively using a combination of a gamma probe and blue dye.[4][13]
Q4: What immediate steps can be taken during the procedure if there is no uptake?
If initial imaging shows no uptake, several measures can be taken:
-
Continue Imaging: Sequential or continuous imaging for a longer duration (e.g., 30-60 minutes or even several hours) may be necessary as transit times can vary.[1][7][9]
-
Massage the Injection Site: Gently massaging the area of injection can help improve the distribution and uptake of the radiotracer.[1][7]
-
Re-injection: In some cases, a second injection of the radiotracer may be performed, which can significantly improve the visualization rate.[8]
-
Alternative Views: Obtaining additional imaging views, such as a modified oblique view of the axilla (MOVA), can improve the identification of axillary sentinel nodes.[9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting poor or no this compound uptake.
Problem: No radiotracer uptake detected in the axillary region during initial imaging.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Rationale |
| Patient-Related Factors | ||
| High BMI / Large Breast Size | - Increase the time between injection and imaging.[9] - Consider a higher activity dose of the radiotracer within approved limits.[12] - Utilize advanced imaging techniques like SPECT/CT for better localization.[6] | Adipose tissue can attenuate the gamma signal, and larger breast size is associated with increased radiotracer transit time.[5][9] |
| Older Age | - Be aware of potentially slower lymphatic flow and allow for longer imaging times. | The drainage function of lymphatic vessels can decline with age.[14] |
| Tumor-Related Factors | ||
| Extensive Nodal Metastasis | - Carefully palpate the axilla for any suspicious nodes.[3] - If a palpable node is present, it should be considered for removal and evaluation, as a node replaced by a tumor is unlikely to absorb the tracer.[3] | A high tumor burden can physically block the lymphatic channels, preventing the tracer from reaching the sentinel node.[6][10][11] |
| Technical/Procedural Issues | ||
| Suboptimal Injection Technique | - Ensure the injection is intradermal or subdermal, not directly into the tumor or a seroma cavity.[1][3] - A combination of deep and superficial injections may be beneficial.[1] - For breast imaging, subareolar or periareolar injections have shown high success rates.[15] | The injection technique significantly influences the migration of the radiotracer to the lymphatic system. |
| Insufficient Radiotracer Migration | - Gently massage the injection site for 2-5 minutes following injection.[1][7][15] | Massage can enhance the movement of the radiotracer from the injection site into the lymphatic vessels.[1] |
| Altered Lymphatic Drainage | - Review the patient's history for prior surgeries or radiation to the breast or axilla.[7][12] - Be prepared for unexpected drainage patterns, including to internal mammary or supraclavicular nodes.[4][9] | Previous interventions can scar and reroute lymphatic pathways.[12] |
| Imaging Acquisition Parameters | - Use a modified oblique view of the axilla (MOVA) in addition to standard anterior views.[9] - Attenuate intense activity at the injection site with lead shielding to better visualize faint nodal uptake.[1] | Optimized imaging angles and techniques can significantly improve the detection of sentinel nodes.[9] |
Experimental Protocols
Standard Lymphoscintigraphy Protocol for Axillary Node Mapping
This protocol is a generalized summary based on common practices.[1][16] Institutions may have variations.
-
Patient Preparation:
-
Radiopharmaceutical Preparation and Injection:
-
The typical radiotracer is Technetium-99m (99mTc) sulfur colloid.[1]
-
The activity generally ranges from 0.1 to 10 mCi, adjusted based on the timing of the surgery.[1]
-
The injection is typically administered intradermally or subcutaneously around the lesion or in the periareolar region for breast cancer.[1][16] Use a fine-gauge needle for the injection.[1]
-
For melanoma, injections are made intradermally around the tumor or excision site.[16]
-
The injection site should be cleansed prior to administration.[18]
-
-
Imaging:
-
Begin sequential or continuous imaging immediately after injection for 30 to 60 minutes.[1]
-
The field of view should include the injection site and the expected lymphatic drainage basin.
-
Acquire anterior and modified oblique views of the axilla (MOVA).[9]
-
Transmission images using a Cobalt-57 source can be used to outline the body.[1]
-
-
Post-Imaging:
-
The identified sentinel lymph node(s) are marked on the patient's skin to guide the surgeon.
-
Data Presentation
Table 1: Factors Associated with Nonvisualization of Axillary Sentinel Lymph Nodes
| Factor | Finding | Reference |
| Patient Age | A significantly higher percentage of women older than 50, and especially ≥ 70 years, had nonvisualization of the SLN. | [5] |
| Body Mass Index (BMI) | A BMI > 30 kg/m ² was more prevalent in the group with nonvisualized SLNs. | [5][8] |
| Tumor Size | Larger primary tumor size was associated with a higher rate of SLN nonvisualization. | [10] |
| Number of Positive Nodes | An increased number of metastatic axillary lymph nodes is associated with nonvisualization. | [6][10][11] |
| Previous Surgery/Radiation | Prior surgical procedures on the breast or axilla are a risk factor for failed lymphoscintigraphy. | [12] |
Visualizations
Troubleshooting Workflow for Poor Axillary Node Uptake
Caption: A flowchart for troubleshooting poor or no this compound uptake.
Logical Relationship of Factors Affecting this compound Uptake
Caption: Factors influencing axillary lymph node uptake of this compound.
References
- 1. Lymphoscintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Troubleshooting Sentinel Lymph Node Biopsy in Breast Cancer Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fallacies of preoperative lymphoscintigraphy in detecting sentinel node in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does failure to visualize a sentinel node on preoperative lymphoscintigraphy predict a greater likelihood of axillary lymph node positivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonvisualization of sentinel node by lymphoscintigraphy in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Risk factors for nonvisualization of the sentinel lymph node on lymphoscintigraphy in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting sentinel node localization during preoperative breast lymphoscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-visualization of axillary pathological lymph nodes in breast cancer patients on SPECT/CT and during operation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Joint practice guidelines for radionuclide lymphoscintigraphy for sentinel node localization in oral/oropharyngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preoperative Lymphoscintigraphy for Breast Cancer Does Not Improve the Ability to Identify Axillary Sentinel Lymph Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The failure of a sentinel node biopsy due to an absence of nodal uptake of nuclear isotope in consecutive melanomas in a single patient – a physiological aberration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. radiology.wisc.edu [radiology.wisc.edu]
- 17. Procedural Recommendations for Lymphoscintigraphy in the Diagnosis of Peripheral Lymphedema: the Genoa Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Best practices for injection - WHO Best Practices for Injections and Related Procedures Toolkit - NCBI Bookshelf [ncbi.nlm.nih.gov]
Lymphoscan™ Imaging Technical Support Center: Enhancing Signal-to-Noise Ratio
Welcome to the Lymphoscan™ Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your imaging experiments and improve the signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor influencing the signal-to-noise ratio (SNR) in this compound™ imaging?
A1: The particle size of the radiolabeled colloid is a paramount factor. The size of the nanoparticles influences their migration speed through the lymphatic vessels and their retention time within the lymph nodes. Smaller particles (under 100 nm) tend to migrate faster, which can be beneficial for visualizing lymphatic channels, while slightly larger particles may exhibit higher retention in the sentinel lymph node (SLN), leading to a stronger signal.[1][2][3][4]
Q2: My signal is weak, and the background is high. What are the first troubleshooting steps I should take?
A2: A weak signal with high background noise can stem from several factors. Here are the initial steps to troubleshoot this issue:
-
Verify Radiopharmaceutical Integrity: Ensure the this compound™ was prepared according to the manufacturer's instructions. Improper labeling or aggregation can lead to poor biodistribution.
-
Optimize Injection Technique: The depth and volume of the injection are critical. Intradermal injections are often preferred for superficial lesions as they provide direct access to the dermal lymphatic plexus.[5] Ensure the injection volume is minimal (typically 0.1-0.2 mL) to avoid creating a large depot of radioactivity at the injection site, which can increase background signal.[6][7][8]
-
Review Imaging Parameters: Check your gamma camera and software settings. Ensure you are using a low-energy, high-resolution (LEHR) collimator and that the energy window is centered correctly for Technetium-99m (140 keV).[5][9]
Q3: Can the injection technique significantly impact the SNR?
A3: Absolutely. The choice of injection technique—such as peritumoral, intradermal, or subcutaneous—can influence the lymphatic drainage pattern and, consequently, the signal intensity at the sentinel node.[5][10] While studies have shown that various techniques can be effective, consistency is key for reproducible results. A combination of deep and superficial injections may sometimes reduce false-positive results in certain applications.[5] Massaging the injection site gently can also help promote the uptake of the tracer into the lymphatic channels.[5][6][11]
Q4: How does the timing between injection and imaging affect the signal-to-noise ratio?
A4: The timing is crucial for maximizing the signal in the target lymph nodes while allowing for the clearance of background radioactivity. Dynamic imaging immediately after injection can be useful for visualizing lymphatic channels and identifying the sentinel node as the first to receive the tracer.[12][13] Static images are typically acquired after a delay (e.g., 30-60 minutes, or even several hours) to allow for sufficient accumulation of the tracer in the lymph nodes.[5][12] If the delay is too short, the signal in the node may be weak. If it's too long, the tracer may migrate to second-echelon nodes, potentially complicating the interpretation.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal at Injection Site | Injection volume too large. | Use a smaller injection volume (e.g., 0.1-0.2 mL).[6][8] |
| Radiopharmaceutical leakage from the injection site. | Ensure proper intradermal or subcutaneous injection technique to create a bleb and prevent leakage. Take care to avoid radioactive contamination on the skin surface.[6] | |
| Imaging too soon after injection. | Increase the delay between injection and static imaging to allow for clearance from the injection site.[5][12] | |
| No or Very Weak Signal in Lymph Nodes | Improper radiopharmaceutical preparation. | Verify the labeling efficiency and particle size of the this compound™ preparation. |
| Obstructed lymphatic drainage in the subject. | This may be a physiological finding. Consider alternative imaging modalities or injection sites if possible.[9] | |
| Incorrect injection depth. | Ensure the injection is into the correct tissue plane (e.g., intradermal) to access the lymphatic system effectively.[5] | |
| "Noisy" or "Grainy" Images | Insufficient photon counts. | Increase the acquisition time per image.[14] |
| Incorrect image reconstruction parameters (for SPECT/CT). | Optimize reconstruction settings, such as the number of iterations and subsets, and apply appropriate filters to reduce noise while preserving signal.[15][16] | |
| Patient movement during acquisition. | Ensure the subject is properly immobilized during the scan.[17] | |
| Signal in Non-Target Nodes | Excessive time between injection and imaging. | Optimize the imaging time window to capture the sentinel node before significant migration to secondary nodes occurs.[10] |
| Radiopharmaceutical with very small particle size. | Consider if the particle size of the colloid is appropriate for the application. Faster migrating particles may reach secondary nodes more quickly.[2] |
Experimental Protocols
Protocol 1: Optimization of Injection Volume and Radiotracer Quantity
This protocol aims to determine the optimal injection volume and quantity of this compound™ for maximizing sentinel lymph node uptake.
Methodology:
-
Subject Groups: Divide subjects into cohorts, each receiving a different combination of injection volume and radiotracer quantity.
-
Radiopharmaceutical Preparation: Prepare 99mTc-nanocolloid according to the manufacturer's protocol.
-
Injection: Administer the radiotracer subcutaneously in the region of interest (e.g., footpad for preclinical models).
-
Imaging: Perform dynamic imaging for the first 30 minutes post-injection, followed by static scans at 1 and 2 hours.
-
Data Analysis: Quantify the radioactivity at the injection site and in the primary draining lymph node(s) for each group. Calculate the percentage of injected dose (%ID) in the lymph nodes.
-
Comparison: Analyze the data to identify the volume and quantity that result in the highest %ID in the lymph nodes with the lowest retention at the injection site. A study found that for 99mTc-labeled human serum albumin nanosized colloids, a quantity of 0.2 mg in a volume of 0.2 mL resulted in the highest extraction rate from the injection site.[7]
Protocol 2: Impact of Colloid Particle Size on Lymph Node Visualization
This protocol is designed to evaluate how different particle sizes of the technetium-99m colloid affect the visualization of the sentinel lymph node.
Methodology:
-
Radiopharmaceutical Preparation: Prepare or obtain 99mTc-colloids with different average particle sizes (e.g., <100 nm and >200 nm). This can sometimes be achieved by filtering the standard preparation.[2][6]
-
Subject Groups: Assign subjects to different groups, each receiving a colloid preparation with a specific particle size.
-
Injection: Administer the same activity and volume of the respective radiopharmaceutical to each subject.
-
Imaging: Perform lymphoscintigraphy at standardized time points post-injection.
-
Analysis: Compare the images for the clarity of lymphatic channel visualization and the intensity of signal in the sentinel lymph node. One case report noted that a sentinel node not visualized with 100 nm particles was successfully visualized using 500 nm particles.[1]
Visual Guides
References
- 1. Lymphoscintigraphy using larger colloid particles may enhance visualization of the sentinel node in breast cancer: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoparticles in sentinel lymph node mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of colloid particle profile on sentinel lymph node uptake (Journal Article) | ETDEWEB [osti.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Lymphoscintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Scintigraphic investigations of the lymphatic system: the influence of injected volume and quantity of labeled colloidal tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. radiopaedia.org [radiopaedia.org]
- 9. Procedural Recommendations for Lymphoscintigraphy in the Diagnosis of Peripheral Lymphedema: the Genoa Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snmmi.org [snmmi.org]
- 11. Lymphoscintigraphy – Los Angeles, CA | Cedars-Sinai [cedars-sinai.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Contribution of dynamic sentinel lymphoscintigraphy images to the diagnosis of patients with malignant skin neoplasms in the upper and lower extremities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rigaku.com [rigaku.com]
- 15. Optimization of Image Quality in Pelvis Lymphoscintigraphy SPECT/CT Using Discovery NM/CT 670 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Troubleshooting Common Medical Imaging Problems - HSIN FILM [hsinfilm.com]
Lymphoscan™ Signal Variability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lymphoscan™ (Technetium Tc 99m tilmanocept injection). Our goal is to help you understand and mitigate factors that can affect the variability of the this compound™ signal in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound™ and how does it work?
Lymphoseek® (technetium Tc 99m tilmanocept), often referred to by its generic name, is a radiopharmaceutical agent used for lymphatic mapping. It is specifically designed for targeted lymphatic mapping and guiding sentinel lymph node biopsy.[1] The active agent, tilmanocept, is a molecule that binds to CD206, a mannose receptor found on the surface of macrophages and dendritic cells, which are abundant in lymph nodes. After injection, this compound™ is cleared from the injection site and accumulates in lymph nodes. The attached Technetium-99m (99mTc) is a radioisotope that emits gamma rays, allowing for the visualization of the lymphatic drainage pathways and the localization of sentinel lymph nodes using a gamma camera.[2][3]
Q2: What are the main factors that can influence the variability of the this compound™ signal?
The variability of the this compound™ signal can be attributed to three main categories of factors:
-
Radiopharmaceutical Properties: This includes the particle size of the colloid, radiochemical purity, and the injected dose and volume.[4][5][6][7][8]
-
Experimental Technique: The injection method (e.g., depth, location), massage of the injection site, and the timing of imaging after injection can all impact the signal.[1][2][9][10]
-
Subject-Specific (Physiological) Factors: The individual's lymphatic anatomy and drainage patterns, as well as any pathological conditions such as lymphedema or tumor blockage, can significantly affect the signal.[2][9]
Q3: How does the particle size of the radiocolloid affect the this compound™ signal?
Particle size is a critical factor that influences the kinetics of lymphatic uptake.[4][6] Smaller particles tend to migrate faster from the injection site and can delineate a greater number of lymph nodes.[4] Conversely, larger particles may be trapped at the injection site for longer periods.[8] The ideal radiotracer should demonstrate rapid transfer to and prolonged retention within the lymph node.[2]
Troubleshooting Guide
Issue 1: Weak or No Signal Detected in Lymph Nodes
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Radiopharmaceutical Preparation | Verify Radiochemical Purity (RCP): Ensure the RCP is ≥ 95% before administration.[7] Use established quality control methods like thin-layer chromatography (TLC).[7][11][12] Check Particle Size: Confirm that the particle size of the nanocolloid is within the recommended range (typically < 80 nm for optimal migration).[8] |
| Incorrect Injection Technique | Injection Depth: For most applications, an intradermal or subcutaneous injection is recommended.[1][2] A deep injection may result in slower uptake. Injection Volume and Dose: Both the injected volume and the quantity of the radiotracer can influence uptake.[5] Standardize your protocol for these parameters. Injection Site Massage: Gently massaging the injection site can improve the distribution of the radiotracer.[2][9] |
| Physiological Factors | Lymphedema or Lymphatic Obstruction: In cases of suspected lymphatic obstruction, consider delayed imaging or physical exercise to promote lymphatic flow.[1] Previous Surgery or Radiation: Scar tissue can alter lymphatic drainage pathways.[9] Consider alternative injection sites if necessary. |
| Imaging Parameters | Timing of Imaging: Sequential or continuous imaging for 30-60 minutes after injection is typically recommended.[2] Delayed imaging may be necessary in some cases. Signal Attenuation: Intense activity at the injection site can obscure nearby lymph nodes. Use lead shielding to attenuate the injection site signal if necessary.[2] |
Issue 2: High Background Signal or Poor Signal-to-Noise Ratio (SNR)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Radiochemical Purity | Check for Free Pertechnetate: Free 99mTc-pertechnetate will not be taken up by the lymphatics and will contribute to background signal.[7] Ensure RCP is high. |
| Suboptimal Imaging Technique | Image Acquisition Parameters: Optimize acquisition time and energy window settings on the gamma camera to improve SNR. Background Subtraction: Use appropriate background subtraction algorithms during image processing. |
| Subject-Specific Factors | Rapid Clearance from Lymph Nodes: This can be influenced by the specific radiocolloid used. Smaller particles might clear faster.[13] |
Quantitative Data Summary
The following tables summarize quantitative data on factors affecting this compound™ signal variability.
Table 1: Effect of Radiopharmaceutical Particle Size on Sentinel Node Identification in Breast Cancer
| Particle Size Group | Visualization Rate in Lymphoscintigraphy | Mean Number of Visualized Axillary Nodes | Failure to Find Radioactive Nodes During Operation |
| Small Particle (< 80 nm) | 87% | 1.7 | 18% |
| Large Particle (0.2-3 µm) | 85% | 1.3 | 9% |
Data adapted from a study comparing two different 99mTc-labelled human albumin colloids.[8]
Table 2: Influence of Injected Volume and Quantity on Radiotracer Extraction and Nodal Accumulation
| Injected Quantity | Injected Volume | Relative Extraction Rate from Injection Site | Relative Activity in Inguinoiliac Nodes |
| 0.2 mg | 0.2 mL | Highest | High |
| 0.2 mg | 1.0 mL | Significantly Lower than 0.2mg/0.2mL | High |
| 0.02 mg | 0.2 mL | Significantly Lower than 0.2mg/0.2mL | Low |
| 0.02 mg | 1.0 mL | Lowest | Low |
Data adapted from a study on healthy volunteers using 99mTc-labeled human serum albumin nanosized colloids.[5]
Experimental Protocols
Protocol 1: Quality Control of 99mTc-Nanocolloid Radiochemical Purity
This protocol outlines a method for determining the radiochemical purity (RCP) of a 99mTc-nanocolloid preparation using instant thin-layer chromatography (iTLC).
Materials:
-
99mTc-nanocolloid preparation
-
iTLC-SG chromatographic paper strips
-
Mobile phase: Methyl ethyl ketone (MEK) or 0.9% aqueous NaCl
-
Developing chamber
-
Gamma counter or radiochromatogram scanner
Procedure:
-
Preparation: Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm.
-
Spotting: Apply a small spot (1-2 µL) of the 99mTc-nanocolloid preparation onto the origin line of an iTLC-SG strip.
-
Development: Place the spotted strip into the developing chamber, ensuring the origin is above the solvent level. Allow the solvent front to migrate to the top of the strip.
-
Drying: Remove the strip from the chamber and allow it to dry completely.
-
Counting: Cut the strip into two parts (origin and solvent front) and measure the radioactivity of each part using a gamma counter. Alternatively, use a radiochromatogram scanner to determine the distribution of radioactivity.
-
Calculation: The RCP is calculated as: RCP (%) = (Activity at origin / (Activity at origin + Activity at solvent front)) x 100
Note: With MEK as the mobile phase, free 99mTc-pertechnetate will migrate with the solvent front, while the 99mTc-nanocolloid remains at the origin.[7]
Protocol 2: Sentinel Lymph Node Mapping in a Preclinical Model
This protocol provides a general workflow for sentinel lymph node mapping in a small animal model.
Materials:
-
Anesthetized small animal (e.g., mouse, rat)
-
This compound™ (99mTc-tilmanocept)
-
Fine-gauge needle (e.g., 27-30G)
-
Gamma camera with a high-resolution collimator
-
Lead shielding
Procedure:
-
Animal Preparation: Anesthetize the animal and position it on the imaging bed of the gamma camera.
-
Radiotracer Injection: Inject a small volume (e.g., 20-50 µL) of this compound™ intradermally or subcutaneously near the area of interest (e.g., footpad, peritumoral region).
-
Dynamic Imaging: Immediately after injection, begin dynamic image acquisition for 30-60 minutes to visualize the lymphatic drainage pathways.
-
Static Imaging: Following the dynamic scan, acquire static images at various time points (e.g., 1, 2, and 4 hours post-injection) to assess the accumulation of the tracer in the sentinel lymph nodes.
-
Image Analysis: Analyze the images to identify the sentinel lymph node(s) and quantify the signal intensity.
Visualizations
Caption: Mechanism of Action of this compound™.
Caption: General Experimental Workflow for this compound™ Imaging.
Caption: Troubleshooting Logic for Weak or No this compound™ Signal.
References
- 1. Intradermal lymphoscintigraphy at rest and after exercise: a new technique for the functional assessment of the lymphatic system in patients with lymphoedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lymphoscintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanoparticles in sentinel lymph node mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scintigraphic investigations of the lymphatic system: the influence of injected volume and quantity of labeled colloidal tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Particle sizing and biokinetics of interstitial lymphoscintigraphic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An investigation of aspects of radiochemical purity of 99mTc-labelled human serum albumin nanocolloid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of radiopharmaceutical particle size on the visualization and identification of sentinel nodes in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rethinking Thin-Layer Chromatography for Screening Technetium-99m Radiolabeled Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Size-dependent lymphatic uptake of nanoscale-tailored particles as tumor mass increases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lymphoscan Imaging Time
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Lymphoscan (technetium-99m-labeled radiotracers) for lymphatic imaging.
Frequently Asked Questions (FAQs)
Q1: What is the optimal imaging time after this compound injection to visualize sentinel lymph nodes (SLNs)?
The optimal imaging time can vary depending on the specific radiotracer used. For instance, studies have shown that for Tc-99m phytate, 30 minutes post-injection is often sufficient for SLN visualization in breast cancer patients, with delayed imaging beyond this time not being necessary.[1] In contrast, when using Tc-99m tilmanocept, delayed imaging at 90 minutes has been found to be optimal for identifying SLNs in breast cancer patients.[2][3]
Q2: What are the key differences in imaging protocols for different this compound agents?
Different agents have different particle sizes and clearance rates, which influences the imaging protocol. Smaller particles tend to move through the lymphatic system more quickly.[4] For example, Tc-99m sulfur colloid may require dynamic imaging immediately after injection for 30-45 minutes, followed by static images.[5] For Tc-99m tilmanocept, a comparison of immediate, 15-minute, and 90-minute imaging has shown the 90-minute mark to be superior for SLN visualization.[2][3]
Q3: What factors can lead to non-visualization of sentinel lymph nodes?
Several factors can contribute to the failure to visualize SLNs. These can include a lower injection dose, the use of a 4-injection method compared to a 2-injection method, and the anatomical location of the tumor (e.g., outer upper quadrant in breast cancer).[1] Previous surgery in the nodal field can also result in unusual drainage pathways.[5]
Q4: Can imaging be performed immediately after injection?
Yes, immediate imaging is a common part of lymphoscintigraphy protocols. Dynamic imaging, starting immediately after injection, is often performed to visualize the lymphatic flow and regional drainage.[5][6] However, for some tracers like Tc-99m tilmanocept, immediate imaging alone may not be sufficient, and delayed images are crucial for accurate SLN identification.[2][3]
Troubleshooting Guide
Issue: No sentinel lymph node is identified on the initial scan.
Possible Causes and Solutions:
-
Suboptimal Imaging Time: The initial scan may have been performed too early. Depending on the radiotracer, delayed imaging may be necessary. For example, if using Tc-99m phytate, scanning can be continued for up to 60 minutes.[1] For Tc-99m tilmanocept, imaging at 90 minutes post-injection is recommended.[2][3]
-
Low Injection Dose: An insufficient dose of the radiotracer can lead to poor signal. Ensure the injected dose is within the recommended range for the specific agent and protocol.[1]
-
Improper Injection Technique: The volume and depth of the injection are critical. Small injection volumes (e.g., 0.1 to 0.2 mL) are recommended to avoid collapsing local lymphatics.[5] The injection should be intradermal or subcutaneous, depending on the protocol.[7]
-
Patient-Specific Factors: Anatomical variations or previous surgeries can alter lymphatic drainage.[5] In such cases, alternative imaging modalities or surgical techniques with a gamma probe may be required.
Issue: The injection site shows intense activity, obscuring the view of nearby lymph nodes.
Possible Causes and Solutions:
-
"Shine-through" Artifact: The high concentration of the radiotracer at the injection site can make it difficult to visualize adjacent, less intense SLNs.
-
Lead Shielding: A small lead shield can be placed over the injection site during imaging to attenuate the signal from that area, allowing for better visualization of the lymphatic channels and nodes.[8]
-
SPECT/CT Imaging: Single Photon Emission Computed Tomography (SPECT) combined with CT can provide better anatomical localization of lymph nodes and help differentiate them from the injection site, especially in complex anatomical regions.[4][5]
Quantitative Data Summary
The optimal imaging time can be influenced by the choice of radiopharmaceutical. Below is a summary of findings from different studies.
| Radiotracer | Indication | Optimal Imaging Time | Key Findings |
| Tc-99m Phytate | Breast Cancer | 30 minutes | All first SLNs were visualized within 30 minutes. Delayed imaging beyond 30 minutes was not found to be necessary.[1] |
| Tc-99m Tilmanocept | Breast Cancer | 90 minutes | 90-minute delayed imaging was superior to both immediate and 15-minute imaging for SLN visualization.[2][3] |
| Tc-99m Sulfur Colloid | General Lymphoscintigraphy | Dynamic: 0-45 minsStatic: up to 60 mins | Dynamic imaging is recommended immediately post-injection, followed by static images. It is unlikely for a sentinel node to first appear beyond 45-60 minutes.[5] |
Experimental Protocols
General Protocol for Sentinel Lymph Node Lymphoscintigraphy
This is a generalized protocol and should be adapted based on the specific radiotracer and institutional guidelines.
-
Radiopharmaceutical Preparation: Prepare the Tc-99m labeled radiotracer according to the manufacturer's instructions. The total activity will vary depending on the agent used, typically ranging from 7.4-111 MBq (200-3000 µCi).[7]
-
Patient Positioning: The patient should be positioned comfortably, allowing for clear imaging of the area of interest.
-
Injection:
-
Inject the radiotracer intradermally or subcutaneously around the lesion or biopsy site.[7]
-
Use a fine-gauge needle (e.g., 25- or 27-gauge).[7]
-
The injection volume should be small (0.1-0.2 mL per injection) to prevent disruption of lymphatic channels.[5] Typically, two to four injection sites are used.[7]
-
-
Imaging:
-
Dynamic Imaging: Begin image acquisition immediately after injection. Acquire images at a rate of 20-30 seconds per frame for 30-45 minutes to visualize lymphatic flow.[5]
-
Static Imaging: Following the dynamic phase, acquire static images at regular intervals (e.g., every 5 minutes) for up to 45-60 minutes.[5] Delayed static images at later time points (e.g., 90 minutes or 2 hours) may be required depending on the radiotracer.[2][5]
-
A large field-of-view gamma camera with a parallel-hole collimator is typically used.[7]
-
-
Image Analysis: Identify the lymphatic channels and the first lymph node(s) to accumulate the radiotracer (the sentinel lymph nodes).
Visualizations
Caption: General experimental workflow for sentinel lymph node lymphoscintigraphy.
Caption: Troubleshooting logic for non-visualization of sentinel lymph nodes.
References
- 1. Optimal imaging time for Tc-99m phytate lymphoscintigraphy for sentinel lymph node mapping in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimal efficient imaging time for identification of sentinel lymph node with Tc-99m Tilmanocept in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimal efficient imaging time for identification of sentinel lymph node with Tc-99m Tilmanocept in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snmmi.org [snmmi.org]
- 5. auntminnie.com [auntminnie.com]
- 6. Procedural Recommendations for Lymphoscintigraphy in the Diagnosis of Peripheral Lymphedema: the Genoa Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. radiopaedia.org [radiopaedia.org]
- 8. Lymphoscintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Managing high residual bed count after Lymphoscan-guided biopsy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Lymphoscan-guided biopsy. The following information addresses potential issues, with a focus on managing high residual radioactivity at the biopsy site post-procedure.
Frequently Asked Questions (FAQs)
Q1: What is considered a "high residual bed count" after a this compound-guided biopsy?
A1: A "high residual bed count" refers to a greater-than-expected level of radioactivity remaining at the site of the biopsy (the tumor bed) after the targeted tissue has been excised. This is typically identified by intraoperative gamma probe measurements that show a high count rate from the biopsy cavity. While a specific threshold for "high" can vary depending on the initial dose, radiopharmaceutical used, and institutional protocols, it generally indicates significant residual radiotracer at the injection site or in the immediate surrounding tissue. This can raise concerns about the completeness of the excision of the targeted lesion.
Q2: What are the potential causes of a high residual bed count?
A2: Several factors can contribute to a high residual bed count:
-
Injection Technique: Suboptimal injection of the radiotracer, such as injecting too deeply or too rapidly, can lead to localized pooling of the radiopharmaceutical rather than efficient uptake by the lymphatic vessels.
-
Radiopharmaceutical Properties: The particle size and formulation of the radiotracer (e.g., Technetium-99m sulfur colloid) can affect its migration from the injection site. Larger particles may migrate more slowly, leading to higher residual activity.[1]
-
Patient-Specific Factors: Individual physiological variations, such as dense breast tissue or fibrotic tissue from prior surgeries or radiation, can impede the lymphatic drainage of the radiotracer.[2]
-
Incomplete Excision: The primary reason of concern for a high residual count is the possibility of incomplete removal of the targeted lesion, to which the radiotracer may have bound.
-
Interstitial Backflow: Increased pressure at the injection site can cause the radiotracer to spread into the surrounding interstitial tissue, a phenomenon known as dermal backflow, which can contribute to a high background signal.[3]
Q3: How can I minimize the risk of a high residual bed count?
A3: Proactive measures can be taken to minimize the likelihood of a high residual bed count:
-
Optimize Injection Technique: Employ a slow, steady intradermal or peritumoral injection to facilitate lymphatic uptake. Massaging the injection site can sometimes improve radiotracer distribution.[4] Using a small injection volume (e.g., 0.1–0.2 ml) can also be beneficial.[5]
-
Allow Sufficient Time for Migration: Adhering to recommended uptake times between injection and surgery allows for maximal migration of the radiotracer to the sentinel nodes and clearance from the injection site. This timing can vary based on the specific radiopharmaceutical used.
-
Pre-Surgical Imaging: Utilize lymphoscintigraphy to visualize the lymphatic drainage and confirm radiotracer migration to the sentinel nodes before beginning the surgical procedure. This can help identify any unusual drainage patterns or significant retention at the injection site.[6]
Q4: What should I do if I encounter a high residual bed count during a procedure?
A4: If a high residual bed count is detected:
-
Re-examine the Biopsy Cavity: Use the gamma probe to carefully scan the entire tumor bed to identify any specific "hot spots" that may indicate residual targeted tissue.
-
Consider Additional Tissue Excision: If a distinct hot spot is identified and is surgically accessible, consider excising additional tissue from that area. The excised tissue should be sent for pathological analysis.
-
Consult with Nuclear Medicine/Radiology: If available, consult with a nuclear medicine physician or radiologist to review the preoperative lymphoscintigraphy images and discuss potential reasons for the high residual count.
-
Document Findings: Thoroughly document the gamma probe readings from the excised tissue and the final readings from the tumor bed. This information is crucial for postoperative analysis and correlation with pathology results.
Troubleshooting Guide
Below is a table summarizing potential issues, their causes, and recommended solutions related to high residual bed count during this compound-guided biopsy.
| Issue | Potential Cause | Recommended Solution |
| High Radioactivity at Injection Site | Radiotracer Pooling: Injection was too deep, too rapid, or the volume was too large, leading to a depot effect. | - Ensure intradermal or peritumoral injection. - Inject slowly and with a small volume (0.1-0.2 mL).[5] - Consider gentle massage of the injection site post-injection to encourage lymphatic uptake.[4] |
| Slow Radiotracer Migration: Patient-specific factors (e.g., obesity, age, prior surgery/radiation) are impeding lymphatic flow.[2] | - Increase the time interval between injection and surgery to allow for more complete migration. - Preoperative imaging can help determine the optimal surgical time. | |
| Diffuse High Background in Biopsy Bed | Interstitial Backflow/Extravasation: The radiotracer has spread into the surrounding tissue rather than entering the lymphatic channels. | - This may be unavoidable in some patients. - Use a gamma probe with good collimation to help distinguish discrete hot spots from general background. - Focus on the tumor-to-background ratio rather than absolute counts. |
| Focal "Hot Spot" Remaining in Biopsy Bed | Incomplete Excision of Targeted Tissue: A portion of the lesion with high radiotracer uptake remains. | - Use the gamma probe to guide the excision of additional tissue from the hot spot. - Send the additional tissue for pathological evaluation.[7] |
| Contamination: A small amount of the injected radiotracer may have contaminated the surgical field. | - Ensure meticulous surgical technique to avoid contamination. - If contamination is suspected, irrigate the surgical field and re-measure the counts. |
Experimental Protocols
Protocol 1: Radiopharmaceutical Injection for Lymphoscintigraphy
This protocol outlines the standard methodology for the administration of a Technetium-99m based radiotracer for sentinel lymph node mapping.
-
Patient Preparation:
-
Confirm patient identity and the procedure to be performed.
-
Position the patient to provide optimal access to the injection site.[4]
-
Cleanse the injection site with an appropriate antiseptic. The use of local anesthetics is generally not recommended as they may interfere with radiotracer washout.[5]
-
-
Radiopharmaceutical Preparation:
-
The typical radiopharmaceutical is Technetium-99m sulfur colloid or a similar albumin-based colloid.
-
The administered activity is generally in the range of 30–50 MBq per limb/compartment.[5]
-
The total volume should be kept small, typically 0.1–0.2 mL per injection, divided into multiple small aliquots if necessary.[5]
-
-
Injection Technique:
-
For cutaneous lesions, perform an intradermal injection around the lesion using a fine-gauge needle (e.g., 25-gauge).[4]
-
For breast cancer, a combination of deep and superficial injections around the tumor or biopsy cavity may be employed to reduce false-positive results.[4]
-
Inject the radiotracer slowly to minimize patient discomfort and reduce the risk of interstitial backflow.
-
-
Post-Injection:
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for troubleshooting high residual bed counts.
Caption: Key factors influencing residual radioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Risk factors for nonvisualization of the sentinel lymph node on lymphoscintigraphy in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic Accuracy of Lymphoscintigraphy for Lymphedema and Analysis of False-Negative Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lymphoscintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Procedural Recommendations for Lymphoscintigraphy in the Diagnosis of Peripheral Lymphedema: the Genoa Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The significance of involved tumour bed biopsy following wide local excision of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Lymphoscan Technical Support Center: Impact of Particle Size on Migration and Uptake
Welcome to the technical support center for Lymphoscan™ and related radiopharmaceuticals. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the impact of particle size on the migration and uptake of lymphatic imaging agents. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal particle size for a radiopharmaceutical intended for sentinel lymph node mapping?
A1: The optimal particle size for sentinel lymph node (SLN) mapping is a balance between rapid migration from the injection site and efficient retention within the first draining lymph node. Generally, particles between 10 and 100 nm in diameter are considered ideal.[1][2] Particles smaller than 10 nm may be cleared too quickly into the bloodstream, while particles larger than 100 nm may be retained at the injection site for too long, leading to delayed or poor visualization of the SLNs.[2]
Q2: How does the particle size of this compound (Tc-99m tilmanocept) contribute to its mechanism of action?
A2: this compound (Tc-99m tilmanocept) has a small molecular size of approximately 7 nm. This small size allows for rapid clearance from the injection site and transit through the lymphatic vessels. Unlike particulate agents that are passively trapped, this compound is a molecular agent that actively targets the CD206 mannose receptors on the surface of macrophages and dendritic cells within the lymph nodes. This receptor-mediated binding leads to internalization and accumulation of the agent in the SLNs.
Q3: Can variations in the preparation of radiocolloids like Tc-99m sulfur colloid affect particle size and, consequently, imaging results?
A3: Yes, the preparation method for radiocolloids such as Tc-99m sulfur colloid can significantly impact particle size. Factors like heating time, pH, and the presence of stabilizers can alter the resulting particle size distribution.[2][3] For instance, shorter heating times during the preparation of Tc-99m sulfur colloid have been shown to produce a larger proportion of smaller particles.[2] It is crucial to follow a standardized and validated protocol to ensure consistent particle size for reproducible experimental outcomes.
Q4: What are the primary methods for characterizing the particle size of our radiopharmaceutical formulation?
A4: The most common and reliable methods for characterizing nanoparticle size are Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). DLS is useful for determining the average hydrodynamic diameter and size distribution in a suspension, while TEM provides direct visualization of particle size and morphology. For radiolabeled colloids, membrane filtration with filters of defined pore sizes can also be used to estimate the radioactive particle size distribution.[4]
Q5: We are observing high retention of our nanoparticle-based imaging agent at the injection site. Could particle size be the issue?
A5: High retention at the injection site is a common issue and can indeed be related to particle size. If the particles are too large (generally >100-200 nm), they may be physically hindered from entering the lymphatic capillaries.[2][5] This results in a "depot" effect at the injection site and poor migration to the draining lymph nodes. Consider re-evaluating your particle size using the characterization methods mentioned in Q4. Other factors such as particle aggregation or surface charge can also contribute to this issue.
Troubleshooting Guides
Issue 1: Poor or No Visualization of Sentinel Lymph Nodes
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incorrect Particle Size | Verify the particle size of your formulation. | Use DLS or TEM to confirm the particle size is within the optimal range (10-100 nm). If using a colloid like Tc-99m sulfur colloid, review your preparation protocol for any deviations. |
| Particle Aggregation | Assess the stability of your nanoparticle suspension. | Measure the zeta potential of your formulation; a value greater than ±30 mV suggests good stability. If aggregation is suspected, consider optimizing surfactant concentration or using a different stabilizer. |
| Injection Technique | The injection may have been too deep (subcutaneous instead of intradermal). | Ensure a proper intradermal injection technique to facilitate lymphatic uptake. The depth of injection can significantly impact the migration of the tracer. |
| Imaging Parameters | The imaging window may be too early or too late. | For smaller particles that migrate quickly, earlier imaging may be necessary. For larger particles, delayed imaging might be required. Optimize your imaging time points based on the expected kinetics of your agent. |
| Biological Factors | Patient-specific factors such as age or disease state can alter lymphatic flow. | In preclinical models, be consistent with the age and health status of the animals. In clinical research, be aware that these factors can introduce variability. |
Issue 2: "Shine-Through" Artifact from the Injection Site
| Possible Cause | Troubleshooting Step | Recommended Action |
| High Radioactivity at Injection Site | The concentration of the radiotracer at the injection site is obscuring the view of nearby lymph nodes. | Shield the injection site with a lead shield during imaging. This is a common practice in clinical lymphoscintigraphy. |
| Slow Clearance of Large Particles | Larger particles clear more slowly from the injection site, leading to prolonged high signal. | If possible, modify the formulation to reduce particle size. Alternatively, use imaging techniques like SPECT/CT to better differentiate the injection site from the SLNs. |
| Imaging Projection | The angle of the gamma camera may not be optimal to separate the injection site from the SLNs. | Acquire images from multiple angles (e.g., anterior, lateral, oblique) to better resolve the anatomical location of the SLNs relative to the injection site.[6] |
Quantitative Data on Particle Size and Lymphatic Uptake
The following tables summarize quantitative data from various studies on the impact of particle size on lymphatic migration and uptake.
Table 1: Comparison of Lymphatic Uptake for Different Sized Nanoparticles
| Particle Size (nm) | Agent Type | Animal Model | Key Findings | Reference |
| 29 nm vs. 58 nm | Ultra-small superparamagnetic iron oxide (USPIO) | Mice with EL4 lymphoma | 29 nm particles were detected in the SLN at earlier tumor stages compared to 58 nm particles, indicating faster migration of smaller particles.[7] | [7] |
| 15 nm, 27 nm, 58 nm | USPIO | Healthy Rats | 15 nm particles accumulated more rapidly and to a higher amount in the first lymph node compared to the larger particles.[8] | [8] |
| 30 nm vs. 100/200 nm | Solid lipid nanoparticles | Mice | 30 nm formulations were taken up more effectively by CD8+ dendritic cells in the lymph nodes. | [9] |
| < 50 nm | Filtered Tc-99m sulfur colloid | Patients with lymphedema | Showed a faster transport rate to inguinal lymph nodes compared to larger unfiltered colloids.[10][11] | [10][11] |
| 100 nm vs. 700 nm | Tin colloid | Breast cancer patients | Smaller (100 nm) particles showed improved colloidal uptake in SLNs, especially in older patients.[12] | [12] |
Table 2: Properties of Common Radiocolloids Used in Lymphoscintigraphy
| Radiocolloid | Typical Particle Size Range (nm) | Key Characteristics |
| Tc-99m Tilmanocept (this compound) | ~7 nm (molecular) | Rapid clearance from injection site, active targeting of CD206. |
| Tc-99m Sulfur Colloid (unfiltered) | 100 - 1000 nm | Variable particle size, slower migration.[13] |
| Tc-99m Sulfur Colloid (filtered) | 15 - 100 nm | Smaller, more uniform particle size, faster migration.[2] |
| Tc-99m Antimony Trisulfide Colloid | 9 - 19 nm | Small particle size, rapid migration.[4] |
| Tc-99m Albumin Nanocolloid | 4 - 100 nm | Commonly used in Europe, good balance of migration and retention.[14] |
Experimental Protocols
Protocol: Comparative Analysis of Lymphatic Uptake of Different Sized Nanoparticles
This protocol outlines a general procedure for comparing the lymphatic uptake of two different sized nanoparticle formulations in a preclinical mouse model.
1. Nanoparticle Preparation and Characterization:
-
Synthesize or obtain nanoparticle formulations of two distinct, well-defined sizes (e.g., 30 nm and 100 nm).
-
Radiolabel the nanoparticles with a suitable radionuclide (e.g., Tc-99m or a SPECT/PET isotope).
-
Characterize the particle size and distribution of the final radiolabeled formulations using DLS and TEM.
-
Measure the radiochemical purity and stability of the labeled nanoparticles.
2. Animal Model and Administration:
-
Use a cohort of healthy mice (e.g., C57BL/6), ensuring consistency in age and weight.
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject a defined volume and radioactivity of each nanoparticle formulation intradermally into the hind footpad of separate groups of mice.
3. In Vivo Imaging (e.g., SPECT/CT):
-
At defined time points post-injection (e.g., 1, 4, and 24 hours), perform whole-body SPECT/CT imaging.
-
Position the animals to ensure the injection site and draining popliteal and iliac lymph nodes are within the field of view.
-
Reconstruct the images and co-register the SPECT and CT data for anatomical localization.
4. Quantitative Image Analysis:
-
Draw regions of interest (ROIs) around the injection site and the identified lymph nodes on the SPECT/CT images.
-
Quantify the radioactivity in each ROI and express it as a percentage of the injected dose (%ID).
-
Compare the %ID in the lymph nodes for the different particle size groups at each time point.
5. Biodistribution (Optional but Recommended):
-
After the final imaging session, euthanize the animals.
-
Harvest the injection site, draining lymph nodes (popliteal, iliac), and major organs (liver, spleen, kidneys, etc.).
-
Measure the radioactivity in each tissue using a gamma counter.
-
Calculate the %ID per gram of tissue for each group.
6. Statistical Analysis:
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if there are significant differences in lymphatic uptake between the different particle size groups.
Visualizations
Signaling Pathway: this compound Uptake via CD206 Mannose Receptor
Caption: Internalization of this compound via the CD206 mannose receptor.
Experimental Workflow: Comparative Lymphatic Uptake Study
Caption: Workflow for a preclinical comparative lymphatic uptake study.
Logical Relationship: Troubleshooting Poor SLN Visualization
Caption: A logical workflow for troubleshooting poor SLN signal.
References
- 1. Advances in nanomedicines for lymphatic imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Lymphoscintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Size-dependent lymphatic uptake of nanoscale-tailored particles as tumor mass increases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Targeting Lymphatics for Nanoparticle Drug Delivery [frontiersin.org]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimal particle size of radiocolloid for sentinel node identification in breast cancer-electron microscopic study and clinical comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoparticles in sentinel lymph node mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Size Control of 99mTc-tin Colloid Using PVP and Buffer Solution for Sentinel Lymph Node Detection - PMC [pmc.ncbi.nlm.nih.gov]
Lymphoscan™ Technical Support Center: Minimizing Shine-Through Artifacts
Welcome to the technical support center for Lymphoscan™. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experiments, with a specific focus on minimizing shine-through artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a shine-through artifact and why does it occur with this compound™?
A shine-through artifact, often seen as a "star" or "blooming" effect in lymphoscintigraphy, is caused by high-energy gamma rays from the injection site penetrating the septa of the gamma camera's collimator.[1][2] This is particularly prevalent when using Technetium-99m (Tc-99m) based agents like this compound™, due to the intense radioactivity at the injection site relative to the uptake in the sentinel lymph nodes.[1] This can obscure the visualization of nearby lymph nodes, making their identification difficult.[2]
Q2: My sentinel lymph nodes are not visible or are obscured by the injection site. How can I resolve this?
This is a classic presentation of a shine-through artifact. To mitigate this, a multi-faceted approach involving acquisition parameters, injection technique, and patient management is recommended.
Troubleshooting Steps:
-
Optimize Collimator Selection: The choice of collimator is critical in reducing septal penetration.[3] For Tc-99m imaging, switching from a Low-Energy High-Resolution (LEHR) collimator to a Medium-Energy Low-Penetration (MELP) collimator can significantly reduce shine-through and star-shaped artifacts, improving the detection of lymph nodes near the injection site.[2]
-
Adjust Energy Window Settings: Proper energy window settings are crucial for rejecting scattered photons.[4][5] Consider using an asymmetric energy window. For Tc-99m, which has a photopeak at 140 keV, a symmetric window of 20% (126-154 keV) is common.[4][6] However, an asymmetric window (e.g., 135-154 keV) can be more effective at rejecting scattered photons, thereby improving the bone-to-soft-tissue ratio and overall image contrast.[4][5]
-
Implement Physical Shielding: A simple and effective method is to place lead shielding directly over the injection site during imaging.[1] This attenuates the intense radiation from the injection bolus, reducing the likelihood of shine-through.
-
Refine Injection Technique: The injection method can impact the intensity and clearance of the radiotracer from the injection site.[7]
-
Intradermal vs. Subcutaneous: Intradermal injections are often preferred as they can lead to faster clearance from the injection site and better visualization of lymphatic channels compared to subcutaneous injections.[8]
-
Volume and Activity: Use the lowest justifiable volume and activity of this compound™ to achieve a diagnostic study. Typical activities range from 0.1 to 1.0 mCi.[9]
-
-
Incorporate Delayed Imaging: Acquiring images at later time points (e.g., 30, 60, 90, and 180 minutes post-injection) allows for the radiotracer to clear from the injection site and accumulate in the sentinel nodes.[10][11] This increases the target-to-background ratio and can significantly reduce shine-through. Sequential imaging every 5 minutes until the node is detected can also be effective.[12]
Q3: Can image processing techniques help in reducing shine-through artifacts?
Yes, post-acquisition processing can play a role in mitigating artifacts.
Troubleshooting Steps:
-
Utilize Scatter Correction Algorithms: Modern imaging systems are equipped with scatter correction software. Methods like the dual-energy window (DEW) or triple-energy window (TEW) can estimate and subtract scattered photons from the final image, improving clarity.[13][14]
-
Employ Advanced Reconstruction Algorithms: Iterative reconstruction methods, such as Bayesian reconstruction, can help reduce artifacts like ringing that can be generated by collimator correction algorithms.[15] These methods can improve the overall resolution and contrast of the reconstructed images.
Quantitative Data Summary
The following tables summarize key parameters that can be adjusted to minimize shine-through artifacts.
Table 1: Collimator Selection and Impact on Artifacts
| Collimator Type | Typical Use | Septal Penetration | Impact on Shine-Through Artifact | Reference |
| LEHR (Low-Energy High-Resolution) | Standard for Tc-99m | Higher | Prone to star-shaped and shine-through artifacts, especially for nodes near the injection site. | [2] |
| MELP (Medium-Energy Low-Penetration) | Alternative for Tc-99m | Lower | Significantly reduces or eliminates these artifacts, improving visualization of proximal nodes. | [2] |
Table 2: Recommended Energy Window Settings for Tc-99m (140 keV photopeak)
| Window Type | Energy Range (keV) | Rationale | Expected Outcome | References |
| Symmetric | 126-154 (20% window) | Standard setting, balances sensitivity and scatter rejection. | Adequate for many applications, but may not be optimal for high-contrast situations. | [4][6] |
| Asymmetric | 135-154 | More efficient rejection of scattered photons by raising the lower energy threshold. | Improved image contrast and bone-to-soft-tissue ratios. | [4][5] |
Experimental Protocols & Methodologies
Protocol: Comparative Imaging for Shine-Through Reduction
This protocol is designed to empirically determine the optimal imaging parameters for your specific experimental setup.
-
Subject Preparation: Administer this compound™ according to your established institutional protocol.
-
Initial Imaging (LEHR Collimator):
-
Position the subject under the gamma camera equipped with a LEHR collimator.
-
Acquire initial dynamic images for the first 30 minutes post-injection.
-
Acquire static images at 1 and 3 hours post-injection.
-
Use a standard symmetric 20% energy window centered at 140 keV.
-
-
Shielding Intervention:
-
On a subsequent imaging session (or a different subject group), repeat the imaging protocol but place a small lead shield directly over the injection site.
-
-
Collimator and Energy Window Optimization:
-
If shine-through persists, switch to a MELP collimator.
-
Repeat the imaging sequence.
-
Further refine by applying an asymmetric energy window (135-154 keV) and repeat the acquisition.
-
-
Data Analysis:
-
Visually compare the images from each acquisition for the presence and severity of the shine-through artifact.
-
Quantify the signal-to-noise ratio for the sentinel node in each condition.
-
Visualizations
Caption: A troubleshooting workflow for minimizing shine-through artifacts.
Caption: Key factors and strategies to mitigate shine-through artifacts.
References
- 1. Lymphoscintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Choose Your Collimator Wisely: Inappropriate Collimator Selection During a 177Lu-DOTATATE Posttreatment Scan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gamma camera energy windows for Tc-99m bone scintigraphy: effect of asymmetry on contrast resolution. Work in progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsna.org [pubs.rsna.org]
- 6. Energy window optimization in simultaneous technetium-99m TCT and thallium-201 SPECT data acquisition | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 7. Lymphoscintigraphy and triangulated body marking for morbidity reduction during sentinel node biopsy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advantages of the intradermal lymphoscintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lymphoscintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lymphatic Imaging: Current Noninvasive and Invasive Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Comparing the Performance of Scatter Correction Methods in Cardiac SPECT Imaging with Technetium-99m and Thallium-201 Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reduction of Collimator Correction Artefacts with Bayesian Reconstruction in Spect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Sentinel Node Identification with Lymphoscan™ in Obese Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lymphoscan™ (technetium Tc 99m tilmanocept) for sentinel lymph node (SLN) identification in obese preclinical and clinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound™ and how does it work?
A1: this compound™ (technetium Tc 99m tilmanocept) is a radiopharmaceutical agent designed for lymphatic mapping.[1] It consists of a dextran backbone with multiple mannose units. These mannose moieties specifically bind to the CD206 receptors on the surface of macrophages and dendritic cells, which are abundant in lymph nodes.[1] When injected, this compound™ rapidly clears from the injection site and is transported via the lymphatic system, accumulating in the sentinel lymph nodes. Its small particle size (approximately 7 nanometers in diameter) facilitates efficient migration and retention within the SLNs.[1]
Q2: Why is identifying sentinel nodes in obese models more challenging?
A2: Obesity presents several physiological and anatomical challenges for sentinel node identification:
-
Impaired Lymphatic Function: Obesity is associated with chronic inflammation, which can impair lymphatic transport and function.[1][2] This can lead to slower migration of this compound™ from the injection site to the SLNs.
-
Increased Subcutaneous Adipose Tissue: A thicker layer of subcutaneous fat can increase the distance the radiotracer needs to travel to reach the lymphatic channels, potentially leading to weaker signal detection.
-
Altered Lymphatic Architecture: Obesity can lead to changes in the structure of lymphatic vessels, including increased leakiness, which may affect the efficient transport of the tracer.[3]
-
Signal Attenuation: The increased soft tissue in obese subjects can attenuate the gamma signal from the technetium-99m, making it more difficult to detect with a handheld gamma probe.
Q3: Is this compound™ effective in obese models?
A3: Yes, clinical data suggests that this compound™ (technetium Tc 99m tilmanocept) is effective in localizing sentinel lymph nodes regardless of body mass index (BMI).[4] Its receptor-targeted mechanism and small particle size contribute to its reliable performance across different patient populations.
Q4: What is the recommended dose of this compound™?
A4: The recommended dose of this compound™ is 18.5 MBq (0.5 mCi) as a radioactivity dose and 50 mcg as a mass dose.[2][3] It should be administered at least 15 minutes before initiating intraoperative lymphatic mapping, and the procedure should be completed within 15 hours of injection.[2][3]
Q5: What are the recommended injection routes for this compound™?
A5: The route of administration depends on the tumor location and includes subcutaneous, intradermal, subareolar, or peritumoral injection.[2][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak signal at the expected sentinel lymph node location. | 1. Impaired lymphatic uptake due to obesity-related inflammation. 2. Injection too deep or too shallow, missing the lymphatic channels. 3. Insufficient time for tracer migration. 4. Signal attenuation from excessive adipose tissue. | 1. Optimize Injection Technique: Ensure the injection is placed in the appropriate tissue plane to access the lymphatic system. For deeper tumors in obese models, a slightly deeper peritumoral injection may be necessary. Consider multiple injection sites around the tumor to increase the chances of uptake.[2][5]2. Increase Migration Time: While this compound™ is designed for rapid uptake, in obese models with potentially slower lymphatic flow, consider extending the time between injection and imaging/probing.[2][3]3. Gentle Massage: Gently massaging the injection site for a few minutes after administration can help promote the movement of the tracer into the lymphatic channels.[6]4. Utilize Advanced Imaging: If available, SPECT/CT imaging can be invaluable in obese models. It provides a 3D anatomical map that can help pinpoint the location of the SLN, even with a weaker signal, and overcome challenges of signal attenuation. |
| High background signal at the injection site. | 1. Suboptimal injection technique leading to pooling of the tracer. 2. Slower clearance from the injection site due to impaired lymphatic drainage. | 1. Refine Injection Volume: Use the recommended injection volume (typically 0.1 mL to 1.0 mL total, depending on the number of injection sites).[7] Avoid large volumes that may pool at the injection site.2. Shield the Injection Site: During intraoperative probing, use a lead shield to cover the injection site to reduce background interference and improve the signal-to-noise ratio when detecting the SLN. |
| Identification of multiple "hot" nodes. | 1. Normal anatomical variation in lymphatic drainage. 2. Rapid transit of the tracer beyond the primary sentinel node. | 1. Follow the "10% Rule": The sentinel lymph node is typically the "hottest" node (highest radioactive count). Any other node that has a count of at least 10% of the hottest node is also considered a sentinel node and should be investigated.[8]2. Correlate with Anatomy: Use anatomical landmarks and, if available, SPECT/CT imaging to differentiate between true sentinel nodes and second-echelon nodes. |
| Discrepancy between preoperative imaging and intraoperative findings. | 1. Patient positioning differences between imaging and surgery. 2. Movement of the SLN due to surgical manipulation. | 1. Consistent Positioning: Maintain consistent patient positioning between preoperative imaging and surgery to the extent possible.2. Thorough Intraoperative Search: Use the handheld gamma probe to systematically scan the entire lymphatic basin identified in the preoperative images. The probe can often detect nodes that are not immediately visible.[9] |
Data Summary
The following table summarizes the impact of BMI on sentinel lymph node detection rates from a study on endometrial cancer. While this study did not specifically use this compound™, it provides relevant data on the challenges of SLN mapping in obese patients using radiotracers.
| Metric | Non-Obese (BMI < 30 kg/m ²) | Obese (BMI ≥ 30 kg/m ²) | p-value |
| Mapping Failure Rate | 15.2% | 36.8% | 0.039 |
| Overall Detection Rate | 93.9% | 75% | 0.246 |
| Adapted from a retrospective study on SLN identification in endometrial cancer.[10] |
A separate study on patients with uterine cancer showed a significant decrease in successful bilateral SLN mapping with increasing BMI for both indocyanine green (ICG) and blue dye.[11] Another study found a 1.156-fold increase in the risk of mapping failure for every 5-unit increase in BMI.[12]
Experimental Protocols
Standard Protocol for this compound™ Administration and Sentinel Node Biopsy
This protocol is a general guideline and may need to be adapted based on the specific tumor type and location.
-
Patient Preparation: No special preparation is typically required.[13]
-
This compound™ Preparation:
-
Follow the manufacturer's instructions for radiolabeling the tilmanocept powder with technetium Tc 99m.[2][14]
-
Use aseptic technique and appropriate radiation safety precautions.[2][14]
-
The final reconstituted vial will contain approximately 92.5 MBq (2.5 mCi) and 250 mcg of technetium Tc 99m tilmanocept.[3]
-
Use the radiolabeled this compound™ within 6 hours of preparation.[5][14]
-
-
Administration:
-
The recommended dose is 18.5 MBq (0.5 mCi) in a 50 mcg mass dose.[3]
-
The total injection volume can range from 0.1 mL to 1.0 mL, administered in single or multiple syringes.[7]
-
Inject this compound™ at least 15 minutes prior to the start of the surgical procedure.[3]
-
The injection route (intradermal, subcutaneous, peritumoral, or subareolar) should be chosen based on the tumor location.[2]
-
-
Lymphoscintigraphy (Optional):
-
Preoperative imaging with a gamma camera can be performed to visualize the lymphatic drainage pathways and identify the location of the SLNs.
-
SPECT/CT imaging is highly recommended for obese patients to provide anatomical context to the radioactive signal.
-
-
Intraoperative Detection:
-
Use a handheld gamma probe to systematically survey the area of expected lymphatic drainage.
-
Identify the lymph node with the highest radioactivity (the "hot spot"). This is the primary sentinel lymph node.
-
Any other lymph nodes with radioactivity greater than 10% of the hottest node should also be considered sentinel nodes.[8]
-
-
Sentinel Lymph Node Biopsy:
-
Surgically excise the identified sentinel lymph nodes.
-
Confirm the removal of the radioactive nodes by measuring the radioactivity of the excised tissue and the remaining surgical bed.
-
Visualizations
Caption: Figure 1: Mechanism of this compound™ in sentinel node identification.
Caption: Figure 2: Workflow for sentinel node identification using this compound™.
References
- 1. openmedscience.com [openmedscience.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. lymphoseek.com [lymphoseek.com]
- 6. researchgate.net [researchgate.net]
- 7. lymphoseek.com [lymphoseek.com]
- 8. Troubleshooting Sentinel Lymph Node Biopsy in Breast Cancer Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Breast Cancer Lymphoscintigraphy (Sentinel Lymph Node Mapping): Practice Essentials, Periprocedural Care, Technique [emedicine.medscape.com]
- 10. Impact of obesity in the identification of the sentinel lymph node in endometrial cancer: a retrospective, monocentric study and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of obesity on sentinel lymph node mapping in patients with newly diagnosed uterine cancer undergoing robotic surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Obesity on Sentinel Lymph Node Mapping in Patients with apparent Early-Stage Endometrial Cancer: The ObeLyX study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sentinel node scan: Test overview [myhealth.alberta.ca]
- 14. nucmedtutorials.com [nucmedtutorials.com]
Adjusting Lymphoscan protocol for previously operated lymphatic basins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lymphoscan, particularly when adjusting protocols for previously operated lymphatic basins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing lymphoscintigraphy in a lymphatic basin that has undergone previous surgery?
Previous surgery, such as an axillary lymph node dissection (ALND) or a prior sentinel lymph node biopsy (SLNB), can significantly alter the lymphatic drainage pathways.[1][2] The primary challenges include:
-
Altered or Interrupted Lymphatic Flow: Scar tissue from surgery can block or reroute lymphatic channels, leading to unpredictable drainage patterns.
-
Lower Sentinel Lymph Node (SLN) Identification Rate: The success rate of finding a sentinel node is generally lower in patients with a history of extensive axillary surgery.[1][2]
-
Appearance of Alternative Drainage Pathways: Lymphatic fluid may drain to unexpected locations, such as contralateral (opposite side) axillary nodes, internal mammary nodes, or other regional basins.[1]
Q2: How should the radiotracer injection technique be modified for a previously operated lymphatic basin?
While there is considerable institutional variation, some general principles apply.[3] For previously operated basins, consider the following modifications:
-
Injection Site: Administer the radiotracer intradermally around the lesion or biopsy cavity.[3] A combination of deep and superficial injections may be beneficial, especially in breast cancer cases.[3]
-
Massage: Gently massaging the injection area can help improve the distribution of the radiotracer.[3]
-
Dual Tracer Technique: The use of a dual tracer technique, combining a radiocolloid (like Technetium-99m sulfur colloid) with a blue dye (like isosulfan blue), is often recommended to maximize the chances of identifying an SLN.[1][4]
Q3: What are the expected success rates for sentinel lymph node identification in a re-operative setting?
The success rate of repeat SLNB is influenced by the extent of the previous surgery.
| Previous Surgery Type | Successful SLN Identification Rate | Reference |
| Previous Sentinel Lymph Node Biopsy (SLNB) | 77.5% | [1] |
| Previous Axillary Lymph Node Dissection (ALND) | 55% | [1] |
| Limited Axillary Surgery (<9 nodes removed) | 83% | [2] |
| Overall Re-operation | 69% | [2] |
Q4: Are there alternative tracers that can be used if standard radiocolloids are not effective in a previously operated field?
Yes, several alternative tracers are being investigated and used, which may offer advantages in complex cases:
-
Indocyanine Green (ICG): A fluorescent dye that is injected and visualized using a near-infrared camera.[5][6] It can provide real-time visual mapping of lymphatic channels.
-
Magnetic Tracers (e.g., SPIOs): Superparamagnetic iron oxide nanoparticles are injected and then detected using a handheld magnetometer.[6] This method avoids radiation.
-
Axillary Reverse Mapping (ARM): This technique involves injecting a tracer (blue dye or ICG) into the arm to identify and preserve the lymphatic drainage of the arm during axillary surgery, with the goal of reducing lymphedema.[5][7]
Q5: How should the imaging protocol be adjusted for these cases?
Given the potential for altered drainage, the imaging protocol should be more comprehensive:
-
Wider Field of View: The field of view should be expanded to include unexpected drainage basins, such as the contralateral axilla, internal mammary chain, and supraclavicular regions.
-
Dynamic and Delayed Imaging: Sequential or continuous imaging for 30 to 60 minutes after injection is crucial to track the flow of the radiotracer.[3] Delayed imaging may also be necessary if a sentinel node is not immediately visualized.[8]
-
SPECT/CT Imaging: In complex cases, Single Photon Emission Computed Tomography combined with Computed Tomography (SPECT/CT) can provide a three-dimensional map of the lymphatic drainage, which can be invaluable for surgical planning.
Experimental Protocols
Protocol: Lymphoscintigraphy for a Previously Operated Axillary Basin
1. Patient Preparation:
- Obtain a detailed history of all previous surgeries, particularly the extent of any axillary dissection.[3]
- Inquire about any prior allergic reactions to radiopharmaceuticals or dyes.[3]
- Ensure all quality control measures for the gamma camera have been performed.[3]
2. Radiotracer Preparation and Injection:
- Radiotracer: Technetium-99m (99mTc) sulfur colloid is commonly used.[3] The activity typically ranges from 0.1 to 1.0 mCi, adjusted based on the planned timing of surgery.[3]
- Injection:
- For cutaneous lesions, inject the radiotracer intradermally around the lesion using a fine-gauge needle.[3]
- For breast cancer, peritumoral, intradermal, or subareolar injections can be used.[3] A multi-injection technique may be beneficial.
- Gently massage the injection site to promote lymphatic uptake.[3]
3. Imaging:
- Dynamic Imaging: Begin sequential or continuous imaging immediately after injection for 30-60 minutes.[3]
- Field of View: Include the primary lymphatic basin and potential alternative drainage sites (e.g., contralateral axilla, internal mammary nodes).
- Static Imaging: Obtain anterior and lateral static images. Oblique views may also be useful.[3]
- Delayed Imaging: If no sentinel node is identified, delayed imaging at 2-4 hours, and sometimes up to 24 hours, may be performed.[8]
- SPECT/CT (Optional): If drainage is ambiguous, consider SPECT/CT for anatomical localization of identified nodes.
4. Skin Marking:
- Once a sentinel lymph node is identified on the images, its location is marked on the patient's skin to guide the surgeon.
Visualizations
Caption: Experimental workflow for this compound in a previously operated basin.
Caption: Factors influencing outcomes of this compound in previously operated basins.
References
- 1. Sentinel lymph node biopsy following previous axillary surgery in recurrent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sentinel lymph node biopsy after previous axillary surgery: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lymphoscintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lymphatic Mapping and Sentinel Lymphadenectomy for Breast Cancer | Oncohema Key [oncohemakey.com]
- 5. Lymphatic mapping and preoperative imaging in the management of post-mastectomy lymphoedema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Alternative Techniques for Sentinel Lymph Node Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Axillary Reverse Mapping for Breast Cancer-Related Lymphedema [southcarolinablues.com]
- 8. Comparison between preoperative and intraoperative injection of 99mTc Dextran-500 for sentinel lymph node localization in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and preparation of technetium Tc 99m tilmanocept
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and preparing Technetium Tc 99m Tilmanocept. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
1. What is Technetium Tc 99m Tilmanocept?
Technetium Tc 99m tilmanocept is a radioactive diagnostic agent.[1][2][3] It is indicated for lymphatic mapping to locate lymph nodes draining a primary tumor site in patients with solid tumors.[1][2][3] It is also used to guide sentinel lymph node biopsy in patients with specific types of cancer, such as squamous cell carcinoma of the oral cavity, breast cancer, or melanoma.[1][2][3] The active ingredient, tilmanocept, is a macromolecule designed to bind to mannose binding receptor proteins (CD206) on the surface of macrophages and dendritic cells, which are abundant in lymph nodes.[4]
2. What are the key safety precautions when handling Technetium Tc 99m Tilmanocept?
As a radioactive drug, Technetium Tc 99m Tilmanocept requires specific safety measures to minimize radiation exposure.[5]
-
Aseptic Technique: Throughout the preparation process, it is crucial to maintain aseptic conditions to prevent microbial contamination.[1][5]
-
Radiation Shielding: Use appropriate radiation shielding, such as vial shields and syringe shields, to minimize radiation exposure to personnel.[1][4]
-
Personal Protective Equipment (PPE): Always wear waterproof gloves and other appropriate PPE.[1][5]
-
Qualified Personnel: The preparation and handling should be performed by or under the supervision of physicians or pharmacists who are qualified and licensed to handle radionuclides.[1][5]
3. What should I do if the radiochemical purity is below the acceptable limit of 90%?
If the radiochemical purity of the radiolabeled product is less than 90%, it should not be used.[1][6]
-
Troubleshooting Steps:
-
Eluate Age: Ensure that the Technetium Tc 99m pertechnetate used is from a generator that has been eluted within the last 8 hours.[4][5] For the highest radiochemical purity, it is recommended to use freshly eluted Technetium Tc 99m.[4]
-
Oxidizing Agents: Avoid using sodium pertechnetate (Tc 99m) solutions that contain oxidants, as these can interfere with the labeling process which relies on maintaining the stannous ion in a reduced state.[4]
-
Reconstitution Procedure: Review the reconstitution protocol to ensure all steps were followed correctly, including gentle mixing and the specified incubation period.[1][5]
-
Kit Integrity: Check the tilmanocept powder vial for any signs of damage or compromised integrity before use.[1][5]
-
4. A patient has a known hypersensitivity to dextran. Can Technetium Tc 99m Tilmanocept be administered?
Caution is advised. Technetium Tc 99m tilmanocept is chemically similar to dextran, and there is a potential risk of hypersensitivity reactions.[7]
-
Patient History: It is important to inquire about any prior hypersensitivity reactions to drugs, especially dextran or modified forms of dextran.[5][8][9][10]
-
Precautionary Measures: Have resuscitation equipment and trained personnel readily available at the time of administration.[5][8] Although serious hypersensitivity reactions were not reported in clinical trials, it is a necessary precaution.
5. Can a local anesthetic be co-injected with Technetium Tc 99m Tilmanocept?
Co-injection of local anesthetics with Technetium Tc 99m Tilmanocept is not recommended.[11] Animal studies have suggested that locally injected anesthetics may reduce lymphatic flow, which could potentially impair the lymph nodal mapping.[11]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the preparation and administration of Technetium Tc 99m Tilmanocept.
Table 1: Reconstitution and Administration Volumes
| Parameter | Value |
| Recommended Radioactivity Dose | 18.5 MBq (0.5 mCi) |
| Recommended Mass Dose | 50 mcg |
| Reconstituted Vial Volume Options | 0.5 mL, 2.5 mL, or 5 mL |
| Technetium Tc 99m Pertechnetate Volume (for 0.5 mL final volume) | ~0.35 mL |
| Technetium Tc 99m Pertechnetate Volume (for 2.5 mL or 5 mL final volume) | ~0.7 mL |
| Total Injection Volume per Patient | 0.1 mL, 0.5 mL, or 1.0 mL |
Table 2: Timing and Stability
| Parameter | Time |
| Minimum Incubation Time Post-Reconstitution | 15 minutes |
| Time from Administration to Intraoperative Mapping | At least 15 minutes |
| Maximum Time from Administration to Procedure Completion | 15 hours |
| Use Radiolabeled Product Within | 6 hours of preparation |
| Maximum Age of Technetium Tc 99m Eluate | 8 hours |
Experimental Protocols
Protocol 1: Radiolabeling of Tilmanocept Powder
-
Vial Inspection: Visually inspect the Tilmanocept Powder vial for any damage. Do not use if the vial's integrity appears compromised.[1][5] Do not vent the vial.[1][5]
-
Prepare Technetium Tc 99m: Use Technetium Tc 99m pertechnetate sodium injection solution from a generator that has been eluted within the last 8 hours.[4][5]
-
Draw Technetium Tc 99m: Using a sterile syringe, aseptically draw the required amount of Technetium Tc 99m pertechnetate (approximately 92.5 MBq or 2.5 mCi) in the appropriate volume based on the desired final reconstituted volume (see Table 1).[1][12]
-
Assay Activity: Assay the syringe containing the Technetium Tc 99m in a dose calibrator.[4][5]
-
Label Vial: Record the necessary information (radioactivity, volume, date, time, etc.) on the provided radioactive product vial label and affix it to the Tilmanocept Powder vial.[1][5]
-
Add Technetium Tc 99m to Vial: Place the vial in a radiation shield. Aseptically add the Technetium Tc 99m pertechnetate to the Tilmanocept Powder vial. Without removing the needle, withdraw an equal volume of headspace gas to normalize the pressure.[1][5]
-
Incubate: Gently shake the vial to mix the contents and then let it stand at room temperature for at least 15 minutes.[1][5]
-
Dilution: Aseptically add the supplied diluent or sterile 0.9% sodium chloride injection to the radiolabeled product to bring the volume to the final desired reconstituted volume (0.5 mL, 2.5 mL, or 5 mL).[1][5]
-
Final Assay: Assay the reconstituted vial for total radioactivity using a dose calibrator.[1][5]
-
Storage: Store the radiolabeled Lymphoseek in a radiation shield at room temperature.[1] The product should be used within 6 hours of preparation.[1][4]
Protocol 2: Quality Control for Radiochemical Purity
-
Determine Radiochemical Purity: The radiochemical purity of the prepared Technetium Tc 99m tilmanocept must be determined before administration.
-
Acceptance Criteria: The radiochemical purity must be 90% or greater.[1][6] Do not use the product if it fails to meet this specification.[1][6]
Note: The specific chromatographic procedures for determining radiochemical purity are not detailed in the provided search results but are a standard requirement for radiopharmaceutical preparation.
Visualizations
Caption: Experimental workflow for the preparation of Technetium Tc 99m Tilmanocept.
Caption: Troubleshooting guide for low radiochemical purity of Technetium Tc 99m Tilmanocept.
References
- 1. nucmedtutorials.com [nucmedtutorials.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. lymphoseek.com [lymphoseek.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. publications.aap.org [publications.aap.org]
- 7. lymphoseek.com [lymphoseek.com]
- 8. Technetium Tc 99m Tilmanocept: Imaging Uses, Side Effects [medicinenet.com]
- 9. drugs.com [drugs.com]
- 10. Technetium tc 99m tilmanocept (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 11. lymphoseek.com [lymphoseek.com]
- 12. drugs.com [drugs.com]
Validation & Comparative
A Comparative Guide to Sentinel Lymph Node Detection: Lymphoscan™ (Technetium Tc 99m Tilmanocept) vs. Technetium Sulfur Colloid
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of sentinel lymph nodes (SLNs) is a critical step in the staging and treatment of various cancers, including breast cancer and melanoma. The choice of radiopharmaceutical for lymphatic mapping can significantly impact the success of SLN biopsy. This guide provides an objective comparison of two commonly used agents: Lymphoscan™ (technetium Tc 99m tilmanocept), a receptor-targeted radiopharmaceutical, and the conventionally used technetium Tc 99m sulfur colloid. This comparison is based on published experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.
Performance Metrics: A Quantitative Comparison
The following tables summarize key performance indicators of this compound™ and technetium sulfur colloid in clinical studies for sentinel lymph node detection.
Table 1: Performance in Head and Neck Melanoma
| Performance Metric | Technetium Tc 99m Tilmanocept (this compound™) | Technetium Tc 99m Sulfur Colloid | p-value | Source(s) |
| Failed SLN Identification Rate | 1.9% | 11.5% | < .001 | [1][2] |
| Median Number of SLNs Removed | 2 | 3 | 0.32 | [3][4] |
| Intraoperative Non-localization Rate | 16% | 12% | 0.70 | [3][4] |
| False-Negative SLNB Rate | 5% | 5% | 1.00 | [3][4] |
| 5-Year Recurrence Rate | 20.9% | 28.3% | 0.07 | [1][2] |
Table 2: Performance in Breast Cancer
| Performance Metric | Technetium Tc 99m Tilmanocept (this compound™) | Filtered Technetium Tc 99m Sulfur Colloid | p-value | Source(s) |
| Mean Number of SLNs Removed | 1.85 | 3.24 | < 0.0001 | [5] |
| Mean SLN Appearance Time (min) | 19.3 | 11.0 | 0.003 | [6][7] |
| Mean Transit Uptake (%) | 1.9% | 2.2% | 0.55 | [6][7] |
| Identification of Intraoperative Blue Nodes | 73.3% | 55.5% | 0.03 | [7] |
Table 3: Pharmacokinetic Properties (Breast Cancer and Melanoma)
| Performance Metric | Technetium Tc 99m Tilmanocept (this compound™) | Filtered Technetium Tc 99m Sulfur Colloid | p-value | Source(s) |
| Mean Injection Site Clearance Half-Time (h) - Breast Cancer | 2.72 ± 1.57 | 49.5 ± 38.5 | < 0.0025 | [8] |
| Mean Injection Site Clearance Half-Time (h) - Melanoma | 2.17 ± 0.96 | 14.7 ± 6.3 | < 0.001 | [8] |
| Mean SLN Uptake (%) - Breast Cancer (Unfiltered SC) | 1.5 ± 1.7 | 3.5 ± 3.1 | 0.213 | [8] |
Mechanism of Action and Logical Flow
The distinct mechanisms of action of this compound™ and technetium sulfur colloid dictate their behavior in the lymphatic system.
Caption: Mechanism of action for this compound™ vs. Technetium Sulfur Colloid.
Experimental Protocols
The methodologies employed in sentinel lymph node mapping can vary. Below are generalized experimental protocols derived from the cited literature.
Technetium Tc 99m Tilmanocept (this compound™) Protocol
-
Radiopharmaceutical Preparation: this compound™ is a small-molecule radiopharmaceutical designed for receptor-targeted lymphatic mapping.[5] It is prepared according to the manufacturer's instructions.
-
Injection: A single intradermal injection of approximately 0.1 mL is typically administered.[9]
-
Imaging: Dynamic imaging can be initiated immediately after injection, with static images acquired at later time points (e.g., 2 hours post-injection).[10] SPECT/CT imaging may be used for more precise anatomical localization.[1][2]
-
Surgical Detection: Intraoperatively, a handheld gamma probe is used to identify the "hot" sentinel lymph nodes for excision.[9] Isosulfan blue or methylene blue dye is often used in conjunction to aid visual identification.[5][7]
Technetium Tc 99m Sulfur Colloid Protocol
-
Radiopharmaceutical Preparation: Technetium sulfur colloid is prepared by a radiopharmacy.[9] The colloid may be used unfiltered or filtered through a 0.22-µm filter to obtain smaller particles, which may influence migration.[11]
-
Injection: The injection technique varies and can be peritumoral, intradermal, or subareolar.[12][13][14] Multiple injections around the primary lesion are common.[13][15] The volume is typically around 4 mL, divided into multiple syringes.[13]
-
Imaging: Lymphoscintigraphy is performed to visualize the lymphatic drainage pathways and identify the location of the sentinel nodes.[11][12] Imaging can be performed shortly after injection or on the day before surgery in a "2-day" protocol.[9][15][16]
-
Surgical Detection: Similar to the this compound™ protocol, a handheld gamma probe and often a blue dye are used to locate and excise the sentinel nodes.[11][17]
Experimental Workflow
The following diagram illustrates a generalized workflow for sentinel lymph node detection using either radiopharmaceutical.
Caption: Generalized workflow for sentinel lymph node detection.
Concluding Remarks
The choice between this compound™ and technetium sulfur colloid for sentinel lymph node detection involves consideration of various factors. This compound™ demonstrates a lower rate of failed sentinel node identification in head and neck melanoma and is associated with the removal of fewer lymph nodes in breast cancer, which could potentially reduce surgical morbidity.[1][2][5] Its faster injection site clearance is a notable pharmacokinetic advantage.[8]
Technetium sulfur colloid has a longer history of use and is a well-established agent.[18] Some studies, particularly in head and neck melanoma, have not found significant differences in key performance characteristics such as the number of SLNs removed or false-negative rates when compared to this compound™.[3][4] The cost-effectiveness of each agent is also a relevant consideration, with this compound™ being more expensive upfront but potentially offering long-term benefits in quality-adjusted life-years in specific patient populations like those with early-stage oral cavity cancer.[18]
Ultimately, the selection of a radiopharmaceutical should be based on a thorough evaluation of the available clinical data, the specific clinical context, institutional protocols, and the overall goals of the research or clinical application. Further head-to-head comparative studies will continue to refine our understanding of the relative merits of these agents in different oncological settings.
References
- 1. Comparison of Technetium-99m Tilmanocept to Technetium-99 Sulfur Colloid Radiotracer for Sentinel Lymph Node Biopsy in Head and Neck Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 99mTc-Tilmanocept vs. Sulfur Colloid for Sentinel Node Biopsy for Melanoma in the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 99mTc-Tilmanocept vs. Sulfur Colloid for Sentinel Node Biopsy for Melanoma in the Head and Neck - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lymphoseek® Performance vs. Sulfur Colloid in Breast Cancer Patients Published in Annals of Surgical Oncology; Fewer Nodal Dissections Required :: Navidea Biopharmaceuticals, Inc. (NAVB) [navidea.com]
- 6. 99mTc-Tilmanocept Versus 99mTc-Sulfur Colloid in Lymphoscintigraphy: Sentinel Lymph Node Identification and Patient-Reported Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Sentinel lymph node accumulation of Lymphoseek and Tc-99m-sulfur colloid using a “2-day” protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Sentinel lymph node biopsy in breast cancer: unfiltered radioisotope is superior to filtered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preoperative lymphoscintigraphy during lymphatic mapping for breast cancer: improved sentinel node imaging using subareolar injection of technetium 99m sulfur colloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Intraoperative Injection of Technetium-99m Sulfur Colloid for Sentinel Lymph Node Biopsy in Breast Cancer Patients: A Single Institution Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apps.ausrad.com [apps.ausrad.com]
- 16. Lymphatic drainage patterns on early versus delayed breast lymphoscintigraphy performed after injection of filtered Tc-99m sulfur colloid in breast cancer patients undergoing sentinel lymph node biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 18. Cost-Effectiveness of [99mTc]Tilmanocept Relative to [99mTc]Sulfur Colloid for Sentinel Lymph Node Biopsy in Early Stage Oral Cavity Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lymphoscan and Methylene Blue Dye in Sentinel Lymph Node Biopsy for Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
The accurate staging of the axillary lymph nodes is a critical component in the management of early-stage breast cancer. Sentinel lymph node biopsy (SLNB) has become the standard of care, replacing routine axillary lymph node dissection for many patients, thereby reducing morbidity.[1] The success of SLNB hinges on the precise identification of the sentinel lymph node(s) (SLNs), the first nodes to receive lymphatic drainage from a primary tumor. Two of the most common agents used for this purpose are Lymphoscan (Technetium-99m-nanocolloid), a radiotracer, and methylene blue, a vital dye. This guide provides a comprehensive comparative analysis of these two agents, supported by experimental data, to aid researchers and clinicians in understanding their respective performance and methodologies.
Performance Comparison: this compound vs. Methylene Blue Dye
The choice between this compound and methylene blue dye, or their combined use, is often debated and can depend on factors such as institutional resources, surgeon experience, and patient characteristics. The following tables summarize quantitative data from various studies to provide an objective comparison of their efficacy.
| Performance Metric | This compound (Technetium-99m Colloid) | Methylene Blue Dye | Dual Modality (this compound + Methylene Blue) |
| Identification Rate | 73% - 97.2%[2][3] | 65% - 100%[2][4][5] | 96% - 99%[2][6] |
| False-Negative Rate | 7.4% (tracer-only)[7] | 5.9% - 12.5%[5][7] | 4.3% - 7%[4][6] |
| Sensitivity | Not consistently reported alone | 75% - 90.47%[4][8] | 83.33% - 93%[4][6] |
| Specificity | Not consistently reported alone | 91.67% - 100%[4][8] | 91.67%[4] |
| Accuracy | Not consistently reported alone | 90% - 93%[4][8] | 90% - 97%[4][6] |
Table 1: Comparative Efficacy in Sentinel Lymph Node Identification.
| Adverse Reaction | This compound (Technetium-99m Colloid) | Methylene Blue Dye |
| Allergic Reactions | Rare | Rare, but reported.[9] Less frequent than with isosulfan blue.[9] |
| Skin Necrosis | Not reported | Can occur, particularly with intradermal injections.[10][11][12] |
| Skin Staining (Tattooing) | None | Temporary blue discoloration of the skin at the injection site is common. |
| Urine Discoloration | None | Common, urine may turn blue or green for a short period. |
| Radiation Exposure | Present, though at a low level. | None |
Table 2: Comparison of Adverse Reactions.
Experimental Protocols
The successful application of both this compound and methylene blue dye is highly dependent on the adherence to specific experimental protocols. While variations exist between institutions, the core methodologies are outlined below.
This compound (Technetium-99m-nanocolloid) Protocol
-
Tracer Preparation and Dosage:
-
This compound consists of Technetium-99m (99mTc) labeled human serum albumin nanocolloid.
-
The typical dose is around 4 injections of 37 MBq of 99mTc-nanocolloid.[13]
-
-
Injection Technique:
-
Lymphoscintigraphy Imaging:
-
Intraoperative Detection:
Methylene Blue Dye Protocol
-
Dye Preparation and Dosage:
-
Injection Technique:
-
Breast Massage:
-
Intraoperative Detection:
-
The surgeon visually identifies the blue-stained lymphatic channels and follows them to the first blue-stained lymph node(s), which are the sentinel nodes.[1]
-
Visualizing the Methodologies
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the logical framework of the comparative analysis.
Caption: Experimental workflow for a comparative study.
References
- 1. Sentinel lymph node biopsy for breast cancer using methylene blue dye manifests a short learning curve among experienced surgeons: a prospective tabular cumulative sum (CUSUM) analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Sentinel Lymph Node Biopsy in Breast Cancer with 99mTc-Tilmanocept: A Multicenter Study on Real-Life Use of a Novel Tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Randomized Trial Comparing the Efficacy of Methylene Blue Dye Alone Versus Combination of Methylene Blue Dye and Radioactive Sulfur Colloid in Sentinel Lymph Node Biopsy for Early Stage Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. The detection rate of methylene blue combined with another tracer in sentinel lymph node biopsy of early-stage breast cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sgo-iasgo.com [sgo-iasgo.com]
- 8. ijsurgery.com [ijsurgery.com]
- 9. A comparison of the adverse reactions associated with isosulfan blue versus methylene blue dye in sentinel lymph node biopsy for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Adverse skin lesions after methylene blue injections for sentinel lymph node localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lymphoscintigraphy for Sentinel Lymph Node Biopsy in Breast Cancer: Do We Need a Delayed Image? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of Methylene Blue in Sentinel Lymph Node Biopsy for Early Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide: Efficacy of Lymphoscan versus Indocyanine Green (ICG) Lymphography for Sentinel Lymph Node Biopsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Lymphoscan™ (technetium Tc 99m tilmanocept) and indocyanine green (ICG) lymphography for sentinel lymph node biopsy (SLNB). The information presented is based on experimental data from clinical studies to assist researchers, scientists, and drug development professionals in making informed decisions.
Quantitative Data Summary
The following table summarizes key efficacy metrics from comparative studies of this compound (technetium Tc 99m) and ICG lymphography in sentinel lymph node biopsy, primarily in breast cancer patients.
| Efficacy Metric | This compound (Technetium Tc 99m) | Indocyanine Green (ICG) | Key Findings & Citations |
| SLN Identification/Detection Rate | 86.4% - 98.3% | 96.1% - 100% | ICG has shown comparable or even superior detection rates in several studies. Some studies report ICG identifying a higher number of SLNs per patient.[1][2][3] |
| Mean Number of SLNs Identified | ~1.62 - 2.07 per patient | ~1.94 - 3.5 per patient | Studies consistently show that ICG lymphography tends to identify a higher mean number of sentinel lymph nodes compared to the radioisotope method.[1] |
| Metastatic SLN Detection Rate | ~98.8% | ~95.2% | While both methods are highly effective, technetium Tc 99m showed a slightly higher detection rate for metastatic nodes in one major trial, though the difference was not statistically significant.[1] |
| Concordance Rate | Not Applicable | 67.6% - 96.1% | The concordance rate, representing the percentage of nodes identified by both tracers, is generally high, indicating that both methods largely identify the same sentinel lymph nodes.[1][3] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a clinical trial comparing the efficacy of this compound and ICG lymphography for sentinel lymph node biopsy.
Caption: Comparative workflow for this compound vs. ICG in SLNB.
Experimental Protocols
Below are detailed methodologies for the administration and imaging of this compound and ICG in sentinel lymph node biopsy.
This compound (Technetium Tc 99m Tilmanocept) Protocol
1. Radiopharmaceutical Preparation:
-
Technetium Tc 99m tilmanocept is prepared according to the manufacturer's instructions.
-
The recommended dose is typically 18.5 MBq (0.5 mCi) with a mass dose of 50 μg.[4]
2. Administration:
-
Injection Timing: The injection is administered at least 15 minutes before initiating intraoperative lymphatic mapping. The mapping procedure should be completed within 15 hours of the injection.[4][5] For surgeries scheduled the next day, a higher dose of up to 2.0 mCi may be used.[6]
-
Injection Technique: Various injection techniques are used, including intradermal, subdermal, periareolar, and peritumoral injections.[4][7][8] The volume of the injectate is generally small, ranging from 0.1 mL to 1.0 mL, to avoid interference with lymphatic flow.[7][9] For breast cancer, a common technique involves four peritumoral injections.[2]
-
Post-injection: Gentle massage of the injection site for about 5 minutes can help promote the transit of the radiotracer into the lymphatic system.[10]
3. Imaging and Detection:
-
Lymphoscintigraphy: Preoperative imaging using a gamma camera (lymphoscintigraphy) is often performed to visualize the lymphatic drainage pathways and identify the location of sentinel nodes. Dynamic and static images are typically acquired.[11][12] Delayed imaging at 90 minutes has been shown to be superior for visualizing at least one axillary lymph node compared to immediate imaging.[11]
-
Intraoperative Detection: During surgery, a handheld gamma probe is used to detect the radioactive signal from the sentinel lymph nodes. The probe provides real-time acoustic and visual feedback to the surgeon, guiding the dissection.[7]
Indocyanine Green (ICG) Lymphography Protocol
1. Agent Preparation:
-
ICG is a sterile, water-soluble dye. A common preparation involves dissolving 25 mg of ICG powder in 5 mL to 10 mL of sterile water, resulting in a concentration of 2.5 mg/mL to 5 mg/mL.[1][13][14]
2. Administration:
-
Injection Timing: ICG is typically injected in the operating room just before the surgical incision.[10][13]
-
Injection Technique: Similar to this compound, ICG is administered via intradermal or subdermal injection in the periareolar region or around the primary tumor.[3][10][13] The injection volume is usually between 0.1 mL and 1.0 mL.[13][14][15]
-
Post-injection: A gentle massage of the injection site for 5-10 minutes is performed to facilitate the uptake and transport of the dye through the lymphatic channels.[10]
3. Imaging and Detection:
-
Near-Infrared (NIR) Fluorescence Imaging: ICG fluoresces when excited by near-infrared light. A specialized NIR camera system is used to visualize the fluorescent lymphatic channels and sentinel nodes in real-time on a monitor.[3][13] This provides a visual roadmap for the surgeon. The imaging can be performed before and after the skin incision to guide the surgical approach.[10]
-
Intraoperative Detection: The surgeon uses the real-time video feed from the NIR camera to identify and dissect the fluorescent sentinel lymph nodes.
Signaling Pathways and Logical Relationships
The mechanism of action for both tracers relies on their uptake and transport within the lymphatic system.
Caption: Pathway of tracer from injection to SLN detection.
References
- 1. ICG Fluorescence Technique for the Detection of Sentinel Lymph Nodes in Breast Cancer: Results of a Prospective Open-label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sentinel Lymph Node Evaluation: What the Radiologist Needs to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of an indocyanine green surgical fluorescence imaging system in sentinel lymph node biopsy of acral malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. Breast Cancer Lymphoscintigraphy (Sentinel Lymph Node Mapping): Practice Essentials, Periprocedural Care, Technique [emedicine.medscape.com]
- 6. Lymphoseek | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]
- 7. snmmi.org [snmmi.org]
- 8. ispub.com [ispub.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Optimal efficient imaging time for identification of sentinel lymph node with Tc-99m Tilmanocept in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The EANM practical guidelines for sentinel lymph node localisation in oral cavity squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. isfgs.org [isfgs.org]
- 15. m.youtube.com [m.youtube.com]
Head-to-head comparison of different radiotracers for lymphoscintigraphy
For Researchers, Scientists, and Drug Development Professionals
Lymphoscintigraphy is a cornerstone nuclear medicine imaging technique for mapping the lymphatic system, primarily for the identification of sentinel lymph nodes (SLNs) in cancer staging. The choice of radiotracer is critical to the success of this procedure, influencing the accuracy of SLN detection and, consequently, patient management. This guide provides an objective comparison of commonly used radiotracers, supported by experimental data, to aid researchers and clinicians in selecting the most appropriate agent for their needs.
Comparative Performance of Radiotracers
The ideal radiotracer for lymphoscintigraphy should exhibit rapid clearance from the injection site, high uptake and retention in the SLN, and minimal transit to second-echelon nodes. The performance of these agents is largely dictated by their physicochemical properties, most notably particle size.[1][2][3] This section summarizes the quantitative performance of several key radiotracers.
Table 1: Physicochemical Properties of Common Lymphoscintigraphy Radiotracers
| Radiotracer | Particle Size (nm) | Availability |
| ⁹⁹ᵐTc-Sulfur Colloid (unfiltered) | 100 - 1000 | United States[2][4] |
| ⁹⁹ᵐTc-Sulfur Colloid (filtered) | < 100 - 220 | United States[2][5] |
| ⁹⁹ᵐTc-Human Serum Albumin (HSA) Nanocolloid | 50 - 800 (commercial kits vary, e.g., <80 nm) | Europe[2][4][6] |
| ⁹⁹ᵐTc-Antimony Trisulfide Colloid | 15 - 300 | Europe, Canada, Australia[2][4][7] |
| ⁹⁹ᵐTc-Tilmanocept | ~7 | United States[8][9] |
Table 2: Comparative Efficacy in Sentinel Lymph Node (SLN) Detection
| Radiotracer | SLN Visualization/Identification Rate | Mean Number of SLNs Detected | Injection Site Clearance | Key Findings |
| ⁹⁹ᵐTc-Sulfur Colloid (filtered) | High (e.g., 93-100%)[10][11][12] | 1.3 - 3.0[6][8][10][12] | Slower (Half-time: ~14.7 - 49.5 h)[8] | Acceptable alternative to ⁹⁹ᵐTc-tilmanocept for breast cancer SLN detection.[10][13] Slower clearance may result in higher background signal. |
| ⁹⁹ᵐTc-Human Serum Albumin (HSA) Nanocolloid | 85-87% (axillary nodes in breast cancer)[6] | 1.7 (small particle size) vs. 1.3 (large particle size)[6] | Rapid for smaller particles[14] | Smaller particles may lead to a higher success rate in identifying axillary SLNs.[6] Tends to disperse more rapidly to next-echelon nodes compared to ⁹⁹ᵐTc-SC.[15] |
| ⁹⁹ᵐTc-Antimony Trisulfide Colloid | High (e.g., 97.5-98.75% in breast cancer)[16] | Data not consistently reported in direct comparisons | Rapid for small particles[16] | Small particle size allows for delayed imaging (up to 20 hours) without significant tracer washout from the SLN.[16] |
| ⁹⁹ᵐTc-Tilmanocept | High (e.g., 100%)[11][12] | 1.3 - 2.0[8][12] | Faster (Half-time: ~2.17 - 2.72 h)[8] | Receptor-targeted agent binding to CD206 on macrophages.[9] Faster clearance leads to lower background and potentially better signal-to-noise ratio.[8] |
Table 3: Quantitative Biodistribution Data (Preclinical)
| Radiotracer | Mean SLN Uptake (cpm) at 240 min (Mouse Model) | Mean Femoral Lymph Node (FLN) Uptake (cpm) at 240 min (Mouse Model) |
| ⁹⁹ᵐTc-Sulfur Colloid | 211,084.8 | 5,065.5 |
| ⁹⁹ᵐTc-Human Serum Albumin | 115,640.8 | 11,333.4 |
| Source: Comparative study in C57 BL/6 mice.[15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable studies. The following sections outline typical experimental protocols for the evaluation of lymphoscintigraphy radiotracers.
Radiotracer Preparation
-
⁹⁹ᵐTc-Sulfur Colloid (Filtered):
-
Prepare ⁹⁹ᵐTc-Sulfur Colloid according to the manufacturer's instructions.
-
To obtain smaller particles, filter the prepared colloid through a 0.22 µm Millipore filter.[2] This filtration step is crucial for faster migration from the injection site.
-
-
⁹⁹ᵐTc-Human Serum Albumin (HSA) Nanocolloid:
-
Reconstitute commercially available lyophilized kits (e.g., Nanocoll®, Nanoalbumon®, Nanotop®) with ⁹⁹ᵐTc-pertechnetate solution according to the manufacturer's protocol.[17]
-
-
⁹⁹ᵐTc-Tilmanocept:
-
Prepare according to the manufacturer's instructions, typically involving the reconstitution of a lyophilized powder with sterile ⁹⁹ᵐTc-pertechnetate.
-
Radiotracer Administration
-
Injection Site: The choice of injection site depends on the clinical indication. For breast cancer, common techniques include peritumoral, intradermal, periareolar, and subareolar injections.[4][18] For melanoma, intradermal injections are performed around the primary lesion.[4]
-
Injection Volume and Activity: The injected volume and radioactivity can vary between institutions and protocols. Typical activities range from 0.1 to 10 mCi (3.7 to 370 MBq).[4][18] For comparative studies, it is essential to maintain consistency in the injected volume and activity for all groups. For example, a study comparing ⁹⁹ᵐTc-tilmanocept and filtered ⁹⁹ᵐTc-SC used a dosage of 3mCi diluted to 4.5 ml.[11]
-
Injection Technique: Use a fine-gauge needle (e.g., 25- or 27-gauge) for intradermal injections, inserted nearly tangential to the skin.[4] Multiple injections (typically 2-4) around the lesion are common.[4]
Imaging Protocol
-
Dynamic Imaging: Immediately following injection, acquire dynamic planar images for the first 20-60 minutes to visualize the lymphatic channels and the initial appearance of the SLN.[2][11]
-
Static Imaging: Acquire static images at various time points post-injection, such as 30 minutes, 2 hours, and in some cases, delayed imaging at 4-6 hours or even up to 24 hours.[16][19]
-
SPECT/CT Imaging: Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) can be performed for better anatomical localization of the identified SLNs.[20][21] This is particularly useful for distinguishing SLNs from the injection site and for surgical planning.
Biodistribution and Data Analysis
-
Region of Interest (ROI) Analysis: Draw ROIs over the injection site and identified lymph nodes on the dynamic and static images.
-
Injection Site Clearance: Generate time-activity curves for the injection site ROI to calculate the clearance rate or clearance half-time.[8][11]
-
Lymph Node Uptake: Quantify the radioactivity in the SLN ROIs. This can be expressed as a percentage of the injected dose or as a ratio to the background activity.[10][20]
-
Ex Vivo Biodistribution (Preclinical): In animal models, after a predetermined time, dissect the injection site, lymph nodes (sentinel and subsequent), and other organs of interest.[1][15] Measure the radioactivity in each tissue using a gamma counter to determine the precise biodistribution.[15]
Visualizing the Process and Rationale
To better understand the experimental workflow and the underlying principles of radiotracer selection, the following diagrams are provided.
Conclusion
The selection of a radiotracer for lymphoscintigraphy involves a trade-off between various performance characteristics, which are largely governed by particle size and mechanism of uptake. While traditional agents like ⁹⁹ᵐTc-Sulfur Colloid remain a viable and effective option, newer targeted agents such as ⁹⁹ᵐTc-Tilmanocept offer advantages like faster injection site clearance.[8][10] The choice of agent should be based on the specific clinical or research question, institutional availability, and the desired imaging protocol timeline. For researchers and drug development professionals, understanding the nuances of these agents, as detailed in this guide, is paramount for designing robust studies and developing next-generation lymphoscintigraphy agents.
References
- 1. Particle sizing and biokinetics of interstitial lymphoscintigraphic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoparticles in sentinel lymph node mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. radiopaedia.org [radiopaedia.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. The impact of radiopharmaceutical particle size on the visualization and identification of sentinel nodes in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. auntminnie.com [auntminnie.com]
- 10. 99mTc-Tilmanocept Versus 99mTc-Sulfur Colloid in Lymphoscintigraphy: Sentinel Lymph Node Identification and Patient-Reported Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. 99mTc-Tilmanocept vs. Sulfur Colloid for Sentinel Node Biopsy for Melanoma in the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Lymphoscintigraphy | Radiology Key [radiologykey.com]
- 15. Sentinel lymph node uptake of two different technetium-labeled radiocolloids, - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of early and delayed lymphoscintigraphy images of early breast cancer patients undergoing sentinel node mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (99m)Tc-human serum albumin nanocolloids: particle sizing and radioactivity distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lymphoscintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. Value of Quantitative SPECT/CT Lymphoscintigraphy in Improving Sentinel Lymph Node Biopsy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Influence of 99m-Tc-Nanocolloid Activity Concentration on Sentinel Lymph Node Detection in Endometrial Cancer: A Quantitative SPECT/CT Study - PMC [pmc.ncbi.nlm.nih.gov]
Validating Lymphoscan Imaging with Immunohistochemistry: A Comparative Guide for Researchers
In the realm of oncology, particularly in the surgical management of breast cancer and melanoma, the accurate staging of regional lymph nodes is a critical determinant of prognosis and subsequent therapeutic strategy. Sentinel lymph node biopsy (SLNB) has emerged as the standard of care, offering a less invasive alternative to complete axillary lymph node dissection.[1][2][3] Lymphoscintigraphy, a nuclear medicine imaging technique, is pivotal in SLNB for mapping the lymphatic drainage and identifying the sentinel lymph node(s) (SLNs)—the first nodes to receive lymphatic drainage from a primary tumor.[3][4][5] This guide provides a comprehensive comparison of sentinel lymph node detection techniques and details the validation of lymphoscintigraphy findings with immunohistochemistry (IHC), the gold standard for pathological evaluation.
The Imperative of Histopathological Validation
While lymphoscintigraphy successfully identifies the SLN, the definitive determination of metastasis within that node relies on histopathological examination. Standard hematoxylin and eosin (H&E) staining is the primary method; however, its sensitivity can be limited, potentially missing micrometastases or isolated tumor cells (ITCs).[6][7] To enhance the accuracy of staging, immunohistochemistry is employed. IHC uses antibodies to detect specific cellular antigens, such as cytokeratin in epithelial-derived tumor cells, thereby revealing occult metastases not visible with H&E staining alone.[7][8][9] This increased sensitivity is crucial, as even minimal nodal tumor burden can have prognostic implications.
Comparative Performance of Sentinel Lymph Node Detection Methods
The standard for SLN mapping has traditionally been a combination of a radiotracer (as used in lymphoscintigraphy) and a blue dye.[2] However, several alternative techniques have been developed to overcome the limitations associated with radioactivity and potential allergic reactions to the dye.[1][2] The performance of these methods is summarized below.
| Detection Method | Tracer Agent | Principle | Reported Detection Rate | Key Advantages | Key Disadvantages |
| Lymphoscintigraphy | 99mTc-labeled radiocolloid | Gamma ray detection | 76.7% - 98.1%[10] | Well-established, allows preoperative mapping[3][11] | Requires nuclear medicine facility, radiation exposure[1][2] |
| Blue Dye | Isosulfan or Methylene Blue | Visual identification | 56.3% - 89.9%[12][13] | Simple, inexpensive | Risk of allergic reaction, skin/fat necrosis, tattooing[14] |
| Fluorescence Imaging | Indocyanine Green (ICG) | Near-infrared (NIR) fluorescence detection | 69% - 100%[1][15] | High sensitivity, real-time visual feedback[14] | Requires specialized camera system, faster migration may increase nodes removed[2] |
| Magnetic Method | Superparamagnetic Iron Oxide (SPIO) | Detection with a handheld magnetometer | 91.67% - 100%[1][15] | No radiation, prolonged signal stability[14] | Can interfere with MRI, potential for skin staining |
| Contrast-Enhanced Ultrasound (CEUS) | Sulfur hexafluoride microbubbles | Ultrasound detection of contrast agent | 99.4% (vs. 96.2% for radiotracer in one study)[16] | No ionizing radiation, real-time imaging | Operator dependent, limited depth penetration |
| CT Lymphography (CTLG) | Iopamidol (contrast agent) | 3D CT imaging of lymphatic channels | 90.5%[1][15] | Detailed anatomical mapping preoperatively[2] | Radiation exposure, requires radiology expertise |
Impact of Immunohistochemical Validation on Metastasis Detection
The addition of IHC to the standard H&E examination of SLNs significantly increases the detection rate of metastases, particularly micrometastases and ITCs. This enhanced detection provides a more accurate assessment of the tumor burden in the axilla.
| Pathological Finding | H&E Staining Alone | H&E with IHC Validation |
| Patients with SLN Metastases | 23.8% - 32%[8][17] | Increased by 4% - 7.8%[7][17] |
| Detection of Occult Metastases | N/A | 12.7% of cases otherwise negative[9] |
| False-Negative Rate of SLNB | Can be as high as 13.7%[13] | Reduced to as low as 0.97% - 0%[8][9] |
| IHC Conversion Rate (Negative to Positive) | N/A | 6.4% of initially negative sentinel nodes[8] |
Experimental Protocols
Lymphoscintigraphy for Sentinel Lymph Node Mapping
This protocol outlines the general steps for performing lymphoscintigraphy in breast cancer patients.
-
Radiopharmaceutical Preparation: Aseptically prepare a dose of 10-120 MBq of 99mTechnetium-labeled human albumin nanocolloids (particle size typically 50-80 nm).[12][13] The exact activity may vary depending on the timing of the injection relative to surgery.[5]
-
Patient Preparation: Position the patient comfortably. No specific dietary preparation is required. Explain the procedure and obtain informed consent.
-
Injection: The radiotracer is typically injected subdermally or peritumorally.[5][13] For breast cancer, common sites include periareolar or intradermal injection over the tumor location. The injection volume is typically small (e.g., 0.15 mL).[13]
-
Imaging Acquisition:
-
Dynamic and static imaging using a gamma camera can begin immediately after injection or after a delay.
-
Acquire static images every 10-15 minutes until the sentinel lymph node is visualized.[13]
-
Images are typically acquired in anterior and lateral projections.
-
Hybrid SPECT/CT imaging can be used for more precise anatomical localization of the identified SLNs.[11]
-
-
Skin Marking: Once the SLN is identified, its location is marked on the patient's skin to guide the surgeon.
-
Intraoperative Detection: During surgery, a handheld gamma probe is used to locate the "hot" sentinel node for excision.[6][18] The node is defined as radioactive if its count is significantly higher than the background (e.g., >10% of the hottest node or a 10:1 ratio to non-SLNs).[6][18]
Immunohistochemical Validation of Sentinel Lymph Nodes
This protocol describes the steps for IHC analysis of excised SLNs to detect cytokeratin-positive tumor cells.
-
Tissue Receipt and Grossing: Upon receipt in the pathology lab, the SLN is identified and measured. The node is bisected or serially sectioned at 2-3 mm intervals along its long axis.[6][17]
-
Fixation and Processing: The tissue sections are fixed in 10% neutral buffered formalin and processed overnight for paraffin embedding.[9]
-
Sectioning:
-
Paraffin-embedded tissue blocks are sectioned at 4-5 µm thickness.
-
Multiple levels are cut from the block. For initial H&E staining, one or two sections are taken.[7]
-
If the initial H&E sections are negative for metastasis, further serial sections are cut for both additional H&E and IHC staining.[7][8][9]
-
-
Immunohistochemical Staining (Anti-Cytokeratin):
-
Antigen Retrieval: Deparaffinized and rehydrated sections undergo heat-induced epitope retrieval (e.g., in a citrate buffer).
-
Peroxidase Block: Endogenous peroxidase activity is quenched using a hydrogen peroxide solution.
-
Primary Antibody Incubation: Sections are incubated with a primary monoclonal anti-cytokeratin antibody (e.g., CAM 5.2).[7]
-
Detection System: A polymer-based detection system with a secondary antibody conjugated to horseradish peroxidase (HRP) is applied.
-
Chromogen: The antigen-antibody reaction is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the target antigen.
-
Counterstaining: Sections are lightly counterstained with hematoxylin to visualize the background cellular morphology.
-
-
Microscopic Examination and Interpretation:
Visualizing the Workflow and Logic
Workflow from this compound imaging to IHC validation.
Diagnostic hierarchy for SLN metastasis detection.
Conclusion
The validation of lymphoscintigraphy results with immunohistochemistry represents a critical step in achieving the highest possible accuracy in cancer staging. While lymphoscintigraphy and alternative imaging modalities are effective in identifying the sentinel lymph node, their utility is maximized only when coupled with a rigorous pathological examination. The use of IHC to supplement standard H&E staining significantly reduces the false-negative rate by detecting occult micrometastases and isolated tumor cells.[8][9] For researchers and drug development professionals, understanding this synergy is essential for designing clinical trials where accurate nodal staging is a key endpoint and for developing novel therapeutics where patient stratification is based on precise pathological findings. The adoption of IHC as a standard validation step ensures that clinical decisions are based on the most complete and accurate assessment of a patient's disease status.
References
- 1. New Alternative Techniques for Sentinel Lymph Node Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Technologies for Sentinel Lymph Node Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breast Cancer Lymphoscintigraphy (Sentinel Lymph Node Mapping): Practice Essentials, Periprocedural Care, Technique [emedicine.medscape.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Lymphoscintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The value of immunohistochemistry in sentinel lymph node histopathology in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histopathologic validation of the sentinel lymph node hypothesis for breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Role of Nuclear Sentinel Lymph Node Mapping Compared to New Alternative Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Feasibility and performance of lymphoscintigraphy in sentinel lymph node biopsy for early cervical cancer: results of the prospective multicenter SENTICOL study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mapping sentinel lymph node in breast cancer by combined lymphoscintigraphy, blue-dye, and intraoperative gamma-probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alternative Methods for Axillary Sentinel Lymph Node Dissection | Plastic Surgery Key [plasticsurgerykey.com]
- 15. New Alternative Techniques for Sentinel Lymph Node Biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. aplm [aplm.kglmeridian.com]
- 18. Guidelines for sentinel node biopsy and lymphatic mapping of patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Lymphatic Imaging: Reproducibility and Reliability of Lymphoscan Analysis
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of lymphatic function is paramount. This guide provides a comprehensive comparison of quantitative Lymphoscan (lymphoscintigraphy) analysis with alternative imaging modalities, focusing on their reproducibility, reliability, and underlying experimental protocols.
Quantitative lymphoscintigraphy, often referred to as this compound, stands as a cornerstone in the clinical assessment of lymphatic disorders. By employing radiotracers, this technique offers a noninvasive window into the dynamic flow of lymph, enabling the quantification of parameters such as tracer clearance, lymph node uptake, and transit times.[1][2][3][4] Its strength lies in providing objective data that can enhance diagnostic accuracy, monitor disease progression, and evaluate therapeutic efficacy, proving more reproducible and less prone to variability than qualitative assessments.[1][3][5]
This guide delves into the quantitative performance of this compound and contrasts it with prevailing alternative technologies, including Near-Infrared Fluorescence (NIRF) Imaging, Magnetic Resonance Lymphangiography (MRL), and CT Lymphangiography.
Comparative Analysis of Quantitative Lymphatic Imaging Techniques
The selection of an appropriate lymphatic imaging technique hinges on the specific research or clinical question, with each modality offering a unique balance of spatial resolution, temporal resolution, depth penetration, and quantitative accuracy. The following table summarizes the key performance metrics of this compound and its alternatives.
| Technique | Key Quantitative Parameters | Reported Reproducibility & Reliability | Advantages | Limitations |
| Quantitative this compound (Lymphoscintigraphy) | Ilioinguinal lymph node uptake (%), Quantitative Asymmetry Index (QAI), Mean Transit Time (MTT), Clearance rate from injection site.[1][2][4][6] | High. Studies report excellent intraobserver (agreement range 0.87-1) and strong to almost perfect interobserver reliability (0.67-0.97) for scoring systems.[7] A study on penile carcinoma reported 100% reproducibility in identifying sentinel nodes.[8] Quantitative analysis is significantly more reproducible than qualitative assessment.[1][3] | Well-established clinical tool, noninvasive, provides functional data on lymph flow dynamics.[5] | Limited spatial and temporal resolution, exposure to ionizing radiation.[9] |
| Near-Infrared Fluorescence (NIRF) Imaging (e.g., ICG Lymphography) | Lymphatic vessel contractility (frequency and amplitude), clearance of intradermal bolus, visualization of lymphatic flow routing.[10] | High. Enables real-time visualization of lymph flow.[9] | High spatial and temporal resolution, no ionizing radiation, allows for real-time dynamic imaging.[9][11] | Limited tissue penetration depth (approx. 2 cm).[9][11] |
| Magnetic Resonance Lymphangiography (MRL) | Visualization of lymphatic vessel anatomy and abnormalities. Quantitative flow measurements are being developed. | Emerging. Appears to have superior sensitivity to lymphoscintigraphy in some applications, though definitive comparative studies on reproducibility are limited.[12] | Excellent soft tissue contrast, no ionizing radiation, provides high-resolution anatomical detail.[12][13] | Higher cost, longer acquisition times, may require contrast agents.[14] |
| CT Lymphangiography | Quantification of lymphatic flow in major ducts (e.g., thoracic duct). | High. Studies in animal models show highly accurate and reproducible results (r = 0.94 for repeated measurements).[15] | Straightforward quantification due to the linear relationship between CT attenuation and iodine concentration, robust and replicable.[15] | Exposure to ionizing radiation, requires intranodal injection of contrast media.[15] |
| Ultrasound | Imaging of soft tissue to detect fluid accumulation and anatomical changes associated with lymphedema. | Operator-dependent. Primarily provides anatomical rather than functional data. | Inexpensive, quick, readily available, no contrast agents or radiation required.[11] | Limited ability to directly visualize lymphatic vessels or quantify flow. |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility and reliability of experimental results. Below are summaries of typical experimental protocols for quantitative this compound and NIRF imaging.
Quantitative Lymphoscintigraphy Protocol (for Lower Limb Lymphedema Assessment)
This protocol is based on methodologies described in clinical studies for diagnosing and evaluating lymphedema.[1][3]
-
Radiopharmaceutical Preparation: Aseptically prepare 20–40 mega-Becquerels (MBq) of 99m-metastable technetium (Tc-99m) nanocolloid.
-
Patient Preparation: The patient is positioned supine on the imaging table.
-
Injection: The Tc-99m nanocolloid is injected intradermally into the first interdigital space of each foot. If the dose is uneven, the larger dose is administered to the more affected limb.
-
Image Acquisition:
-
5-minute static image: An initial image of the injection sites is acquired to verify proper administration.
-
Patient Exercise: The patient is instructed to walk for at least 5 minutes to stimulate lymphatic flow.
-
15-minute and 1.5-hour static images: Planar images are acquired from the feet to the pelvis.
-
-
Quantitative Analysis:
-
Regions of interest (ROIs) are drawn around the injection site and the ilioinguinal lymph nodes on the 1.5-hour images.
-
The counts within these ROIs are recorded.
-
The percentage of ilioinguinal lymph node uptake is calculated as a primary quantitative parameter.
-
Near-Infrared Fluorescence (NIRF) Imaging Protocol (for Murine Lymphatic Contractility)
This protocol is adapted from methods developed for in vivo assessment of lymphatic function in mouse models.[10]
-
Tracer Preparation: A pegylated near-infrared tracer is prepared for injection.
-
Animal Preparation: The mouse is anesthetized, and the limb of interest is immobilized for imaging.
-
Tracer Injection: The tracer is injected intradermally into the paw of the mouse.
-
Image Acquisition: A near-infrared imaging system is used to visualize the lymphatic vessels in real-time. The system captures the fluorescence signal as it travels from the injection site towards the draining lymph nodes.
-
Quantitative Analysis:
-
The contractility of collecting lymphatic vessels is measured by analyzing the changes in fluorescence intensity over time.
-
The frequency and amplitude of these contractions are quantified to assess lymphatic pumping function.
-
The clearance of the tracer from the injection site can also be measured over time.
-
Visualizing Experimental Workflows
To further elucidate the processes involved in quantitative lymphatic analysis, the following diagrams illustrate the typical experimental workflows.
References
- 1. Comparison of quantitative analysis to qualitative analysis for interpretation of lower-limb lymphoscintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validity of Quantitative Lymphoscintigraphy as a Lymphedema Assessment Tool for Patients With Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of quantitative analysis to qualitative analysis for interpretation of lower-limb lymphoscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Scintigraphic Method for Quantitation of Lymphatic Function in Arm Lymphedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Lymphoscintigraphy to Predict the Possibility of Lymphedema Development After Breast Cancer Surgery: Retrospective Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validity of Quantitative Lymphoscintigraphy as a Lymphedema Assessment Tool for Patients With Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LYMPHOSCORE (Lymphoscintigraphy Scoring Reliability) Reliability of a New Qualitative and Semiquantitative Lymphoscintigraphy Scoring System for Primary Lymphedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reproducibility of lymphoscintigraphy for lymphatic mapping in patients with penile carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Visualization and Measurement of Lymphatic Function In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current and Developing Lymphatic Imaging Approaches for Elucidation of Functional Mechanisms and Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Systematic Review Comparing Lymphoscintigraphy and Magnetic Resonance Imaging Techniques in the Assessment of Peripheral Lymphedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current techniques for lymphatic imaging: State of the art and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lymphoedema: lymphoscintigraphy versus other diagnostic techniques--a clinician's point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring Lymphatic Flow: A Step Forward in Managing Disorders of the Lymphatic System - PMC [pmc.ncbi.nlm.nih.gov]
Lymphoscan vs. Vital Blue Dye: A Comparative Analysis of Concordance Rates in Sentinel Lymph Node Biopsy
In the landscape of oncological surgery, the precise identification of sentinel lymph nodes (SLNs) is paramount for accurate staging and subsequent treatment planning. For years, the dual-technique of a radiotracer and a vital blue dye has been the standard of care. This guide provides a detailed comparison of Lymphoscan® (technetium Tc 99m tilmanocept), a radiopharmaceutical agent, and vital blue dye, focusing on their concordance rates as demonstrated in clinical trials. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics of these agents.
Quantitative Data Summary
The following tables summarize the key performance indicators of this compound versus vital blue dye in sentinel lymph node identification, compiled from Phase III clinical trials in patients with melanoma and breast cancer.
Table 1: Concordance Rate of this compound with Vital Blue Dye in Cutaneous Melanoma [1]
| Metric | This compound ([99mTc]Tilmanocept) | Vital Blue Dye | Statistical Significance |
| Per-Lymph Node Concordance | 98.7% (232/235 blue nodes were radioactive) | N/A | p < 0.001 |
| Reverse Concordance | 63.7% (232/364 radioactive nodes were blue) | N/A | - |
| Patient-Level Concordance | 97.8% (135/138 patients) | N/A | p < 0.001 |
| Patients with at least one node identified | 150 | 138 | p = 0.002 |
| Detection of Melanoma-Positive SLNs | 100% (45/45) | 80% (36/45) | p = 0.004 |
Table 2: Concordance Rate of this compound with Vital Blue Dye in Breast Cancer [2]
| Metric | This compound ([99mTc]Tilmanocept) | Vital Blue Dye | Statistical Significance |
| Per-Lymph Node Concordance | 99.04% (207/209 blue nodes were radioactive) | N/A | p < 0.0001 |
| Patients with at least one node identified | 146 | 131 | p < 0.0001 |
| Detection of Metastatic SLNs | Higher than blue dye (specific numbers not provided in abstract) | Lower than this compound | - |
Experimental Protocols
The data presented above were derived from two nearly identical, non-randomized, open-label, within-patient Phase III clinical trials. The methodologies employed in these studies are detailed below.
Melanoma Study Protocol[1][3]
-
Patient Population: The study enrolled 154 patients with clinically node-negative cutaneous melanoma from 15 different centers.
-
Agent Administration: All patients received both [99mTc]tilmanocept and a vital blue dye.
-
Intraoperative Evaluation: Following administration, patients underwent intraoperative evaluation to identify SLNs. A handheld gamma probe was used to detect radioactive nodes ("hot" nodes), and visual inspection was used to identify blue-stained nodes.
-
Primary Endpoint: The primary endpoint was the concordance between lymph nodes identified as radioactive with [99mTc]tilmanocept and those identified as blue with vital blue dye. The prespecified threshold for concordance was that at least 90% of blue nodes would also be radioactive.
-
Pathological Analysis: All excised SLNs were subjected to histopathological analysis to determine the presence of melanoma metastases.
Breast Cancer Study Protocol[2]
-
Patient Population: The study included 148 patients with primary breast cancer from 13 centers.
-
Agent Administration and Evaluation: A similar "within-patient" comparison protocol was adopted where patients received both [99mTc]tilmanocept and vital blue dye for SLN mapping.
-
Primary Endpoint: The primary endpoint was the concordance rate, with a null hypothesis of ≤90%.
-
Outcome Measures: The study also evaluated the number of patients in whom at least one SLN was identified by each agent and the number of metastatic SLNs detected.
Mechanism of Action and Experimental Workflow
This compound and vital blue dye operate through different mechanisms to identify SLNs. Vital blue dye is a passive agent that is taken up by the lymphatic vessels and physically stains the lymph nodes. In contrast, this compound is a receptor-targeted radiopharmaceutical. Its dextran backbone is decorated with mannose molecules that specifically bind to the CD206 receptor found on the surface of macrophages and dendritic cells, which are abundant in lymph nodes.[3] This active targeting mechanism is designed to provide higher retention in the SLNs.
The following diagram illustrates the typical experimental workflow in a clinical trial comparing this compound and vital blue dye.
Conclusion
The clinical trial data consistently demonstrate a high concordance rate between this compound and vital blue dye for the identification of sentinel lymph nodes in both melanoma and breast cancer patients.[1][2] this compound met the prespecified primary endpoint in these trials, with over 98% of blue nodes also being radioactive.[1][2]
Notably, this compound demonstrated superiority in several key aspects. It identified at least one SLN in a significantly higher number of patients compared to vital blue dye.[1][2] More critically, in the melanoma trial, this compound detected all 45 melanoma-positive SLNs, whereas vital blue dye identified only 36, missing cancerous nodes in nine patients.[1] This suggests that while the two agents often identify the same nodes, this compound has a higher sensitivity for detecting all relevant SLNs, including those that are tumor-positive. These findings underscore the clinical utility of this compound as a reliable agent for sentinel lymph node mapping.
References
- 1. Combined Analysis of Phase III Trials Evaluating [99mTc]Tilmanocept and Vital Blue Dye for Identification of Sentinel Lymph Nodes in Clinically Node-Negative Cutaneous Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Technetium Tc 99m tilmanocept fails to detect sentinel lymph nodes in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lymphatic Imaging: Cross-Validation of Lymphoscan with MRI, CT, PET, and Ultrasound
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lymphoscan™ (technetium-99m-nanocolloid) with other prominent imaging modalities for lymphatic system visualization and sentinel lymph node (SLN) mapping. The following sections present quantitative data from various studies, detail the experimental protocols employed, and offer visual representations of the workflows for a comprehensive understanding of each technique's performance and methodology.
Quantitative Performance Comparison
The diagnostic performance of an imaging modality is paramount in clinical and research settings. The following tables summarize the key performance indicators of this compound (primarily as SPECT/CT) in comparison to other techniques across different applications.
| Table 1: this compound (SPECT/CT) vs. Planar Lymphoscintigraphy (PL) for Sentinel Lymph Node Detection | |||
| Cancer Type | Modality | Detection Rate (per-patient) | Key Findings |
| Melanoma | SPECT/CT | 98.28% | Statistically significant higher detection rate (OR 2.31) compared to PL. SPECT/CT detected a higher number of SLNs.[1] |
| PL | 95.53% | While lower than SPECT/CT, PL remains a viable option where SPECT/CT is unavailable.[1] | |
| Breast Cancer | SPECT/CT | 92.11% | Significantly higher detection rate (OR 1.96) in favor of SPECT/CT.[2] 23.98% of surgical procedures benefited from the use of SPECT/CT.[2] |
| PL | 85.12% | A satisfactory option if SPECT/CT is not available.[2] |
| Table 2: Performance of Various Imaging Modalities in Lymph Node Metastasis Detection | ||||
| Cancer Type | Modality | Sensitivity | Specificity | Additional Notes |
| Head and Neck Squamous Cell Carcinoma (Patient-level) | PET/CT | 74.5% | 83.6% | Outperformed CT, MRI, and US in overall diagnostic performance. |
| MRI | 59.1% | 75.0% | ||
| CT | 64.1% | 79.2% | ||
| US | 64.0% | 77.3% | ||
| Advanced Bladder Cancer | Lymphoscintigraphy | - | - | Correct diagnosis in 61.5% of patients (23.1% false positive, 15.4% false negative).[3] |
| CT | - | - | Most accurate method with a correct diagnosis in 73.1% of patients.[3] | |
| Breast Cancer (Axillary Lymph Nodes) | Axillary Ultrasound (AUS) | 62.27% | 93.15% | Useful for pre-surgical staging to guide decisions between SLNB and ALND.[4] |
| Non-Small Cell Lung Cancer | Digital PET/CT | 71.4% | 88.6% | Higher sensitivity than analog PET/CT. |
| Analog PET/CT | 37.5% | 96.2% | ||
| Breast Cancer (SLN Metastasis) | Gd-MRL | 89.29% | 89.66% | Strong correlation with blue dye method for SLN identification.[5] |
Experimental Protocols
The methodologies employed in comparative imaging studies are critical for interpreting the results. Below are detailed protocols for key experiments comparing this compound with other modalities.
Sentinel Lymph Node Biopsy (SLNB) Workflow: Lymphoscintigraphy (SPECT/CT)
This protocol is a generalized representation for SLN detection in cancers like breast cancer and melanoma.
-
Patient Population: Patients with clinically node-negative early-stage breast cancer or melanoma.[6][7]
-
Tracer Injection:
-
Radiotracer: 99mTc-nanocolloid (a common type of this compound).[6] The activity and volume can vary, for instance, four injections of 37 MBq each.[6]
-
Injection Site: Injected subcutaneously or intradermally in the periareolar region for breast cancer or around the primary tumor/biopsy site for melanoma.[6][7]
-
-
Imaging Acquisition:
-
Planar Lymphoscintigraphy (PL): Dynamic imaging may be performed for the first 10-20 minutes post-injection, followed by static anterior and lateral images at later time points (e.g., 2 hours and sometimes delayed imaging at 18-24 hours).[6][8]
-
SPECT/CT: Performed after planar imaging to provide a 3D anatomical localization of the identified hot spots (sentinel nodes).[1][2] This aids in surgical planning.
-
-
Surgical Procedure:
-
An intraoperative gamma probe is used to locate the radioactive sentinel lymph nodes identified on the lymphoscintigram.
-
In many cases, a blue dye (e.g., isosulfan blue) is also injected preoperatively to provide visual guidance during surgery.[7][9]
-
The excised nodes are sent for histopathological analysis to confirm the presence or absence of metastatic cells.
-
Comparative Workflow: Axillary Ultrasound (AUS) for Breast Cancer Staging
-
Patient Population: Patients with newly diagnosed breast cancer undergoing axillary staging.[10][11]
-
Ultrasound Examination:
-
Cross-Validation:
-
If suspicious nodes are identified, a fine-needle aspiration (FNA) or core needle biopsy can be performed under ultrasound guidance for preoperative confirmation of metastasis.[11][12]
-
Patients with positive AUS-guided biopsy may proceed directly to axillary lymph node dissection (ALND), avoiding an initial SLNB.[10]
-
Patients with negative AUS findings typically proceed to SLNB, and the results of the ultrasound are correlated with the final histopathology of the excised sentinel nodes.[11]
-
Comparative Workflow: PET/CT for Nodal Staging
-
Patient Population: Patients with cancers known to have high glucose metabolism, such as certain lymphomas, melanomas, and head and neck cancers.[13][14]
-
Tracer Injection:
-
Intravenous injection of 18F-fluorodeoxyglucose (FDG), a glucose analog.
-
Patients are required to fast for several hours before the scan to ensure adequate tracer uptake in metabolically active tissues.
-
-
Imaging Acquisition:
-
A whole-body PET/CT scan is performed approximately 60 minutes after tracer injection.
-
The PET scan detects areas of high FDG uptake (hypermetabolic regions), which are indicative of potential malignancy.[14]
-
The co-registered CT scan provides the anatomical context for these areas of high uptake.
-
-
Cross-Validation:
-
The findings on PET/CT are compared with the results of lymphoscintigraphy-guided SLNB and subsequent histopathology of the excised nodes.[13]
-
PET/CT can identify distant metastases in addition to regional lymph node involvement.[14] However, its spatial resolution limits the detection of micrometastases.[15]
-
Visualizing the Workflows
The following diagrams illustrate the logical flow of the comparative experimental protocols.
References
- 1. mdpi.com [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. A comparative evaluation of lymphoscintigraphy versus lymphangiography and computerized tomography scanning in diagnosis of lymph node metastases in advanced bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Axillary Staging in Breast Cancer Patients Using Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sentinel lymph node detection using magnetic resonance lymphography with conventional gadolinium contrast agent in breast cancer: a preliminary clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lymphoscintigraphy for Sentinel Lymph Node Biopsy in Breast Cancer: Do We Need a Delayed Image? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. Comparing the hybrid fluorescent-radioactive tracer indocyanine green-99mTc-nanocolloid with 99mTc-nanocolloid for sentinel node identification: a validation study using lymphoscintigraphy and SPECT/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New techniques for sentinel node biopsy in breast cancer - Ferrucci - Translational Cancer Research [tcr.amegroups.org]
- 10. Axillary Ultrasound for Breast Cancer Staging: an Attempt to Identify Clinical/Histopathological Factors Impacting Diagnostic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Axillary lymph nodes in breast cancer patients: sonographic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. The use of lymphoscintigraphy and PET in the management of head and neck melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Do Cancerous Lymph Nodes Show Up On a PET Scan? Understanding Hypermetabolic Lymph Nodes - Liv Hospital in Turkey Istanbul [int.livhospital.com]
- 15. Cancerous Lymph Nodes PET Scan: Powerful Detection and Insights - Liv Hospital in Turkey Istanbul [int.livhospital.com]
Comparative Cost-Effectiveness of Lymphoscan in Research Settings: A Guide for Scientists
For researchers engaged in lymphatic system imaging, the choice of a contrast agent is a critical decision influenced by factors ranging from performance and cost to the complexity of experimental protocols. This guide provides a detailed comparison of Lymphoscan™ (Technetium Tc 99m tilmanocept) and a common alternative, Indocyanine Green (ICG), in a preclinical research context. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific experimental needs.
At a Glance: Performance and Cost Comparison
The following table summarizes the key performance indicators and estimated costs associated with this compound and ICG for small animal lymphatic imaging research.
| Feature | This compound (Technetium Tc 99m tilmanocept) | Indocyanine Green (ICG) |
| Agent Cost | Higher per dose cost. Requires a Technetium-99m generator (approx.
| Lower per dose cost. Available as a powder (e.g., 5 mg for ~
|
| Equipment Cost | High initial investment. Requires a dedicated small animal SPECT/gamma camera.[3][4][5] | Moderate initial investment. Requires a near-infrared (NIR) fluorescence imaging system.[6][7][8] |
| Detection Principle | Gamma ray detection from radioactive decay. | Near-infrared fluorescence. |
| Imaging Time | Imaging can be performed from 15 minutes up to 15 hours post-injection.[9] | Real-time imaging is possible, with lymphatic channels often visible within minutes of injection.[10][11] |
| Spatial Resolution | Generally lower spatial resolution (~2 mm for PET/SPECT).[12] | Higher spatial resolution, capable of visualizing fine lymphatic vessels.[13] |
| Penetration Depth | Deep tissue penetration, suitable for imaging deeper lymph nodes. | Limited tissue penetration, best for superficial lymphatic structures. |
| Quantitative Analysis | Readily quantifiable through radioactive signal intensity. | Semi-quantitative, can be affected by tissue optical properties. |
| Regulatory/Safety | Requires handling of radioactive materials and adherence to radiation safety protocols. | Non-radioactive, considered a safer alternative.[13] |
In-Depth Look: Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for lymphatic imaging in a murine model using both this compound and ICG.
This compound (Technetium Tc 99m tilmanocept) Protocol for Murine Lymphatic Imaging
This protocol is adapted from standard lymphoscintigraphy procedures for small animals.
1. Reagent Preparation:
-
Prepare Technetium Tc 99m tilmanocept by radiolabeling the tilmanocept kit with sterile sodium pertechnetate (Tc 99m) eluted from a Technetium-99m generator, following the manufacturer's instructions.[9][14]
-
The recommended dose for lymphatic mapping is 18.5 MBq (0.5 mCi) with 50 mcg of tilmanocept.[14] The final injection volume for a mouse is typically between 0.1 - 0.2 µL.[10]
2. Animal Handling and Injection:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
For imaging the lymphatic drainage of the hindlimb, inject the prepared this compound solution subcutaneously into the footpad.[15] For other regions, peritumoral or intradermal injections are common.
3. Imaging Procedure:
-
Position the anesthetized mouse on the imaging bed of a small animal SPECT/gamma camera.
-
Acquire dynamic or static images starting at least 15 minutes post-injection.[9] Imaging can be performed for up to 15 hours.
-
Use a high-resolution collimator suitable for small animal imaging.
4. Data Analysis:
-
Analyze the images to identify the sentinel lymph nodes and map the lymphatic drainage pathways.
-
Quantify the radioactive uptake in the lymph nodes of interest using the imaging software.
Indocyanine Green (ICG) Lymphography Protocol for Murine Lymphatic Imaging
This protocol is based on common practices for NIR fluorescence lymphatic imaging in mice.[10][16][17]
1. Reagent Preparation:
-
Prepare a 2.5 mg/mL ICG solution by dissolving ICG powder in sterile water.[10]
2. Animal Handling and Injection:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Inject approximately 0.1-0.2 μL of the ICG solution subcutaneously into the region of interest, such as the inguinal region for lower body lymphatic mapping.[10]
3. Imaging Procedure:
-
Place the anesthetized mouse in a NIR fluorescence imaging system.
-
Use an excitation light source around 806 nm and an appropriate emission filter.[10]
-
Acquire real-time video or static images to visualize the lymphatic vessels and nodes. Lymphatic flow can often be observed within 3-5 minutes of injection.[10]
4. Data Analysis:
-
Analyze the captured images to map the lymphatic channels and identify the draining lymph nodes.
-
Semi-quantitative analysis can be performed by measuring fluorescence intensity in the regions of interest.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the underlying biological interactions and experimental processes, the following diagrams are provided.
This compound's Mechanism of Action: CD206 Receptor Binding
This compound's effectiveness stems from its targeted binding to the CD206 mannose receptor, which is highly expressed on the surface of macrophages and dendritic cells within lymph nodes. This specific interaction leads to the accumulation of the radiotracer in these key immune cells.
Experimental Workflow: A Comparative Overview
The following diagram illustrates the key steps in conducting a lymphatic imaging experiment with this compound versus ICG in a research setting.
References
- 1. Molybdenum-99/Technetium-99m Production Costs - Medical Isotope Production without Highly Enriched Uranium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Indocyanine green, MP Biomedicals 5 mg | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]
- 3. enhanced-tec.com [enhanced-tec.com]
- 4. medicalexpo.com [medicalexpo.com]
- 5. Preliminary Experience with Small Animal SPECT Imaging on Clinical Gamma Cameras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digi-united.com [digi-united.com]
- 8. Preclinical Research with Spectral Instruments Imaging [inospectra.com]
- 9. Lymphoseek: Package Insert / Prescribing Information / MOA [drugs.com]
- 10. Evaluation of lymphatic flow pattern using indocyanine green fluorescence imaging in a highly metastatic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lymphoedemaeducation.com.au [lymphoedemaeducation.com.au]
- 12. New Horizons for Imaging Lymphatic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. nucmedtutorials.com [nucmedtutorials.com]
- 15. Animal models and molecular imaging tools to investigate lymph node metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lymphatic Territories (Lymphosomes) in a Canine: An Animal Model for Investigation of Postoperative Lymphatic Alterations | PLOS One [journals.plos.org]
- 17. Lymphatic territories (lymphosomes) in a canine: an animal model for investigation of postoperative lymphatic alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Lymphoscan: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Lymphoscan, a radiopharmaceutical agent crucial for lymphatic mapping, is a critical responsibility for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound and its primary radioactive component, Technetium-99m (Tc-99m), to maintain a safe laboratory environment and adhere to regulatory standards.
This compound, known generically as Technetium Tc 99m tilmanocept or often prepared as Technetium Tc 99m Sulfur Colloid, requires a dual-focused disposal strategy that addresses both its non-radioactive chemical components and its radioactive nature. The overarching principle for the radioactive component is "decay-in-storage," a process that allows the short-lived radionuclide to decay to background levels before being disposed of as regular waste.
Essential Disposal Protocols
Adherence to the following step-by-step protocol is imperative for the safe disposal of this compound and associated contaminated materials.
Step 1: Segregation of Waste
Immediately following use, all waste contaminated with this compound must be segregated from non-radioactive waste streams. This includes:
-
Unused or expired this compound vials.
-
Syringes and needles used for administration.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Absorbent materials used during the procedure or for spill cleanup.
All radioactive waste must be placed in clearly labeled, lead-shielded containers. The labels should include the radionuclide (Tc-99m), the date, and the initial radioactivity level.
Step 2: Decay-in-Storage
The primary method for disposing of Tc-99m waste is to allow it to decay to a safe level. Tc-99m has a physical half-life of 6.02 hours.[1] A general rule of thumb is to store the radioactive waste for at least 10 half-lives, which ensures that the radioactivity has decayed to less than 0.1% of its original level.[2] For Tc-99m, this equates to a storage period of approximately 60 hours.[2]
Step 3: Radiation Survey
After the decay period, a radiation survey must be conducted using a calibrated radiation detection instrument, such as a Geiger-Müller counter. The survey should be performed on all surfaces of the waste container in a low-background area.
Step 4: Final Disposal
If the radiation survey confirms that the radioactivity of the waste is indistinguishable from background levels, the waste can be disposed of as regular medical or chemical waste, in accordance with institutional and local regulations.[2] Before final disposal, all radioactive labels must be defaced or removed to prevent confusion. If the waste is still above background levels, it must be returned to storage for further decay and re-surveyed at a later time.
Spill Management
In the event of a this compound spill, the following immediate actions should be taken:
-
Notify Personnel: Alert all individuals in the immediate vicinity and restrict access to the area.
-
Containment: Use absorbent materials to contain the spill and prevent its spread.
-
Decontamination: Clean the affected area using appropriate decontamination solutions.
-
Waste Disposal: All materials used for spill cleanup must be treated as radioactive waste and disposed of according to the procedures outlined above.
-
Reporting: Report the incident to the institution's Radiation Safety Officer.
Quantitative Data for Technetium-99m Disposal
| Parameter | Value | Reference |
| Radionuclide | Technetium-99m (Tc-99m) | [1] |
| Physical Half-Life | 6.02 hours | [1] |
| Recommended Storage Period (Decay-in-Storage) | ≥ 10 half-lives (approx. 60 hours) | [2] |
| Target Radioactivity Level for Disposal | Indistinguishable from background | [2] |
Experimental Protocols
The standard procedure for determining the appropriate decay time and confirming the safety of the waste for disposal involves the following experimental protocol:
Protocol: Radiation Survey for Decayed Waste
-
Equipment: A calibrated, low-level radiation survey meter (e.g., Geiger-Müller pancake probe).
-
Background Measurement: In an area away from known radiation sources, take a background radiation measurement. Record this value.
-
Waste Survey: After the calculated decay period (e.g., 60 hours for Tc-99m), bring the survey meter to the surface of the shielded waste container.
-
Systematic Scanning: Slowly scan all surfaces of the container, noting the readings.
-
Comparison: Compare the highest reading from the waste container with the background measurement.
-
Determination: If the waste container readings are not statistically different from the background reading, the waste can be considered decayed and ready for final disposal (after removing radioactive labels). If the readings are higher than background, the waste must be stored for a longer period and the protocol repeated.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
